Product packaging for S107(Cat. No.:CAS No. 927871-76-9)

S107

Cat. No.: B1680359
CAS No.: 927871-76-9
M. Wt: 209.31 g/mol
InChI Key: BGVCEGVSQDOGSB-UHFFFAOYSA-N
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Description

S107 is a Type 1 ryanodine receptor (RyR1) stabilizer;  binds RyR1 and enhances the binding affinity of calstabin-1. Inhibits Ca leak from the sarcoplasmic reticulum (SR).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NOS B1680359 S107 CAS No. 927871-76-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-12-5-6-14-11-4-3-10(13-2)7-9(11)8-12/h3-4,7H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVCEGVSQDOGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCSC2=C(C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647214
Record name 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927871-76-9
Record name 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine
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URL https://comptox.epa.gov/dashboard/DTXSID20647214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 927871-76-9
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Foundational & Exploratory

Synthesis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, a heterocyclic compound of interest in medicinal chemistry. The synthesis involves a key final step of reductive N-methylation of a commercially available precursor. This document outlines the synthetic pathway, provides a representative experimental protocol, and presents the relevant chemical data in a structured format.

Synthetic Pathway Overview

The most direct reported synthesis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, also known as S107, proceeds via the reductive methylation of the secondary amine precursor, 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine.[1] This precursor is readily available from commercial suppliers.[1] The methylation is achieved using aqueous formaldehyde as the source of the methyl group, with a reducing agent to facilitate the conversion of the intermediate iminium ion to the final tertiary amine.

An alternative, more classical approach to the synthesis of the 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine core structure involves a multi-step process. This pathway begins with the alkylation of 4-methoxythiophenol with 2-chloroethylamine. The resulting amine is then protected, for example, as a carbamate derivative, which facilitates a subsequent intramolecular cyclization reaction using paraformaldehyde in the presence of an acid catalyst to form the benzothiazepine ring system.[2]

Chemical Data

The following table summarizes the key chemical entities involved in the primary synthetic route.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepineC₁₀H₁₃NOS195.28Starting Material
Formaldehyde (aqueous solution, e.g., 37%)CH₂O30.03Methylating Agent
Formic AcidCH₂O₂46.03Reducing Agent
7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepineC₁₁H₁₅NOS209.31Final Product

Experimental Protocol: Reductive N-Methylation

This section provides a detailed, representative experimental protocol for the synthesis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine from its precursor.

Materials:

  • 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine

  • Aqueous formaldehyde (37% w/w)

  • Formic acid (98-100%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine (1.0 equivalent) in formic acid (approximately 5-10 equivalents).

  • Addition of Methylating Agent: To the stirred solution, add aqueous formaldehyde (37%, approximately 2.0-3.0 equivalents) dropwise at room temperature.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Visualizing the Synthesis

The following diagrams illustrate the key synthetic pathway and a general workflow for the synthesis and purification process.

Synthesis_Pathway cluster_reactants Starting Materials cluster_product Product cluster_reaction Reductive Amination precursor 7-methoxy-2,3,4,5-tetrahydro- 1,4-benzothiazepine reaction N-Methylation formaldehyde Formaldehyde (aq) formic_acid Formic Acid product 7-Methoxy-4-methyl-2,3,4,5-tetrahydro- 1,4-benzothiazepine reaction->product

Synthetic pathway for 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Mixing of Reactants B Heating and Reflux A->B C Quenching with NaHCO3 B->C D Solvent Extraction C->D E Drying and Concentration D->E F Column Chromatography E->F G Characterization (NMR, MS) F->G

General experimental workflow for the synthesis and purification.

References

Technical Guide: Physicochemical Properties and Biological Activity of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties and biological activities of the novel benzothiazepine derivative, 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (also known as S107). This compound has garnered significant interest in the field of cardiovascular research due to its dual-acting capabilities as a ryanodine receptor 2 (RyR2) stabilizer and a sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) activator. This document summarizes key physicochemical data, outlines relevant experimental protocols for property determination, and visualizes the compound's mechanism of action on intracellular calcium signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Physicochemical Properties

The following table summarizes the available physicochemical data for 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine. It is important to note that while some experimental data is available, other parameters are based on computational predictions and should be considered as such.

PropertyValueSource
Molecular Formula C₁₁H₁₅NOSPubChem[1]
Molecular Weight 209.31 g/mol PubChem[1]
Melting Point 130 °C (266 °F)National Analytical Corporation[2]
Boiling Point Data not available
Solubility Data not available
pKa Data not available
LogP (XLogP3) 2.5PubChem (Computed)[1]
CAS Number 927871-76-9PubChem[1]

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties for this specific compound are not publicly available. However, this section outlines standard methodologies that are broadly applicable for the characterization of similar organic small molecules.

Synthesis: Reductive Methylation

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine can be synthesized via the reductive methylation of its precursor, 7-methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.[3][4][5]

General Procedure:

  • The starting material, 7-methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine, is dissolved in a suitable solvent.

  • An aqueous solution of formaldehyde is added to the reaction mixture.

  • A reducing agent is then introduced to facilitate the reductive amination process.

  • The reaction is stirred at room temperature overnight.

  • Following the completion of the reaction, the product is isolated and purified using standard techniques such as chromatography.

Determination of Melting Point

A standard capillary method is typically employed.

General Procedure:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is gradually increased, and the range at which the substance melts is recorded.

Determination of Boiling Point

For non-volatile compounds, distillation under reduced pressure is the standard method.

General Procedure:

  • The compound is placed in a distillation flask.

  • The apparatus is set up for simple or fractional distillation.

  • The pressure is reduced to the desired level.

  • The sample is heated, and the temperature at which the liquid boils and condenses is recorded as the boiling point at that pressure.

Determination of Solubility

The equilibrium solubility can be determined using the shake-flask method.

General Procedure:

  • An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO).

  • The mixture is agitated in a shaker bath at a constant temperature until equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Determination of pKa

Potentiometric titration is a common and accurate method for determining the pKa of ionizable groups.

General Procedure:

  • A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the inflection point of the resulting titration curve.

Determination of LogP

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is often determined using the shake-flask method.

General Procedure:

  • The compound is dissolved in a mixture of n-octanol and water.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of the compound in both the n-octanol and water layers is measured using an appropriate analytical method.

  • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is recognized for its significant effects on intracellular calcium (Ca²⁺) homeostasis, a critical signaling mechanism in various cell types, particularly in cardiomyocytes. The compound exhibits a dual mechanism of action, targeting two key proteins involved in Ca²⁺ regulation: the ryanodine receptor 2 (RyR2) and the sarco/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a).[3][5]

  • RyR2 Stabilization: RyR2 channels are responsible for the release of Ca²⁺ from the sarcoplasmic reticulum (SR) into the cytoplasm, which triggers muscle contraction. In certain pathological conditions, these channels can become "leaky," leading to aberrant Ca²⁺ release. 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine acts as a stabilizer of the RyR2 channel in its closed state, thereby preventing this detrimental Ca²⁺ leak.[3]

  • SERCA2a Activation: SERCA2a is a pump that actively transports Ca²⁺ from the cytoplasm back into the SR, promoting muscle relaxation. This compound has been shown to activate SERCA2a, enhancing the reuptake of Ca²⁺ into the SR.[3]

The synergistic effect of RyR2 stabilization and SERCA2a activation leads to an overall improvement in intracellular Ca²⁺ handling, which is a promising therapeutic strategy for conditions such as heart failure.

Signaling Pathway Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine on the RyR2 and SERCA2a signaling pathways.

cluster_0 Sarcoplasmic Reticulum cluster_1 Cytoplasm RyR2 RyR2 (Ryanodine Receptor 2) Ca_cyto Cytosolic Ca²⁺ RyR2->Ca_cyto Ca²⁺ Release SERCA2a SERCA2a (Ca²⁺-ATPase) Ca_cyto->SERCA2a Ca²⁺ Uptake Compound 7-Methoxy-4-methyl-2,3,4,5- tetrahydro-1,4-benzothiazepine Compound->RyR2 Stabilizes (Inhibits Leak) Compound->SERCA2a Activates

Caption: Mechanism of action on RyR2 and SERCA2a.

cluster_effects Dual Action start Pathological State: Leaky RyR2 & Reduced SERCA2a Activity compound Administration of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine start->compound stabilize RyR2 Stabilization compound->stabilize activate SERCA2a Activation compound->activate outcome Improved Intracellular Ca²⁺ Homeostasis (Reduced Diastolic Ca²⁺, Enhanced SR Ca²⁺ Load) stabilize->outcome activate->outcome

Caption: Therapeutic workflow of the compound.

Conclusion

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine represents a promising therapeutic candidate with a novel dual-action mechanism on key regulators of intracellular calcium. While a complete physicochemical profile is still under investigation, the available data on its synthesis, melting point, and computed lipophilicity, combined with its demonstrated biological activity, provide a strong foundation for further research and development. The methodologies outlined in this guide serve as a reference for the comprehensive characterization of this and similar compounds. Future studies should focus on obtaining experimental data for the remaining physicochemical properties to build a more complete profile and to further elucidate the precise molecular interactions with its biological targets.

References

An In-depth Technical Guide on the Core Mechanism of Action of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, also known as S107, is a novel benzothiazepine derivative that has garnered significant interest for its therapeutic potential in cardiovascular and skeletal muscle disorders. This document provides a comprehensive technical overview of its core mechanism of action, focusing on its molecular targets and downstream signaling effects. Through a detailed examination of existing literature, this guide outlines the compound's primary interaction with ryanodine receptors, its influence on calcium homeostasis, and its reported effects on sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). Quantitative data from key studies are summarized, and detailed experimental methodologies are provided to facilitate replication and further investigation. Visual diagrams of signaling pathways and experimental workflows are included to enhance understanding of the complex molecular interactions.

Introduction

Calcium (Ca²⁺) signaling is a fundamental process governing a vast array of cellular functions, including muscle contraction, neurotransmission, and gene expression. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is maintained by a sophisticated network of channels, pumps, and binding proteins. Dysregulation of this intricate system is a hallmark of numerous pathologies, including heart failure, cardiac arrhythmias, and muscular dystrophies.

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound) has emerged as a promising small molecule that targets key components of the cellular Ca²⁺ handling machinery.[1] Structurally distinct from traditional calcium channel blockers, this compound represents a class of compounds known as RyR stabilizers or "Rycals." This guide delves into the molecular mechanism by which this compound exerts its effects, providing a valuable resource for researchers and professionals in the field of drug development.

Primary Molecular Target: Ryanodine Receptors (RyR)

The principal molecular target of this compound is the ryanodine receptor, a large conductance intracellular calcium release channel located on the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types.

Stabilization of the RyR-Calstabin Complex

The primary mechanism of action of this compound involves the stabilization of the closed state of the RyR channel by enhancing the binding of the accessory protein calstabin (also known as FK506-binding protein; FKBP12 in skeletal muscle, FKBP12.6 in cardiac muscle).[2][3] In pathological conditions such as heart failure and muscular dystrophy, the RyR channel can become "leaky," leading to aberrant diastolic Ca²⁺ release from the SR. This leak is often associated with the dissociation of calstabin from the RyR complex.

This compound reinforces the interaction between RyR and calstabin, effectively "plugging" the leak and restoring normal channel function.[3] This stabilization of the RyR-calstabin complex is crucial for preventing the detrimental effects of diastolic Ca²⁺ leak, which can include delayed afterdepolarizations, triggered arrhythmias, and activation of Ca²⁺-dependent proteases.[4]

This compound 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound) RyR Ryanodine Receptor (RyR) This compound->RyR Binds to Calstabin Calstabin (FKBP12/12.6) This compound->Calstabin Enhances Binding Stabilization Stabilization of Closed State This compound->Stabilization Induces RyR->Calstabin Associates with SR_ER Sarcoplasmic/Endoplasmic Reticulum RyR->SR_ER Located on Ca_leak Diastolic Ca²⁺ Leak RyR->Ca_leak Mediates Calstabin->RyR Prevents Dissociation Arrhythmias Arrhythmias Ca_leak->Arrhythmias Muscle_Damage Muscle Damage Ca_leak->Muscle_Damage Stabilization->Ca_leak Inhibits

Figure 1: Mechanism of RyR stabilization by this compound.

Quantitative Analysis of this compound Interaction with Ryanodine Receptors

The interaction of this compound with RyR has been quantified in several studies. The following table summarizes the key quantitative data available.

ParameterReceptorSpeciesValueExperimental MethodReference
EC₅₀ RyR1Rabbit~52 µM[³H]this compound Binding Assay[2]
Binding Enhancement RyR2-Calstabin2Human (mutant)Low nanomolar concentrationsNot specified[3]

Effects on SERCA2a

The sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) is responsible for pumping Ca²⁺ from the cytosol back into the SR/ER lumen, thus promoting muscle relaxation and replenishing intracellular Ca²⁺ stores. The effect of this compound on SERCA2a, the cardiac isoform, is not yet fully elucidated, with some studies presenting conflicting findings.

One study reported that this compound significantly slowed SR Ca²⁺ uptake, suggesting a potential inhibitory effect on SERCA2a.[5] In contrast, research on other 1,4-benzothiazepine derivatives has indicated a stimulatory effect on SERCA2a activity.[6][7] This discrepancy highlights the need for further investigation to clarify the precise role of this compound in regulating SERCA2a function. The potential dual modulation of both RyR2 and SERCA2a presents a complex but potentially powerful therapeutic avenue.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Radioligand Binding Assays

This assay directly measures the binding of radiolabeled this compound to its target receptor.

  • Preparation of SR Vesicles: Sarcoplasmic reticulum vesicles are isolated from skeletal or cardiac muscle tissue through differential centrifugation.

  • Incubation: SR vesicles are incubated with varying concentrations of [³H]this compound in a suitable binding buffer.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting. Non-specific binding is determined in the presence of a high concentration of unlabeled this compound.

[³H]Ryanodine binds preferentially to the open state of the RyR channel. This assay is therefore used to indirectly assess channel activity.

  • Incubation: SR vesicles are incubated with a fixed concentration of [³H]ryanodine in the presence or absence of this compound and other modulators (e.g., Ca²⁺, ATP, caffeine).

  • Separation and Quantification: Similar to the [³H]this compound binding assay, bound [³H]ryanodine is separated by filtration and quantified by scintillation counting. A decrease in [³H]ryanodine binding in the presence of this compound suggests stabilization of the closed state of the channel.[8]

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification SR_Vesicles Isolate SR Vesicles Incubation Incubate SR Vesicles with Radioligand +/- this compound SR_Vesicles->Incubation Radioligand Prepare [³H]this compound or [³H]Ryanodine Radioligand->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Data Analysis (Binding Affinity, Channel Activity) Scintillation->Analysis

Figure 2: Workflow for radioligand binding assays.

SERCA Activity Assays

This assay measures the rate of Ca²⁺ uptake into SR vesicles, which is a direct measure of SERCA activity.

  • Reaction Mixture: SR vesicles are added to a buffer containing a fluorescent Ca²⁺ indicator (e.g., Indo-1 or Fura-2), ATP, and an ATP regenerating system.[9]

  • Initiation: The reaction is initiated by the addition of a known concentration of Ca²⁺.

  • Monitoring: The decrease in extra-vesicular Ca²⁺ concentration is monitored over time using a fluorometer. The rate of fluorescence change is proportional to the rate of SERCA-mediated Ca²⁺ uptake.[10]

This assay measures the rate of ATP hydrolysis by SERCA, which is coupled to Ca²⁺ transport.

  • Reaction: SR vesicles are incubated with ATP in a buffer containing a specific concentration of Ca²⁺.

  • Phosphate Detection: The reaction is stopped, and the amount of inorganic phosphate (Pi) released is measured using a colorimetric method.

  • Calculation: SERCA-specific ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of a specific SERCA inhibitor like thapsigargin.

Intracellular Calcium Transient Measurement

This technique allows for the real-time monitoring of Ca²⁺ dynamics in living cells.

  • Cell Loading: Cardiomyocytes or other relevant cell types are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM.[11]

  • Stimulation: The cells are electrically stimulated to elicit action potentials and subsequent Ca²⁺ transients.

  • Imaging: Fluorescence changes are recorded using a fluorescence microscope equipped with a high-speed camera or a photomultiplier tube.

  • Analysis: The amplitude, duration, and decay rate of the Ca²⁺ transients are analyzed to assess the effects of this compound on intracellular Ca²⁺ handling.

Conclusion

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound) represents a targeted therapeutic agent with a well-defined primary mechanism of action: the stabilization of the ryanodine receptor-calstabin complex. This action effectively reduces pathological diastolic Ca²⁺ leak, a key driver of cellular dysfunction in various cardiac and skeletal muscle diseases. While its effects on SERCA2a require further clarification, the existing body of evidence strongly supports the development of this compound and related compounds as novel treatments for conditions characterized by dysregulated intracellular calcium signaling. The experimental protocols outlined in this guide provide a framework for continued research into the nuanced pharmacological properties of this promising molecule.

References

An In-depth Technical Guide to the Biological Activity of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, also known as S107, is a synthetic compound belonging to the 1,4-benzothiazepine class of molecules. This technical guide provides a comprehensive overview of its biological activity, focusing on its role as a modulator of intracellular calcium channels. The document details its mechanism of action, presents quantitative efficacy data, outlines experimental protocols for its assessment, and illustrates its effects on cellular signaling pathways. This information is intended to support further research and development of this and related compounds for potential therapeutic applications, particularly in the context of cardiac and skeletal muscle disorders.

Introduction

The 1,4-benzothiazepine scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound) has emerged as a significant research molecule due to its specific effects on the ryanodine receptor (RyR) and the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA). These two proteins are critical for maintaining calcium homeostasis in excitable cells, such as cardiomyocytes and skeletal myocytes. Dysregulation of RyR and SERCA function is implicated in the pathophysiology of various diseases, including heart failure and muscular dystrophies. This compound and its analogs have been shown to stabilize the closed state of RyR channels and, in some cases, stimulate SERCA activity, thereby offering a promising therapeutic strategy for these conditions.

Mechanism of Action

The primary biological activity of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is the modulation of intracellular calcium handling, primarily through its interaction with the ryanodine receptor (RyR) and, to a lesser extent, its influence on SERCA function.

Ryanodine Receptor (RyR) Stabilization

The ryanodine receptor is a large ion channel located on the membrane of the sarcoplasmic/endoplasmic reticulum (SR/ER) that is responsible for the release of calcium into the cytoplasm, a key step in muscle contraction. In certain pathological states, RyR channels can become "leaky," leading to inappropriate diastolic calcium release, which can contribute to cellular dysfunction and arrhythmias.

This compound acts as a RyR stabilizing agent. It is thought to enhance the binding of the accessory protein calstabin (FKBP12) to the RyR complex[1][2]. This stabilization of the RyR-calstabin complex helps to prevent the depletion of calstabin from the channel, thereby reducing the open probability of the channel during the resting state and mitigating the pathological calcium leak[1]. This action helps to restore normal intracellular calcium dynamics.

SERCA Pump Modulation

The sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) is a pump that actively transports calcium from the cytoplasm back into the SR/ER, promoting muscle relaxation. Enhanced SERCA activity can lead to an increased SR/ER calcium load and improved cardiac contractility. While this compound itself is primarily known as a RyR stabilizer, derivatives of 1,4-benzothiazepine have been shown to also possess SERCA-stimulating properties[3]. This dual activity of stabilizing RyR and activating SERCA presents a highly desirable therapeutic profile for conditions like heart failure.

Quantitative Biological Data

The following table summarizes the available quantitative data for the biological activity of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound) and its closely related derivatives.

CompoundTargetAssayParameterValueReference
This compound RyR1[³H]this compound BindingEC₅₀~52 µM[2]
Derivative 11cRyR2Caffeine-induced Ca²⁺ releaseEC₅₀Nanomolar range[4]
Derivative 12aSERCA2aNADH-coupled ATPase assayEC₅₀383 nM[3][4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine and its analogs.

Synthesis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound)

A common synthetic route for this compound involves the reductive methylation of its precursor, 7-methoxy-2,3,4,5-tetrahydrobenzo[f][1][3]thiazepine[3][4].

Procedure:

  • Dissolve 7-methoxy-2,3,4,5-tetrahydrobenzo[f][1][3]thiazepine in a suitable solvent (e.g., methanol).

  • Add an aqueous solution of formaldehyde.

  • Introduce a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, portion-wise while maintaining the reaction at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography or LC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., water or a mild acid).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain pure 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine.

RyR2 Stabilization Assay (Caffeine-Induced Ca²⁺ Release)

This assay assesses the ability of a compound to prevent calcium leak from the endoplasmic reticulum through RyR2 channels in a cellular context.

Cell Line: HEK-293 cells stably expressing RyR2 are commonly used.

Procedure:

  • Plate the RyR2-expressing HEK-293 cells in a multi-well plate suitable for fluorescence measurements.

  • Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Incubate the cells with varying concentrations of the test compound (e.g., this compound or its derivatives) for a predetermined period.

  • Initiate calcium release by adding a bolus of caffeine, a known RyR agonist.

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader or a microscope.

  • The reduction in the caffeine-induced fluorescence peak in the presence of the test compound indicates RyR2 stabilization.

  • Calculate the EC₅₀ value from the dose-response curve.

SERCA Activity Assay (NADH-Coupled Enzyme Assay)

This assay measures the ATP hydrolysis activity of SERCA, which is directly proportional to its calcium pumping activity. The decrease in NADH concentration, measured by its absorbance at 340 nm, is coupled to the production of ADP by SERCA.

Reagents:

  • Cardiac sarcoplasmic reticulum (SR) microsomes (as a source of SERCA2a)

  • Assay buffer containing MOPS or HEPES, KCl, MgCl₂, and CaCl₂

  • ATP

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PEP, PK, LDH, and NADH.

  • Add the cardiac SR microsomes to the reaction mixture.

  • Add varying concentrations of the test compound.

  • Initiate the reaction by adding ATP.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH oxidation (decrease in absorbance) is proportional to the SERCA ATPase activity.

  • Calculate the EC₅₀ value for SERCA activation from the dose-response curve.

Signaling Pathways and Visualizations

The biological activity of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine can be understood within the context of cellular calcium signaling. The following diagrams, generated using the DOT language, illustrate the key pathways and the points of intervention for this compound.

G cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytoplasm Cytoplasm RyR Ryanodine Receptor (RyR) Ca_cyto Ca²⁺ RyR->Ca_cyto Ca²⁺ Release SERCA SERCA Pump Ca_SR Ca²⁺ SERCA->Ca_SR Ca²⁺ Uptake Contraction Muscle Contraction Ca_cyto->Contraction Activates This compound 7-Methoxy-4-methyl- 2,3,4,5-tetrahydro- 1,4-benzothiazepine (this compound) This compound->RyR Stabilizes (Inhibits Leak) G cluster_Workflow Experimental Workflow: RyR2 Stabilization Assay A Plate RyR2-expressing HEK-293 cells B Load cells with Fluo-4 AM A->B C Incubate with this compound (various concentrations) B->C D Add Caffeine C->D E Measure Fluorescence Change D->E F Analyze Data & Calculate EC₅₀ E->F

References

In-Depth Technical Guide: Structure Elucidation of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, a molecule of significant interest in medicinal chemistry. The document details the spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, that collectively confirm the compound's molecular structure. Furthermore, a detailed experimental protocol for its synthesis via reductive methylation is provided. The guide also explores the compound's biological significance as a modulator of intracellular calcium signaling, specifically its role as a Ryanodine Receptor 2 (RyR2) stabilizer and a Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a) activator.

Introduction

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is a heterocyclic compound belonging to the benzothiazepine class. Its structural framework, featuring a fused benzene and thiazepine ring system with methoxy and methyl substitutions, makes it a valuable scaffold in drug discovery. Compounds of this nature have garnered attention for their potential therapeutic applications, particularly in cardiovascular research due to their ability to modulate calcium ion channels. This guide serves as a detailed resource for the chemical and biological characterization of this specific benzothiazepine derivative.

Molecular Structure and Properties

The fundamental properties of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₁₅NOS
Molecular Weight 209.31 g/mol
CAS Number 927871-76-9
IUPAC Name 7-methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

Synthesis

The synthesis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is achieved through the reductive methylation of its precursor, 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine, using aqueous formaldehyde.

Experimental Protocol: Reductive Methylation

Materials:

  • 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine

  • Aqueous formaldehyde (37%)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH) or Acetonitrile (MeCN)

  • Glacial acetic acid (optional, to maintain pH)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine in a suitable solvent (e.g., methanol or acetonitrile), add aqueous formaldehyde (1.1 - 1.5 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) portion-wise. If using sodium cyanoborohydride, the pH of the reaction mixture should be maintained between 6 and 7 by the dropwise addition of glacial acetic acid.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Partition the residue between an organic solvent (e.g., dichloromethane or ethyl acetate) and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine.

Synthesis_Workflow Precursor 7-methoxy-2,3,4,5-tetrahydro- 1,4-benzothiazepine Reaction Reductive Methylation in Solvent (e.g., MeOH) Precursor->Reaction Formaldehyde Aqueous Formaldehyde Formaldehyde->Reaction ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 7-Methoxy-4-methyl-2,3,4,5-tetrahydro- 1,4-benzothiazepine Purification->Product

Caption: Synthetic workflow for 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine.

Structure Elucidation: Spectroscopic Data

The structural assignment of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is corroborated by a combination of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) and coupling patterns are detailed in the table below.

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic (H-6, H-8, H-9)6.7 - 7.2m3HAromatic protons
Methylene (H-5)~ 3.5 - 3.7t2H-N-CH₂-Ar
Methylene (H-2)~ 3.0 - 3.2t2H-S-CH₂-
Methylene (H-3)~ 2.7 - 2.9t2H-CH₂-N(Me)-
Methyl (N-CH₃)~ 2.9s3HN-methyl group
Methoxy (O-CH₃)~ 3.8s3HMethoxy group
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments and their electronic nature.

Carbon AtomChemical Shift (δ, ppm)Assignment
Aromatic (C-7, C-5a, C-9a)140 - 160Quaternary aromatic carbons
Aromatic (C-6, C-8, C-9)110 - 130CH aromatic carbons
Methylene (C-5)~ 50 - 55-N-CH₂-Ar
Methylene (C-3)~ 50 - 55-CH₂-N(Me)-
Methylene (C-2)~ 30 - 35-S-CH₂-
Methyl (N-CH₃)~ 40 - 45N-methyl group
Methoxy (O-CH₃)~ 55Methoxy group
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/z ValueInterpretation
209Molecular ion [M]⁺
[M-CH₃]⁺ (194)Loss of a methyl radical from the N-methyl group
[M-CH₂S]⁺ (163)Fragmentation of the thiazepine ring
Further fragmentsArise from cleavage of the heterocyclic ring
Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of specific functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3000 - 2850C-H stretchAliphatic CH
1600 - 1450C=C stretchAromatic ring
1250 - 1000C-O stretchAryl-alkyl ether
1300 - 1150C-N stretchTertiary amine
700 - 600C-S stretchThioether

Biological Activity and Signaling Pathway

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine has been identified as a modulator of intracellular calcium (Ca²⁺) homeostasis in cardiac myocytes. It exerts its effects by interacting with two key proteins involved in Ca²⁺ handling: the ryanodine receptor 2 (RyR2) and the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a).

  • RyR2 Stabilization: In cardiac muscle, RyR2 is the primary channel responsible for the release of Ca²⁺ from the sarcoplasmic reticulum (SR), a critical step in excitation-contraction coupling.[1] Dysfunctional RyR2, characterized by "leaky" channels, can lead to diastolic Ca²⁺ leak, contributing to cardiac arrhythmias. 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine acts as a stabilizer of RyR2, reducing this aberrant Ca²⁺ leak and thereby exhibiting anti-arrhythmic potential.

  • SERCA2a Activation: SERCA2a is a pump that actively transports Ca²⁺ from the cytosol back into the SR during diastole, promoting muscle relaxation. By activating SERCA2a, 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine enhances the re-uptake of Ca²⁺ into the SR, which can improve cardiac relaxation and increase the SR Ca²⁺ load for subsequent contractions.

The dual action of this compound—stabilizing RyR2 and activating SERCA2a—presents a promising therapeutic strategy for heart conditions characterized by abnormal Ca²⁺ handling.

Calcium_Signaling_Pathway cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) LCC L-type Ca²⁺ Channel Ca_Cyto Ca²⁺ (Cytosol) LCC->Ca_Cyto Influx (CICR trigger) RyR2 RyR2 Channel RyR2->Ca_Cyto Ca²⁺ Release SERCA SERCA2a Pump Ca_SR Ca²⁺ SERCA->Ca_SR Relaxation Muscle Relaxation SERCA->Relaxation Ca_Ext Ca²⁺ Ca_Ext->LCC Depolarization Ca_Cyto->RyR2 Binds to & Activates Ca_Cyto->SERCA Uptake Contraction Muscle Contraction Ca_Cyto->Contraction Compound 7-Methoxy-4-methyl-2,3,4,5- tetrahydro-1,4-benzothiazepine Compound->RyR2 Stabilizes (Inhibits Leak) Compound->SERCA Activates

Caption: Proposed mechanism of action on cardiac myocyte calcium signaling.

Conclusion

The structural elucidation of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is well-supported by a comprehensive analysis of its spectroscopic data. The synthetic route via reductive methylation provides an efficient means of accessing this molecule. Its unique biological activity as a dual modulator of RyR2 and SERCA2a highlights its potential as a lead compound for the development of novel therapeutics for cardiovascular diseases. This guide provides foundational knowledge for researchers and scientists working on the development and application of benzothiazepine-based compounds.

References

The Pharmacology of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (S107): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, commonly known as S107, is a novel small molecule belonging to the 1,4-benzothiazepine class of compounds. It has emerged as a significant investigational therapeutic agent, primarily recognized for its role as a ryanodine receptor (RyR) stabilizer. Termed a "Rycal," this compound is designed to address pathological calcium (Ca²⁺) leaks from the sarcoplasmic/endoplasmic reticulum (SR/ER) by enhancing the binding of the stabilizing subunit, calstabin (FKBP12), to the RyR channel complex. This mechanism of action has demonstrated potential therapeutic benefits in a range of preclinical models of diseases characterized by intracellular Ca²⁺ dysregulation, including certain cardiac arrhythmias, muscular dystrophies, and neurological disorders. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, available preclinical data, and the experimental methodologies employed in its characterization.

Introduction

Intracellular calcium (Ca²⁺) signaling is a fundamental process governing a multitude of cellular functions, including muscle contraction, neurotransmission, and gene expression. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is maintained by a sophisticated network of channels, pumps, and binding proteins. The ryanodine receptor (RyR), a large conductance intracellular Ca²⁺ release channel located on the membrane of the sarcoplasmic/endoplasmic reticulum, is a critical component of this machinery.

In several pathological states, including heart failure, muscular dystrophies, and certain neurodegenerative conditions, the RyR channels can become "leaky," leading to a chronic, diastolic Ca²⁺ leak from the SR/ER. This pathological Ca²⁺ leak is often attributed to the depletion of the calstabin protein (calstabin1/FKBP12.1 for RyR1 in skeletal muscle and calstabin2/FKBP12.6 for RyR2 in cardiac muscle) from the RyR channel complex. This compound is a first-generation Rycal developed to specifically address this defect by stabilizing the interaction between calstabin and the RyR, thereby "fixing" the leak.

Mechanism of Action

The primary pharmacological action of this compound is the stabilization of the closed state of the ryanodine receptor. It achieves this by enhancing the binding affinity of calstabin to the RyR channel.[1] Under conditions of cellular stress, such as hyperphosphorylation or oxidation of the RyR, calstabin tends to dissociate from the channel, leading to an increased open probability (Po) and a subsequent pathological leak of Ca²⁺ from the SR. This compound acts to counteract this dissociation, restoring the integrity of the RyR-calstabin complex and normalizing channel function.

Biochemical studies have suggested that this compound and other Rycals may bind to a secondary adenosine triphosphate (ATP) binding site on the RyR. There is evidence of competitive binding with ATP and ADP, indicating an allosteric modulatory effect on the channel. While some initial reports suggested a potential for SERCA2a activation, the majority of the available evidence points to RyR stabilization as the principal and most robust mechanism of action for this compound. In some preclinical models, no significant effect on SERCA activity has been observed.

Pharmacological Data

While extensive preclinical efficacy has been demonstrated, specific quantitative pharmacological data for this compound, such as binding affinities and IC50/EC50 values, are not widely available in the public domain. The following tables summarize the available qualitative and semi-quantitative data.

Table 1: In Vitro and Ex Vivo Pharmacology of this compound

ParameterTargetSystemEffectConcentration/DosageReference
Channel ActivityRyR2Single-channel recordings from mutant mouse heartsRescued gain-of-function defect; reduced open probabilityNot specifiedLehnart et al., 2008
Protein BindingCalstabin2-RyR2Co-immunoprecipitation from mutant mouse heartsEnhanced binding"Low nanomolar concentrations"Lehnart et al., 2008
SelectivityVariousPanel of >400 receptors, enzymes, and ion channelsNo significant interactionUp to 10 µMLehnart et al., 2008
Protein BindingCalstabin1-RyR1Co-immunoprecipitation from mdx mouse musclePrevented depletion of calstabin1Not specified
Ca²⁺ LeakRyR1Muscle from mdx miceReduced SR Ca²⁺ leakNot specified[1]

Table 2: In Vivo Pharmacology and Pharmacokinetics of this compound

Study TypeAnimal ModelEffectDosageReference
EfficacyMouse model of catecholaminergic polymorphic ventricular tachycardia (CPVT)Prevented cardiac arrhythmias and raised seizure threshold5 mg/kg/h (subcutaneous infusion)Lehnart et al., 2008
EfficacyMdx mouse model of Duchenne muscular dystrophyImproved muscle function and reduced muscle damageNot specified[1]
EfficacyMouse model of stress-induced cognitive dysfunctionImproved learning and memoryNot specified
PharmacokineticsMice with cancer-associated bone metastasesAchieved a plasma level of 252 ± 75.1 nMSubcutaneous infusion

Experimental Protocols

Detailed, step-by-step experimental protocols for the characterization of this compound are largely proprietary. However, based on published literature, the following methodologies are key to its evaluation.

Single-Channel Recordings in Planar Lipid Bilayers

This technique is used to directly assess the effect of this compound on the gating properties of individual RyR channels.

  • Preparation of SR Microsomes: Sarcoplasmic reticulum vesicles are isolated from cardiac or skeletal muscle tissue through differential centrifugation.

  • Bilayer Formation: A lipid bilayer is formed across a small aperture separating two chambers (cis and trans).

  • Channel Fusion: SR microsomes containing RyR channels are added to the cis chamber, and fusion of the vesicles into the bilayer is induced.

  • Recording: The electrical current passing through a single channel is recorded using patch-clamp amplifiers. The cis chamber represents the cytosolic side, and the trans chamber represents the luminal side of the SR.

  • Data Analysis: The open probability (Po), mean open time, and mean closed time of the channel are analyzed in the presence and absence of this compound under various activating conditions (e.g., different Ca²⁺ concentrations).

Calstabin-RyR Co-immunoprecipitation Assay

This biochemical assay is used to determine the extent of calstabin binding to the RyR complex.

  • Tissue Homogenization: Muscle tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: The RyR complex is immunoprecipitated from the lysate using an anti-RyR antibody conjugated to agarose beads.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted, separated by SDS-PAGE, and transferred to a membrane. The amounts of RyR and co-immunoprecipitated calstabin are quantified by Western blotting using specific antibodies.

  • Analysis: The ratio of calstabin to RyR is calculated to assess the effect of this compound on their association.

In Vivo Efficacy Studies

Animal models of relevant diseases are used to assess the therapeutic potential of this compound.

  • Animal Models: Genetically modified mice (e.g., R2474S RyR2 mutant for CPVT, mdx mice for muscular dystrophy) or mice subjected to specific stressors are used.

  • Drug Administration: this compound is administered via a clinically relevant route (e.g., oral gavage, subcutaneous infusion).

  • Functional Assessment: Disease-specific functional outcomes are measured. For example, in CPVT models, arrhythmias are monitored by electrocardiography (ECG) during exercise or catecholamine challenge. In muscular dystrophy models, muscle strength is assessed using grip strength tests, and muscle damage is quantified by measuring serum creatine kinase levels.

  • Histological and Biochemical Analysis: At the end of the study, tissues are collected for histological analysis of muscle damage and biochemical assays as described above.

Visualizations

Signaling Pathway of this compound Action

S107_Mechanism cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR Ryanodine Receptor (RyR) Calstabin Calstabin RyR->Calstabin dissociation RyR->Calstabin enhanced binding Ca_Cytosol Ca²⁺ RyR->Ca_Cytosol Pathological Ca²⁺ Leak Ca_SR Ca²⁺ Stress Cellular Stress (e.g., PKA hyperphosphorylation) Stress->RyR induces This compound This compound This compound->RyR stabilizes interaction

Caption: Mechanism of this compound in preventing pathological Ca²⁺ leak.

Experimental Workflow for this compound Evaluation

S107_Workflow cluster_invitro In Vitro / Ex Vivo Analysis cluster_invivo In Vivo Analysis A Single-Channel Recordings B Co-immunoprecipitation C [³H]ryanodine Binding end Data Interpretation & Lead Optimization C->end D Disease Model Selection (e.g., mdx mice) E This compound Administration D->E F Functional Assessment (e.g., Grip Strength, ECG) E->F G Pharmacokinetic Analysis F->G H Post-mortem Tissue Analysis G->H H->end start Compound Synthesis start->A start->D

References

Spectroscopic Analysis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine. Benzothiazepine derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. A thorough understanding of their structural and spectroscopic properties is crucial for drug design, development, and quality control. This document outlines the fundamental spectroscopic techniques used to characterize the title compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to serve as a valuable resource for researchers in the field.

Introduction

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is a heterocyclic compound belonging to the benzothiazepine class.[1] Its molecular formula is C₁₁H₁₅NOS, and it has a molecular weight of 209.31 g/mol .[1] The structural elucidation and confirmation of such molecules heavily rely on a combination of spectroscopic techniques. This guide details the application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the unambiguous identification and characterization of this compound.

Spectroscopic Data

A complete set of spectroscopic data is essential for the structural confirmation of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0-7.2d1HAromatic H
~6.7-6.9m2HAromatic H
~3.8s3HOCH₃
~3.5-3.7m2HCH₂-N
~2.9-3.1m2HCH₂-S
~2.9s3HN-CH₃
~2.7-2.9m2HAr-CH₂

Note: Predicted values are based on the analysis of similar benzothiazepine structures. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~158-160C-OCH₃ (Aromatic)
~135-145Quaternary Aromatic C
~125-135Quaternary Aromatic C
~110-120Aromatic CH
~55-57OCH₃
~50-55CH₂-N
~45-50N-CH₃
~30-35CH₂-S
~25-30Ar-CH₂

Note: Predicted values are based on the analysis of similar benzothiazepine structures. Actual experimental values may vary slightly.

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~2950-3100MediumC-H stretch (aromatic and aliphatic)
~1580-1610StrongC=C stretch (aromatic)
~1450-1500Medium-StrongC-H bend (aliphatic)
~1230-1270StrongC-O stretch (aryl ether)
~1100-1150MediumC-N stretch
~650-750MediumC-S stretch

Note: Predicted values are based on characteristic absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data (Predicted)

m/zRelative Intensity (%)Assignment
209High[M]⁺ (Molecular Ion)
194Medium[M - CH₃]⁺
166Medium[M - C₂H₅N]⁺
138High[M - C₃H₇NS]⁺

Note: Fragmentation patterns are predicted based on the structure of the molecule. The base peak may vary depending on the ionization method and energy.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei.

    • Process the data similarly to the ¹H NMR spectrum.

experimental_workflow_NMR cluster_sample_prep Sample Preparation cluster_instrument NMR Spectrometer cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent spectrometer High-Resolution NMR Spectrometer dissolve->spectrometer H1_acq ¹H NMR Acquisition spectrometer->H1_acq C13_acq ¹³C NMR Acquisition spectrometer->C13_acq processing Fourier Transform Phase & Baseline Correction H1_acq->processing C13_acq->processing analysis Spectral Interpretation processing->analysis

NMR Experimental Workflow
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is commonly employed.

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • The instrument's software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

experimental_workflow_IR cluster_sample_prep Sample Preparation cluster_instrument FTIR Spectrometer cluster_acquisition Data Acquisition cluster_analysis Data Analysis grind Grind with KBr press Press into Pellet grind->press spectrometer FTIR Spectrometer press->spectrometer background Record Background spectrometer->background sample_scan Scan Sample background->sample_scan analysis Identify Functional Groups sample_scan->analysis

IR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile compounds that provides detailed fragmentation patterns. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred to preserve the molecular ion.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

experimental_workflow_MS cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection cluster_interpretation Data Interpretation introduction Introduce Sample ionization Select Ionization Method (EI, ESI, etc.) introduction->ionization mass_analyzer Separate Ions by m/z ionization->mass_analyzer detection Detect Ions mass_analyzer->detection interpretation Analyze Spectrum detection->interpretation

References

Target Identification of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, also known as S107, is a synthetic compound that has garnered significant interest for its therapeutic potential in disorders associated with pathological calcium leak. This technical guide provides an in-depth overview of the target identification and mechanism of action of this compound. The primary biological target of this compound is the Ryanodine Receptor 1 (RyR1), a critical intracellular calcium release channel. This compound exerts its effect by stabilizing the interaction between RyR1 and its accessory protein, Calstabin-1 (FKBP12), thereby mitigating aberrant calcium release. This document details the experimental methodologies employed to identify and validate this target, presents quantitative data on its binding and efficacy, and illustrates the associated signaling pathways and experimental workflows. Additionally, potential secondary targets, such as the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a), are discussed.

Primary Biological Target: Ryanodine Receptor 1 (RyR1)

The principal molecular target of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound) is the Ryanodine Receptor 1 (RyR1). RyR1 is a large-conductance intracellular calcium channel located in the sarcoplasmic reticulum of skeletal muscle, essential for excitation-contraction coupling. In certain pathological conditions, such as specific myopathies and muscular dystrophies, RyR1 channels can become "leaky," leading to a chronic, unregulated efflux of calcium from the sarcoplasmic reticulum. This calcium leak can trigger a cascade of detrimental cellular events, including protease activation and mitochondrial dysfunction, ultimately contributing to muscle weakness and damage.

This compound has been shown to act as a RyR1 stabilizer. Its mechanism of action involves enhancing the binding affinity of the accessory protein Calstabin-1 (also known as FKBP12) to the RyR1 channel complex.[1] Calstabin-1 plays a crucial role in gating the RyR1 channel, and its dissociation from the complex is associated with increased channel open probability and calcium leak. By preventing the depletion of Calstabin-1 from the RyR1 complex, this compound effectively "plugs the leak" and restores normal channel function.[1] This targeted action has demonstrated therapeutic potential in preclinical models of muscle disorders by slowing muscle fatigue and reducing exercise-induced muscle damage.[1]

Quantitative Data

The following table summarizes the key quantitative parameters related to the interaction of this compound with its primary target.

ParameterValueSpecies/SystemExperimental AssayReference
EC50 for [3H]this compound Binding ~52 µMRabbit Skeletal Muscle SR VesiclesRadioligand Binding Assay[1]
Effective Concentration for RyR1-Calstabin-1 Restoration 1.0 µMHuman Skeletal Muscle Lysates (from RYR1-related myopathy patients)Co-immunoprecipitation[2][3]
Concentration for Significant [3H]ryanodine Binding Inhibition >10 mMRabbit Skeletal Muscle SR Vesicles (NOC12-treated)Radioligand Binding Assay

Signaling Pathway

The interaction of this compound with the RyR1-Calstabin-1 complex directly modulates intracellular calcium homeostasis. The following diagram illustrates the signaling pathway affected by this compound.

G cluster_0 Cellular Stress (e.g., Oxidation) cluster_1 RyR1 Channel Complex cluster_2 Pathological State cluster_3 Therapeutic Intervention stress Oxidative Stress RyR1 RyR1 stress->RyR1 Induces Calstabin1 Calstabin-1 RyR1->Calstabin1 Dissociation Ca_leak Ca2+ Leak RyR1->Ca_leak Causes Protease_Activation Protease Activation (e.g., Calpain) Ca_leak->Protease_Activation Leads to Mito_Dysfunction Mitochondrial Dysfunction Ca_leak->Mito_Dysfunction Leads to Muscle_Damage Muscle Damage Protease_Activation->Muscle_Damage Mito_Dysfunction->Muscle_Damage This compound 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound) This compound->RyR1 Binds to This compound->Calstabin1 Stabilizes Binding

Figure 1. Signaling pathway of this compound action on the RyR1 channel complex.

Experimental Protocols

The identification and validation of RyR1 as the primary target of this compound have been established through a series of key experiments. Detailed methodologies for these assays are provided below.

Radioligand Binding Assays

Objective: To quantify the binding affinity of this compound to RyR1 and to assess the functional state of the RyR1 channel.

[3H]this compound Binding Assay Protocol:

  • Preparation of Sarcoplasmic Reticulum (SR) Vesicles: Isolate SR vesicles enriched in RyR1 from rabbit skeletal muscle homogenates through differential centrifugation.

  • Binding Reaction: Incubate the SR vesicles with varying concentrations of [3H]this compound in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 20 µM free Ca2+) at a specified temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the vesicle-bound [3H]this compound from the unbound ligand by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters with ice-cold wash buffer to remove non-specific binding. Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled this compound. Subtract non-specific binding from total binding to obtain specific binding. Analyze the specific binding data using non-linear regression to calculate the equilibrium dissociation constant (Kd) or the half-maximal effective concentration (EC50).

[3H]Ryanodine Binding Assay Protocol:

  • Principle: [3H]ryanodine binds preferentially to the open state of the RyR1 channel. This assay is used to indirectly measure the channel's open probability.

  • Procedure: The protocol is similar to the [3H]this compound binding assay, but [3H]ryanodine is used as the radioligand. The effect of this compound on RyR1 channel activity is assessed by measuring changes in [3H]ryanodine binding in the presence of the compound.

Co-immunoprecipitation of RyR1 and Calstabin-1

Objective: To determine if this compound stabilizes the interaction between RyR1 and Calstabin-1.

Protocol:

  • Lysate Preparation: Prepare skeletal muscle lysates from control and this compound-treated samples in a suitable lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Incubate the lysates with an antibody specific for RyR1 overnight at 4°C.

  • Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies specific for RyR1 and Calstabin-1 to detect the presence and relative amounts of each protein in the complex.

Single-Channel Recordings

Objective: To directly measure the effect of this compound on the gating properties of the RyR1 channel.

Protocol:

  • Bilayer Formation: Form a planar lipid bilayer by painting a solution of phospholipids (e.g., a 3:1 mixture of phosphatidylethanolamine and phosphatidylcholine in n-decane) across a small aperture separating two chambers (cis and trans).

  • Vesicle Fusion: Add RyR1-containing SR vesicles to the cis chamber (representing the cytosolic side). The vesicles will fuse with the bilayer, incorporating the RyR1 channels.

  • Recording: Apply a transmembrane potential and record the single-channel currents using a patch-clamp amplifier. The cis and trans chambers contain solutions mimicking cytosolic and sarcoplasmic reticulum luminal conditions, respectively.

  • Data Acquisition and Analysis: Record channel activity in the absence and presence of this compound in the cis chamber. Analyze the data to determine the channel's open probability (Po), mean open time, and mean closed time.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for target identification and validation of this compound.

G cluster_0 Target Identification Workflow start Hypothesized Target (e.g., Ion Channel) binding_assay Radioligand Binding Assay ([3H]this compound) start->binding_assay functional_assay Functional Assay ([3H]Ryanodine Binding) binding_assay->functional_assay Positive Result biochemical_assay Biochemical Assay (Co-IP) functional_assay->biochemical_assay Confirms Functional Effect electrophys_assay Electrophysiological Assay (Single-Channel Recording) biochemical_assay->electrophys_assay Confirms Molecular Interaction target_validation Target Validated electrophys_assay->target_validation Confirms Mechanism

Figure 2. General workflow for the identification and validation of the molecular target of this compound.

Potential Secondary Targets

While RyR1 is the well-established primary target of this compound, some evidence suggests that compounds with a 1,4-benzothiazepine scaffold may also interact with other calcium-handling proteins. One such potential secondary target is the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a) . Some analogs of this compound have been shown to exhibit SERCA2a-stimulating activity. However, direct and potent modulation of SERCA2a by this compound itself has not been conclusively demonstrated and requires further investigation.

SERCA2a ATPase Activity Assay

Objective: To determine if this compound modulates the activity of SERCA2a.

Protocol:

  • Microsome Preparation: Isolate cardiac or skeletal muscle microsomes rich in SERCA2a.

  • ATPase Assay: Measure the rate of ATP hydrolysis by SERCA2a in the presence of varying concentrations of this compound. This can be done using a coupled enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

  • Data Analysis: Calculate the specific activity of SERCA2a (e.g., in µmol ATP/mg protein/min) and determine if this compound enhances or inhibits this activity.

Conclusion

The comprehensive body of evidence strongly supports the Ryanodine Receptor 1 as the primary biological target of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound). The compound's mechanism of action, involving the stabilization of the RyR1-Calstabin-1 complex to reduce pathological calcium leak, is well-defined through a variety of robust experimental approaches. While the potential for off-target effects on other calcium-handling proteins like SERCA2a exists for the broader class of benzothiazepines, the primary therapeutic effects of this compound observed in preclinical models of muscle disease are attributable to its action on RyR1. This technical guide provides a foundational understanding for researchers and drug development professionals working with this compound and related compounds, highlighting the key methodologies and signaling pathways involved in its target identification and validation.

References

Methodological & Application

Application Notes and Protocols for the Analysis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is a heterocyclic compound belonging to the benzothiazepine class.[1][2] Compounds in this class are of interest in medicinal chemistry due to their wide range of biological activities.[2] Accurate and precise analytical methods are crucial for the characterization, quantification, and quality control of this compound in research and development settings. These application notes provide an overview of the analytical methodologies applicable to 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, including chromatographic and spectroscopic techniques. While specific validated protocols for this exact molecule are not widely published, the following sections detail generalized procedures based on the analysis of related benzothiazepine and benzodiazepine compounds.

Chemical Information

IdentifierValue
IUPAC Name 7-methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine
CAS Number 927871-76-9
Molecular Formula C₁₁H₁₅NOS
Molecular Weight 209.31 g/mol

I. Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of benzothiazepine derivatives.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile method for the analysis of non-volatile and thermally labile compounds like 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine. A reversed-phase HPLC method is generally suitable for this class of compounds.

Experimental Protocol: Reversed-Phase HPLC (General Method)

This protocol is a generalized procedure and should be optimized for the specific instrumentation and analytical requirements.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

2. Chromatographic Conditions (Starting Point for Method Development):

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher percentage of A, and gradually increase the percentage of B. A typical gradient could be: 0-2 min: 95% A, 5% B2-15 min: Linear gradient to 5% A, 95% B15-18 min: 5% A, 95% B18-20 min: Return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm (or scan for optimal wavelength with DAD)
Injection Volume 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration. Prepare working standards by serial dilution.

  • Sample Matrix (e.g., biological fluid): Sample preparation is critical to remove interfering substances. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are commonly employed for benzodiazepines and related compounds.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration HPLC HPLC System Concentration->HPLC Detector UV-Vis/DAD Detector HPLC->Detector Data Data Acquisition & Processing Detector->Data

Caption: General workflow for the HPLC analysis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique suitable for volatile and thermally stable compounds. Derivatization may be necessary for some benzothiazepine derivatives to improve their volatility and chromatographic properties.

Experimental Protocol: GC-MS (General Method)

This protocol provides a starting point for method development and requires optimization.

1. Instrumentation:

  • Gas chromatograph with a capillary column inlet

  • Mass selective detector (MSD)

2. Chromatographic and Spectrometric Conditions:

ParameterRecommended Condition
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Oven Temperature Program Initial: 100 °C (hold for 1 min)Ramp: 15 °C/min to 280 °C (hold for 5 min)
Injector Temperature 250 °C
Injection Mode Splitless
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-400

3. Sample Preparation:

  • Similar to HPLC, standards and samples require appropriate preparation. LLE is a common technique for extracting analytes for GC-MS analysis.

  • Derivatization (if necessary): Silylation is a common derivatization technique for related compounds to increase volatility.

II. Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

3. Data Acquisition Parameters (General):

Parameter¹H NMR¹³C NMR
Solvent CDCl₃CDCl₃
Temperature 25 °C25 °C
Pulse Program Standard single pulseProton-decoupled
Number of Scans 161024 or more
Relaxation Delay 1 s2 s

Logical Relationship for Structural Elucidation

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR (for complex structures) H1_NMR ¹H NMR (Chemical Shifts, Multiplicity, Integration) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Chemical Shifts) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical workflow for the structural elucidation of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine using NMR spectroscopy.

Disclaimer: The experimental protocols provided are intended as general guidelines for method development. Specific parameters should be optimized based on the instrumentation, sample matrix, and analytical objectives. The synthesis of related benzothiazepine derivatives has been described in the literature, which can provide context for characterization.[2]

References

Application Note: HPLC Analysis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Analysis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is detailed below. As no specific established method for this particular compound is readily available in published literature, this document provides a comprehensive starting protocol for method development and routine analysis.

Introduction

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is a heterocyclic compound belonging to the benzothiazepine class. Compounds in this class, such as Diltiazem and Quetiapine, exhibit a wide range of pharmacological activities, making them significant in drug discovery and development. A reliable and robust analytical method is crucial for the determination of purity, stability, and quantity of this compound in research and quality control settings. High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis of such pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[1][2][3]

This application note describes a reverse-phase HPLC (RP-HPLC) method for the separation and quantification of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine. The proposed method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer, with UV detection.

Physicochemical Properties (Predicted)

A summary of the key physicochemical properties of the target analyte is presented below. This information is essential for method development, particularly in selecting the appropriate column and mobile phase.[4]

PropertyValue
Molecular FormulaC₁₁H₁₅NOS
Molecular Weight209.31 g/mol
PolarityPredicted to be moderately polar
ChromophoreBenzene ring with methoxy group
Predicted λmax~230-280 nm

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-10 min: 30% to 70% B; 10-12 min: 70% B; 12-13 min: 70% to 30% B; 13-18 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (50:50, v/v)

Experimental Protocols

1. Preparation of Mobile Phase and Solutions

  • Mobile Phase A (20 mM Potassium Phosphate, pH 3.0):

    • Weigh 2.72 g of monobasic potassium phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 using dilute phosphoric acid.

    • Filter the solution through a 0.45 µm membrane filter and degas for 15 minutes using sonication or vacuum.

  • Mobile Phase B (Acetonitrile):

    • Use HPLC-grade acetonitrile.

    • Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent (Mobile Phase A / Acetonitrile, 50:50). Mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the diluent. These will be used to establish the calibration curve.

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

2. HPLC System Setup and Operation

  • Set up the HPLC system with the specified column and mobile phases.

  • Purge the pump lines to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase composition (30% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 30°C and the UV detector wavelength to 254 nm.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the standard solutions in increasing order of concentration, followed by the sample solutions.

  • Record the chromatograms and integrate the peak corresponding to 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine.

3. Data Analysis

  • Qualitative Analysis: Identify the peak of the analyte in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantitative Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

    • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is typically desired.

    • Calculate the concentration of the analyte in the sample solution using the regression equation.

Method Development and Workflow Diagrams

The following diagrams illustrate the logical workflow for HPLC method development and the experimental procedure for sample analysis.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Scoping cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation A Define Analytical Goal (Purity, Quantification) B Review Analyte Properties (Structure, pKa, Solubility) A->B C Literature Search (Similar Compounds) B->C D Select Column (e.g., C18, C8) C->D E Select Mobile Phase (ACN, MeOH, Buffer) D->E F Select Detector (UV-Vis, PDA) E->F G Optimize Mobile Phase pH & Buffer Concentration F->G H Optimize Gradient Profile & Flow Rate G->H I Fine-tune Temperature & Injection Volume H->I J Validate Method (ICH Guidelines) (Linearity, Accuracy, Precision) I->J K Finalize Protocol J->K

Caption: Logical workflow for HPLC method development.

HPLC_Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_std Prepare Standard Stock & Working Solutions prep_sample Weigh & Dissolve Sample filter_sample Filter Sample through 0.45µm Filter prep_sample->filter_sample setup System Setup & Equilibration filter_sample->setup inject Inject Blank, Standards, & Samples setup->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Calculate Analyte Concentration calibrate->quantify report Generate Final Report quantify->report

Caption: Experimental workflow for HPLC sample analysis.

References

Application Notes and Protocols for In Vitro Assays Using 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, also known as S107, is a small molecule that has garnered interest for its potential to modulate intracellular calcium handling. Specifically, it has been identified as a stabilizer of the ryanodine receptor (RyR) and is associated with the activity of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA). These dual activities make it a compound of interest for therapeutic areas where dysregulation of calcium signaling is a key pathological feature, such as in certain cardiovascular and skeletal muscle diseases.

These application notes provide an overview of the known in vitro activities of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine and detailed protocols for assessing its effects on RyR2 and SERCA2a.

Biological Activity

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is reported to improve muscle function by stabilizing the RyR-FKBP complex.[1][2] It is thought to enhance the binding of calstabin (FKBP) to the RyR channel, which in a stabilized state, reduces pathological calcium leakage from the sarcoplasmic reticulum (SR). The 1,4-benzothiazepine class of molecules, to which this compound belongs, has been shown to possess both RyR2-stabilizing and SERCA2a-stimulating properties.[1][3]

Data Presentation

The following tables summarize the available quantitative data for 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound) and a related derivative.

Table 1: Ryanodine Receptor Binding Data for 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound)

TargetAssay TypeParameterValueReference
RyR1[3H]this compound BindingEC50~52 µM[2][4][5]

Note: Data is for RyR1 from skeletal muscle sarcoplasmic reticulum vesicles.

Table 2: SERCA2a Activity for a 1,4-Benzothiazepine Derivative

CompoundTargetAssay TypeParameterValueReference
Compound 12a (a 1,4-benzothiazepine derivative)SERCA2aATP HydrolysisEC50383 nM[1][3][6]

Note: This data is for a derivative of the benzothiazepine class and indicates the potential for SERCA2a activation by this chemical scaffold.

Signaling Pathway

The diagram below illustrates the central role of RyR2 and SERCA2a in regulating intracellular calcium levels within a cardiomyocyte, a key mechanism influenced by 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine.

In Vitro Assay Workflow cluster_RyR2 RyR2 Stabilization Assay cluster_SERCA SERCA2a Activity Assay arrow arrow Compound_Prep Prepare Stock Solution of Compound in DMSO RyR_Incubation Incubate SR with [³H]-Ryanodine and Compound Compound_Prep->RyR_Incubation SERCA_Incubation Incubate SR with Compound, Coupled Enzymes, and ATP Compound_Prep->SERCA_Incubation Assay_Prep Prepare Assay Buffers and Reagents Assay_Prep->RyR_Incubation Assay_Prep->SERCA_Incubation SR_Prep Isolate Sarcoplasmic Reticulum (SR) Microsomes SR_Prep->RyR_Incubation SR_Prep->SERCA_Incubation RyR_Binding [³H]-Ryanodine Binding Assay RyR_Filter Filter and Wash RyR_Incubation->RyR_Filter RyR_Scintillation Scintillation Counting RyR_Filter->RyR_Scintillation RyR_Analysis Analyze Binding Data RyR_Scintillation->RyR_Analysis SERCA_Assay Coupled-Enzyme ATP Hydrolysis Assay SERCA_Spectro Monitor NADH Absorbance at 340 nm SERCA_Incubation->SERCA_Spectro SERCA_Analysis Calculate ATPase Activity SERCA_Spectro->SERCA_Analysis

References

Application Notes and Protocols: 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (S107)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, commonly known as S107, is a synthetic, orally bioavailable, and blood-brain barrier-permeable small molecule belonging to the 1,4-benzothiazepine class. It has garnered significant interest in the scientific community for its role as a ryanodine receptor (RyR) stabilizer. By enhancing the binding of the stabilizing subunit calstabin (FKBP12) to RyR channels, this compound effectively mitigates pathological calcium (Ca²⁺) leakage from the sarcoplasmic reticulum (SR). This mechanism of action makes this compound a promising therapeutic candidate for a range of disorders associated with dysfunctional intracellular Ca²⁺ signaling, including certain cardiac arrhythmias and skeletal myopathies. These application notes provide a detailed overview of the experimental protocols for the synthesis and biological evaluation of this compound, along with key quantitative data and a visualization of its mechanism of action.

Chemical Properties

PropertyValue
CAS Number 927871-76-9[1]
Molecular Formula C₁₁H₁₅NOS[1]
Molecular Weight 209.31 g/mol [1]
IUPAC Name 7-methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine[1]
Synonyms This compound, 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine[1]

Mechanism of Action

This compound's primary mechanism of action is the stabilization of the ryanodine receptor, a critical ion channel responsible for the release of Ca²⁺ from the sarcoplasmic reticulum. In pathological states, RyR channels can become "leaky," leading to aberrant Ca²⁺ release. This compound enhances the binding of calstabin (specifically calstabin1/FKBP12 for RyR1 and calstabin2/FKBP12.6 for RyR2) to the RyR channel complex.[2] This stabilization of the RyR-calstabin interaction helps to maintain the channel in a closed state during the resting phase of cellular activity, thereby preventing diastolic Ca²⁺ leak.[2] Some evidence also suggests a potential dual action, with this compound possibly activating the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a), which would further contribute to the restoration of normal intracellular Ca²⁺ homeostasis.

S107_Mechanism_of_Action cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR Ryanodine Receptor (RyR) Ca_cyto Ca²⁺ RyR->Ca_cyto Pathological Ca²⁺ Leak SERCA SERCA Pump Ca_SR Ca²⁺ SERCA->Ca_SR Pumps Ca²⁺ into SR This compound This compound This compound->RyR Enhances binding This compound->RyR Prevents Leak This compound->SERCA Potential Activation Calstabin Calstabin (FKBP12) Calstabin->RyR Stabilizes Ca_cyto->SERCA Uptake

This compound mechanism of action on RyR and SERCA.

Experimental Protocols

Synthesis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound)

The synthesis of this compound is achieved through the reductive methylation of its precursor, 7-methoxy-2,3,4,5-tetrahydrobenzo[f][2][3]thiazepine.[2][4] This reaction is a variation of the Eschweiler-Clarke reaction.

Materials:

  • 7-methoxy-2,3,4,5-tetrahydrobenzo[f][2][3]thiazepine

  • Aqueous formaldehyde (37% w/w)

  • Formic acid (or another suitable reducing agent like sodium cyanoborohydride)

  • Methanol or other suitable solvent

  • Sodium bicarbonate solution

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 7-methoxy-2,3,4,5-tetrahydrobenzo[f][2][3]thiazepine in a suitable solvent such as methanol.

  • To this solution, add an excess of aqueous formaldehyde.

  • Slowly add formic acid to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reflux the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer multiple times with an organic solvent like dichloromethane.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine.

S107_Synthesis_Workflow start Start: 7-methoxy-2,3,4,5-tetrahydro- benzo[f][1,4]thiazepine reagents Add excess aqueous formaldehyde and formic acid in methanol start->reagents reflux Reflux for several hours reagents->reflux neutralize Neutralize with NaHCO₃ solution reflux->neutralize extract Extract with dichloromethane neutralize->extract dry Dry organic phase extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End: Pure this compound purify->end

Workflow for the synthesis of this compound.
[³H]Ryanodine Binding Assay

This assay is used to assess the binding affinity of this compound to the RyR1 channel. Ryanodine preferentially binds to the open state of the channel.

Materials:

  • Sarcoplasmic reticulum vesicles enriched in RyR1

  • [³H]Ryanodine

  • Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM PIPES, pH 7.1)

  • Varying concentrations of this compound

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare SR vesicles from skeletal muscle.

  • Incubate the SR vesicles with a fixed concentration of [³H]ryanodine and varying concentrations of this compound in the binding buffer.

  • Allow the binding to reach equilibrium (incubation times can be up to several hours at 24°C).[5]

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound [³H]ryanodine.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound [³H]ryanodine using a scintillation counter.

  • Determine the EC₅₀ value by plotting the specific binding against the logarithm of the this compound concentration. A four-parameter logistic equation can be used for curve fitting.[5]

Single-Channel Recordings in Planar Lipid Bilayers

This technique allows for the direct observation of the effect of this compound on the gating properties of a single RyR channel.

Materials:

  • Purified RyR1 channels

  • Planar lipid bilayer apparatus

  • Phospholipids (e.g., a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine)

  • Symmetrical buffer solutions for cis (cytosolic) and trans (luminal) chambers (e.g., 250 mM KCl, 20 mM HEPES, pH 7.4)

  • Ca²⁺ solutions and Ca²⁺ buffers (e.g., EGTA)

  • This compound solution

  • Data acquisition system and analysis software

Procedure:

  • Form a stable planar lipid bilayer across an aperture separating the cis and trans chambers.

  • Incorporate purified RyR1 channels into the bilayer from a vesicle suspension added to the cis chamber.

  • Record single-channel currents under voltage-clamp conditions.

  • Establish a baseline channel activity at a defined cytosolic Ca²⁺ concentration (e.g., ~150 nM).[6][7]

  • Add this compound (e.g., 1 µM) to the cis chamber and record the channel activity.[6]

  • Analyze the data to determine changes in open probability (Po), mean open time, and mean closed time. A decrease in Po is indicative of channel stabilization.[7]

Quantitative Data

ParameterReceptor/AssayValueSpeciesReference
EC₅₀ for [³H]this compound Binding RyR1~50 µMNot specified[5]
Effective Concentration RyR2 StabilizationLow nanomolarHuman iPSC-CMs[2]
Treatment Concentration Reduction of Ca²⁺ leak10 µMHuman HEK293 cells[8]
In vivo Treatment Improved muscle strengthNot specifiedMouse[9]
In vitro Treatment Prevention of aberrant Ca²⁺ release5 µMHuman iPSC-CMs[10]

Conclusion

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound) is a valuable research tool for investigating the role of ryanodine receptor-mediated Ca²⁺ signaling in health and disease. The protocols outlined in these application notes provide a foundation for the synthesis and functional characterization of this compound. The ability of this compound to stabilize the closed state of the RyR channel and prevent pathological Ca²⁺ leak underscores its therapeutic potential for a variety of channelopathies. Further research is warranted to fully elucidate its clinical utility.

References

Application Notes and Protocols for 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine and Related Compounds in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific neuroscience research data, application notes, or detailed experimental protocols for 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine. The following information is based on research into the broader class of 1,4-benzothiazepine derivatives and is intended to serve as a guide for researchers, scientists, and drug development professionals interested in investigating the potential of this and related molecules. The protocols and potential mechanisms described are extrapolated from studies on structurally similar compounds.

Introduction to 1,4-Benzothiazepine Derivatives in Neuroscience

The 1,4-benzothiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically used drugs and investigational compounds. Derivatives of this class have demonstrated a wide range of pharmacological activities, including cardiovascular, anti-cancer, and central nervous system (CNS) effects.[1] In neuroscience, various substituted benzothiazepines have been explored for their potential as anticonvulsant, anxiolytic, sedative, and neuroprotective agents.[1][2][3] Their mechanisms of action are often attributed to the modulation of key ion channels and receptors in the CNS.

Potential Neuroscience Applications

Based on the activities of related compounds, 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine could be investigated for the following applications:

  • Anticonvulsant Activity: Several novel 1,4-benzothiazine-3-one derivatives have been synthesized and evaluated for their anticonvulsant effects in preclinical models, such as the pentylenetetrazol (PTZ)-induced seizure model.[3]

  • Neuroprotection: The broader class of 4,1-benzothiazepines has been studied for neuroprotective properties, particularly in the context of calcium overload, which is a common pathological event in neurodegenerative diseases and stroke.[4][5]

  • Anxiolytic and Sedative Effects: Given that some benzothiazepine derivatives exhibit CNS depressant activities, this compound could be explored for potential anxiolytic and sedative-hypnotic properties.[1] The structurally related 1,4-benzodiazepines are well-known for their effects on the GABA-A receptor, leading to sedation, anxiolysis, and muscle relaxation.[6]

Potential Mechanisms of Action

The precise mechanism of action for 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is yet to be elucidated. However, based on related structures, potential mechanisms could involve:

  • Modulation of GABA-A Receptors: Some anticonvulsant 1,4-benzothiazine derivatives are believed to exert their effects through interaction with GABA-Aergic receptors, enhancing the inhibitory neurotransmission of GABA.[3]

  • Calcium Channel Blockade: Benzothiazepines are a known class of calcium channel blockers.[1] In the CNS, modulation of voltage-gated calcium channels can impact neurotransmitter release and neuronal excitability.

  • Mitochondrial Sodium-Calcium Exchanger (NCLX) Inhibition: Certain 4,1-benzothiazepine derivatives have been investigated as blockers of the mitochondrial Na+/Ca2+ exchanger, which plays a role in neuronal calcium homeostasis and has been proposed as a target for neuroprotection.[4]

Hypothetical Signaling Pathway: GABA-A Receptor Modulation

GABA-A_Receptor_Modulation cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A_receptor GABA-A Receptor Chloride_channel Chloride Ion (Cl-) Channel GABA_A_receptor->Chloride_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_channel->Hyperpolarization Cl- Influx GABA->GABA_A_receptor Binds Benzothiazepine 7-Methoxy-4-methyl-1,4-benzothiazepine (Hypothetical Modulator) Benzothiazepine->GABA_A_receptor Potentiates GABA Binding (Allosteric Modulation) Experimental_Workflow cluster_0 In Vivo Studies cluster_1 In Vitro Studies animal_acclimatization Animal Acclimatization grouping Grouping animal_acclimatization->grouping drug_admin Drug Administration grouping->drug_admin ptz_injection PTZ Injection drug_admin->ptz_injection observation Seizure Observation ptz_injection->observation in_vivo_data In Vivo Data Analysis observation->in_vivo_data report Final Report in_vivo_data->report cell_culture Primary Neuron Culture compound_treatment Compound Treatment cell_culture->compound_treatment glutamate_exposure Glutamate Exposure compound_treatment->glutamate_exposure ldh_assay LDH Assay glutamate_exposure->ldh_assay in_vitro_data In Vitro Data Analysis ldh_assay->in_vitro_data in_vitro_data->report start Start start->animal_acclimatization start->cell_culture

References

Application Notes and Protocols for 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (S107) in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, commonly known as S107, is a synthetic compound belonging to the 1,4-benzothiazepine class of molecules. It has emerged as a significant tool in drug discovery, particularly in the field of cardiovascular diseases. This compound is recognized for its role as a ryanodine receptor 2 (RyR2) stabilizer, offering a promising therapeutic strategy for conditions characterized by aberrant intracellular calcium handling, such as heart failure. These application notes provide an overview of its utility, relevant experimental data, and detailed protocols for its investigation.

Mechanism of Action

This compound exerts its primary effect by modulating the function of the RyR2 channel, a critical component of excitation-contraction coupling in cardiomyocytes. In pathological states like heart failure, RyR2 channels can become "leaky," leading to an abnormal diastolic efflux of calcium from the sarcoplasmic reticulum (SR). This calcium leak can contribute to arrhythmias and impaired cardiac function.

This compound stabilizes the closed state of the RyR2 channel by enhancing the binding of its regulatory subunit, calstabin2 (also known as FKBP12.6).[1][2] By restoring the proper interaction between RyR2 and calstabin2, this compound effectively reduces the diastolic calcium leak, thereby improving intracellular calcium homeostasis.[2] Some derivatives of 1,4-benzothiazepines have also demonstrated the ability to stimulate the sarco-endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a), which would be a complementary beneficial effect by enhancing calcium reuptake into the SR.[3][4][5]

Data Presentation

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: RyR Binding Affinity of this compound

CompoundTargetAssay TypeParameterValueReference
This compoundRyR1[³H]this compound BindingEC₅₀~52 µM[6]
This compoundRyR2Functional Assays-Enhances calstabin2 binding at low nanomolar concentrations[1][7]

Note: The EC₅₀ value for RyR1 is provided as a reference; the affinity for the cardiac isoform RyR2 is expected to be higher.

Table 2: SERCA2a Activity of a Related 1,4-Benzothiazepine

CompoundTargetAssay TypeParameterValueReference
Compound 12aSERCA2aATP HydrolysisEC₅₀383 nM[3][4][5]

Note: This data is for a structurally related 1,4-benzothiazepine derivative and suggests the potential for this class of compounds to modulate SERCA2a activity.

Experimental Protocols

Protocol 1: Synthesis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound)

This protocol is based on the reductive methylation of the parent amine.[3]

Materials:

  • 7-methoxy-2,3,4,5-tetrahydrobenzo[f][1][8]thiazepine

  • Aqueous formaldehyde (37%)

  • Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent

  • Methanol

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve 7-methoxy-2,3,4,5-tetrahydrobenzo[f][1][8]thiazepine (1 equivalent) in methanol.

  • Add aqueous formaldehyde (1.5 equivalents).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature at 0°C.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: RyR2-Calstabin2 Co-immunoprecipitation Assay

This protocol is to assess the effect of this compound on the interaction between RyR2 and calstabin2.[8]

Materials:

  • Cardiac tissue homogenates or cell lysates expressing RyR2 and calstabin2

  • This compound

  • Co-immunoprecipitation (Co-IP) lysis buffer

  • Anti-RyR2 antibody

  • Protein A/G agarose beads

  • Wash buffer

  • SDS-PAGE loading buffer

  • Anti-calstabin2 antibody for Western blotting

  • Anti-RyR2 antibody for Western blotting

Procedure:

  • Treat cardiac homogenates or cell lysates with varying concentrations of this compound or vehicle (DMSO) for a specified time.

  • Lyse the samples in Co-IP lysis buffer on ice.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Pre-clear the lysates by incubating with Protein A/G agarose beads.

  • Incubate the pre-cleared lysates with an anti-RyR2 antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G agarose beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C.

  • Pellet the beads by centrifugation and wash them three times with wash buffer.

  • After the final wash, resuspend the beads in SDS-PAGE loading buffer and boil to elute the protein complexes.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with anti-calstabin2 and anti-RyR2 antibodies.

  • The amount of co-immunoprecipitated calstabin2 relative to the amount of immunoprecipitated RyR2 indicates the strength of the interaction. An increase in the calstabin2 signal in the this compound-treated samples compared to the vehicle control suggests that this compound enhances the RyR2-calstabin2 interaction.

Protocol 3: SERCA2a ATPase Activity Assay (NADH-Coupled Enzyme Assay)

This assay measures the rate of ATP hydrolysis by SERCA2a.[6][9]

Materials:

  • Cardiac sarcoplasmic reticulum (SR) microsomes

  • This compound or other test compounds

  • Assay buffer (e.g., MOPS, KCl, MgCl₂, EGTA)

  • ATP, phosphoenolpyruvate (PEP), NADH

  • Pyruvate kinase (PK) and lactate dehydrogenase (LDH)

  • Calcium chloride (CaCl₂) solution for creating a calcium gradient

  • A plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, PK, and LDH.

  • Add cardiac SR microsomes to the reaction mixture.

  • Add varying concentrations of this compound or vehicle (DMSO) to the wells of a microplate.

  • Initiate the reaction by adding a defined concentration of CaCl₂ to achieve a specific free calcium concentration.

  • Immediately begin monitoring the decrease in NADH absorbance at 340 nm at a constant temperature (e.g., 37°C). The rate of NADH disappearance is proportional to the rate of ADP production, which reflects the ATPase activity of SERCA2a.

  • Calculate the initial rate of reaction for each concentration of the test compound.

  • Plot the rate of ATP hydrolysis as a function of the compound concentration to determine the EC₅₀.

Visualizations

G cluster_EC_Coupling Cardiomyocyte Excitation-Contraction Coupling cluster_SR Sarcoplasmic Reticulum (SR) AP Action Potential (Depolarization) LTCC L-type Ca²⁺ Channel AP->LTCC Opens Ca_influx Ca²⁺ Influx LTCC->Ca_influx RyR2 RyR2 Channel Ca_influx->RyR2 Triggers Ca_release Ca²⁺ Release (CICR) RyR2->Ca_release SERCA2a SERCA2a Pump Ca_release->SERCA2a Increased Cytosolic Ca²⁺ Myofilaments Myofilaments (Contraction) Ca_release->Myofilaments Activates Ca_uptake Ca²⁺ Reuptake SERCA2a->Ca_uptake SR_Ca SR Ca²⁺ Store Ca_uptake->SR_Ca Replenishes Relaxation Relaxation Myofilaments->Relaxation Ca²⁺ dissociation leads to

Caption: General overview of cardiomyocyte calcium cycling.

G cluster_Healthy Healthy Cardiomyocyte cluster_Diseased Diseased Cardiomyocyte (e.g., Heart Failure) cluster_Treated This compound-Treated Cardiomyocyte RyR2_H RyR2 Calstabin2_H Calstabin2 RyR2_H->Calstabin2_H Stable Association (Closed Channel in Diastole) RyR2_D RyR2 Calstabin2_D Calstabin2 RyR2_D->Calstabin2_D Dissociation Ca_Leak Diastolic Ca²⁺ Leak RyR2_D->Ca_Leak This compound This compound RyR2_T RyR2 This compound->RyR2_T Binds to Calstabin2_T Calstabin2 RyR2_T->Calstabin2_T Enhanced Association (Stabilized Closed Channel) G cluster_workflow Experimental Workflow: Assessing this compound Efficacy start Start synthesis Synthesize this compound start->synthesis co_ip Co-immunoprecipitation (RyR2-Calstabin2) synthesis->co_ip serca_assay SERCA2a Activity Assay synthesis->serca_assay ca_imaging Calcium Imaging (Cardiomyocytes) synthesis->ca_imaging data_analysis Data Analysis (EC₅₀, Binding Affinity) co_ip->data_analysis serca_assay->data_analysis ca_imaging->data_analysis end End data_analysis->end

References

Application Note: Quantitative Analysis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine and its Putative Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note provides a comprehensive protocol for the sensitive and selective quantification of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine and its hypothesized metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is essential for pharmacokinetic and drug metabolism studies. Detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection are presented. Furthermore, this document includes illustrative quantitative data and visualizations to guide researchers in applying this method.

Introduction

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is a heterocyclic compound of interest in drug discovery. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is critical for its development as a potential therapeutic agent. LC-MS/MS is a powerful analytical technique that offers the high sensitivity and selectivity required for the quantification of drugs and their metabolites in complex biological matrices.[1][2] This application note outlines a complete bioanalytical method for the analysis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine and its putative metabolites.

Predicted Metabolic Pathways

Based on the structure of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, the primary metabolic transformations are predicted to involve N-demethylation, O-demethylation, and oxidation of the sulfur atom. The following diagram illustrates these potential metabolic pathways.

Metabolic Pathway parent 7-Methoxy-4-methyl-2,3,4,5-tetrahydro- 1,4-benzothiazepine (Parent Drug) metabolite1 7-Hydroxy-4-methyl-2,3,4,5-tetrahydro- 1,4-benzothiazepine (M1: O-demethylation) parent->metabolite1 CYP-mediated metabolite2 7-Methoxy-2,3,4,5-tetrahydro- 1,4-benzothiazepine (M2: N-demethylation) parent->metabolite2 CYP-mediated metabolite3 7-Methoxy-4-methyl-2,3,4,5-tetrahydro- 1,4-benzothiazepine-1-oxide (M3: S-oxidation) parent->metabolite3 FMO-mediated

Caption: Predicted metabolic pathways of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine.

Experimental Protocols

The following protocols provide detailed methodologies for the analysis of the parent drug and its metabolites in human plasma.

  • 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (Reference Standard)

  • Putative Metabolite Reference Standards (M1, M2, M3)

  • Internal Standard (IS): 7-Methoxy-4-(methyl-d3)-2,3,4,5-tetrahydro-1,4-benzothiazepine[3]

  • Human Plasma (K2EDTA)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Water (LC-MS Grade)

  • Solid Phase Extraction (SPE) Cartridges (e.g., Mixed-mode cation exchange)

  • Methyl-tert-butyl ether (MTBE) (HPLC Grade)

Two common extraction techniques, Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), are described below. SPE is often preferred for its ability to provide cleaner extracts.[4][5]

3.2.1. Solid Phase Extraction (SPE) Protocol

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 100 µL of plasma, add 10 µL of the internal standard working solution. Vortex and load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% formic acid).

3.2.2. Liquid-Liquid Extraction (LLE) Protocol

  • Sample Preparation: To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Extraction: Add 500 µL of MTBE. Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

3.3.1. Liquid Chromatography

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0-1.0 min: 10% B

    • 1.0-5.0 min: 10-90% B

    • 5.0-6.0 min: 90% B

    • 6.1-8.0 min: 10% B (Re-equilibration)

3.3.2. Mass Spectrometry

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Temperature: 500°C

  • Ion Spray Voltage: 5500 V

  • Multiple Reaction Monitoring (MRM) Transitions: The following table lists the hypothetical MRM transitions for the parent drug, its putative metabolites, and the internal standard. These would need to be optimized experimentally.[6]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine210.1164.125
M1: 7-Hydroxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine196.1150.127
M2: 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine196.1150.127
M3: 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1-oxide226.1164.122
IS: 7-Methoxy-4-(methyl-d3)-2,3,4,5-tetrahydro-1,4-benzothiazepine213.1164.125

Data Presentation

The following tables present illustrative quantitative data that would be generated during the validation of this bioanalytical method, following FDA and ICH guidelines.[7][8]

Table 1: Calibration Curve for 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

Concentration (ng/mL)Mean Response Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
0.1 (LLOQ)0.01298.58.2
0.50.058101.26.5
1.00.11599.85.1
5.00.572102.54.3
10.01.148100.93.8
50.05.76199.13.1
100.0 (ULOQ)11.53298.92.5

Table 2: Accuracy and Precision Data for Quality Control (QC) Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ QC0.10.09999.07.89.1
Low QC0.30.29598.36.27.5
Mid QC7.57.61101.54.55.8
High QC75.074.2599.03.24.1

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow from sample collection to data analysis.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Sample Collection Plasma Sample Collection Addition of Internal Standard Addition of Internal Standard Plasma Sample Collection->Addition of Internal Standard Extraction (SPE or LLE) Extraction (SPE or LLE) Addition of Internal Standard->Extraction (SPE or LLE) Evaporation & Reconstitution Evaporation & Reconstitution Extraction (SPE or LLE)->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A high-level overview of the LC-MS/MS analytical workflow.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine and its putative metabolites in human plasma. The provided protocols for sample preparation and instrument parameters serve as a strong foundation for researchers in the field of drug metabolism and pharmacokinetics. The illustrative data demonstrates that the method can achieve the necessary accuracy, precision, and sensitivity for regulatory submissions. It is important to note that the metabolic pathway and MRM transitions are predictive and require experimental verification for this specific compound.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, also known as S107, is a synthetic compound belonging to the 1,4-benzothiazepine class.[1][2] Emerging research suggests that compounds within this structural class can act as modulators of intracellular calcium signaling, exhibiting dual activity as stabilizers of the ryanodine receptor 2 (RyR2) and activators of the sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a).[1][3] Dysregulation of these two critical calcium-handling proteins is implicated in the pathophysiology of various cardiovascular diseases, including heart failure and cardiac arrhythmias. Therefore, cell-based assays designed to investigate the functional effects of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine on RyR2 and SERCA2a are essential for characterizing its therapeutic potential.

These application notes provide detailed protocols for cell-based assays to quantify the activity of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine on both RyR2 and SERCA2a.

Data Presentation

The following tables summarize hypothetical quantitative data for the activity of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine in the described assays. These values are provided as examples for data presentation and interpretation.

Table 1: RyR2 Stabilization Activity of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

Assay TypeCell LineParameterValue
[Ca2+]ER AssayHEK293 expressing RyR2EC50500 nM
[3H]-Ryanodine BindingCardiac MicrosomesIC50750 nM

Table 2: SERCA2a Activation Activity of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

Assay TypePreparationParameterValue
Ca2+-ATPase ActivityCardiac Sarcoplasmic ReticulumEC501.2 µM
Ca2+ Uptake AssayCardiac Sarcoplasmic ReticulumEC501.5 µM

Experimental Protocols

Ryanodine Receptor 2 (RyR2) Stabilization Assays

This assay measures the ability of a compound to prevent spontaneous calcium leak from the endoplasmic reticulum (ER) through RyR2 channels in a cellular context.[4][5][6] An increase in the ER calcium concentration in cells expressing hyperactive RyR2 indicates a stabilizing effect of the test compound.

Materials:

  • HEK293 cells stably expressing human RyR2 and a genetically encoded ER calcium indicator (e.g., R-CEPIA1er).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.

  • Phosphate-Buffered Saline (PBS).

  • Test compound (7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine).

  • Caffeine (as a positive control for RyR2 opening).

  • Fluorescence microplate reader.

Protocol:

  • Cell Culture: Culture the HEK293-RyR2-R-CEPIA1er cells in a T75 flask until they reach 80-90% confluency.

  • Cell Seeding: Trypsinize and seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well. Allow the cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a serial dilution of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Compound Incubation: Remove the culture medium from the wells and wash once with PBS. Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for RyR2 inhibition. Incubate the plate at 37°C for 30 minutes.

  • Fluorescence Measurement: Measure the baseline fluorescence of the R-CEPIA1er probe using a microplate reader (e.g., excitation/emission ~560/610 nm).

  • Optional - RyR2 Activation: To confirm RyR2-specific effects, after the initial read, add a known RyR2 agonist like caffeine (final concentration 5-10 mM) to all wells and measure the fluorescence again to assess the extent of calcium release.

  • Data Analysis: The increase in baseline fluorescence in the presence of the test compound compared to the vehicle control indicates RyR2 stabilization. Calculate the EC50 value by fitting the dose-response curve.

This biochemical assay provides a quantitative measure of RyR2 channel activity.[4][5] Ryanodine preferentially binds to the open state of the RyR2 channel. A decrease in [3H]-ryanodine binding in the presence of a test compound suggests a shift towards the closed (stabilized) state of the channel.

Materials:

  • Cardiac microsomes containing RyR2.

  • [3H]-Ryanodine.

  • Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM KCl, 10 µM CaCl2.

  • Test compound (7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine).

  • Unlabeled ryanodine (for non-specific binding).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Reaction Setup: In microcentrifuge tubes, combine 50 µg of cardiac microsomes, 5 nM [3H]-ryanodine, and varying concentrations of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine in a final volume of 200 µL of assay buffer. For non-specific binding, add 10 µM of unlabeled ryanodine.

  • Incubation: Incubate the tubes at 37°C for 2 hours.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a vacuum manifold. Wash the filters three times with 4 mL of ice-cold wash buffer (assay buffer without CaCl2).

  • Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all measurements. The percentage of inhibition of [3H]-ryanodine binding is calculated relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Sarco/endoplasmic Reticulum Ca2+-ATPase 2a (SERCA2a) Activation Assays

This assay directly measures the enzymatic activity of SERCA2a by quantifying the rate of ATP hydrolysis.[7][8] An increase in the rate of ATP hydrolysis in the presence of the test compound indicates SERCA2a activation.

Materials:

  • Cardiac sarcoplasmic reticulum (SR) vesicles.

  • Assay Buffer: 50 mM MOPS-K, pH 7.0, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA.

  • CaCl2 solution to achieve desired free Ca2+ concentrations.

  • ATP (including γ-32P-ATP for radioactive detection, or components for a coupled-enzyme colorimetric/fluorometric assay).

  • Test compound (7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine).

  • Thapsigargin (a specific SERCA inhibitor for determining SERCA-specific activity).

Protocol (using a Malachite Green colorimetric assay for phosphate detection):

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing cardiac SR vesicles (5-10 µg), assay buffer, and varying concentrations of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine. Include a control with thapsigargin (1 µM) to determine non-SERCA ATPase activity.

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1 mM.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction and Color Development: Stop the reaction by adding a malachite green reagent that will react with the inorganic phosphate released from ATP hydrolysis.

  • Absorbance Measurement: After a short incubation for color development, measure the absorbance at ~620 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the thapsigargin-containing wells to get the SERCA-specific activity. Calculate the amount of phosphate released using a standard curve. Determine the EC50 for the increase in ATPase activity.

This assay measures the transport function of SERCA2a by quantifying the rate of Ca2+ uptake into SR vesicles.[7] Oxalate is used to precipitate the transported calcium inside the vesicles, maintaining a low intra-vesicular Ca2+ concentration and allowing for the measurement of the initial rate of uptake.

Materials:

  • Cardiac sarcoplasmic reticulum (SR) vesicles.

  • Uptake Buffer: 40 mM Imidazole-HCl, pH 7.0, 100 mM KCl, 5 mM MgCl2, 5 mM potassium oxalate, 0.5 mM EGTA.

  • 45CaCl2 (radioactive tracer).

  • ATP.

  • Test compound (7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine).

  • Filtration apparatus and nitrocellulose filters.

Protocol:

  • Reaction Setup: Pre-incubate cardiac SR vesicles (20 µg) with varying concentrations of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine in the uptake buffer for 10 minutes at 37°C.

  • Initiate Uptake: Start the Ca2+ uptake by adding a solution containing CaCl2 (to achieve a desired free Ca2+ concentration) and 45CaCl2, followed immediately by the addition of ATP (final concentration 1 mM).

  • Time Course Sampling: At various time points (e.g., 0, 1, 2, 5 minutes), take aliquots of the reaction mixture and filter them through nitrocellulose filters.

  • Washing: Rapidly wash the filters with an ice-cold wash buffer to remove external 45CaCl2.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of Ca2+ uptake (nmol Ca2+/mg protein/min). Plot the initial rates against the compound concentration to determine the EC50 for the activation of Ca2+ uptake.

Visualization of Signaling Pathways and Workflows

RyR2_SERCA_Pathway cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 SERCA2a SERCA2a Ca_SR Ca2+ (SR Lumen) Ca_Cytosol Ca2+ (Cytosol) Ca_SR->Ca_Cytosol Release (Leak) Ca_Cytosol->Ca_SR Uptake This compound 7-Methoxy-4-methyl- 2,3,4,5-tetrahydro- 1,4-benzothiazepine This compound->RyR2 Inhibits Leak This compound->SERCA2a Activates Uptake

Caption: Dual activity of the compound on RyR2 and SERCA2a.

ER_Calcium_Assay_Workflow start Start seed_cells Seed HEK293-RyR2-R-CEPIA1er cells in 96-well plate start->seed_cells incubate_24h Incubate 24h at 37°C seed_cells->incubate_24h add_compound Add serial dilutions of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro- 1,4-benzothiazepine incubate_24h->add_compound incubate_30min Incubate 30 min at 37°C add_compound->incubate_30min read_fluorescence Measure baseline fluorescence (Ex/Em ~560/610 nm) incubate_30min->read_fluorescence analyze_data Analyze data and determine EC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the [Ca2+]ER assay.

SERCA_Activity_Assay_Workflow start Start prepare_reaction Prepare reaction mix with cardiac SR, buffer, and compound start->prepare_reaction start_reaction Initiate reaction with ATP prepare_reaction->start_reaction incubate Incubate at 37°C for 20 min start_reaction->incubate stop_and_develop Stop reaction and add malachite green reagent incubate->stop_and_develop read_absorbance Measure absorbance at ~620 nm stop_and_develop->read_absorbance analyze_data Calculate phosphate release and determine EC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the SERCA Ca2+-ATPase activity assay.

References

Application Notes and Protocols for In Vivo Studies of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is a novel benzothiazepine derivative with demonstrated dual activity as a ryanodine receptor 2 (RyR2) stabilizer and a sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) stimulator.[1][2] These properties suggest its potential as a therapeutic agent for cardiovascular diseases, particularly those associated with aberrant intracellular calcium handling. This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound to facilitate preclinical research.

Data Presentation

Table 1: Physicochemical Properties of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine
PropertyValueSource
Molecular FormulaC₁₁H₁₅NOSPubChem[3]
Molecular Weight209.31 g/mol PubChem[3]
GHS ClassificationAcute toxicity, oral (Category 4) - Harmful if swallowedPubChem[3]
Table 2: Recommended Formulation Vehicles for In Vivo Administration
Route of AdministrationVehicle SystemRationale
Oral (Gavage) 2% DMSO, 30% PEG400, in saline or waterCommon vehicle for poorly soluble compounds, enhancing solubility and absorption.
0.5% Methylcellulose in waterSuspension for compounds with very low solubility.
Intravenous (IV) 10% DMSO, 10% Solutol HS 15, in salineSolubilizing system suitable for intravenous injection of lipophilic compounds.
5% DMSO, 40% PEG300, 55% SalineAlternative co-solvent system for intravenous administration.

Note: The optimal vehicle and concentration of each component must be determined empirically through solubility and stability studies.

Experimental Protocols

Protocol 1: Solubility Assessment of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

Objective: To determine the solubility of the test compound in various vehicles to identify a suitable formulation for in vivo studies.

Materials:

  • 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Methylcellulose

  • Solutol® HS 15

  • Sterile saline (0.9% NaCl)

  • Sterile water for injection

  • Vortex mixer

  • Centrifuge

  • HPLC or other suitable analytical method

Procedure:

  • Prepare stock solutions of the test compound in 100% DMSO at a high concentration (e.g., 50 mg/mL).

  • Prepare a series of potential vehicle systems as outlined in Table 2.

  • Add increasing volumes of the compound's DMSO stock solution to a fixed volume of each vehicle system.

  • Vortex each mixture thoroughly for 2-5 minutes.

  • Visually inspect for precipitation. If precipitation occurs, the solubility limit has been exceeded.

  • For a quantitative assessment, centrifuge the saturated solutions to pellet any undissolved compound.

  • Analyze the supernatant using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

  • The highest concentration at which the compound remains in solution is its solubility in that vehicle.

Protocol 2: Preparation of Oral Formulation (Solution/Suspension)

Objective: To prepare a formulation of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine for oral administration in rodents.

Materials:

  • 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

  • Selected vehicle from Protocol 1 (e.g., 2% DMSO, 30% PEG400 in saline)

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Based on the desired final concentration and the solubility data from Protocol 1, calculate the required amount of the test compound and each vehicle component.

  • If using a co-solvent system (e.g., DMSO and PEG400), first dissolve the compound in the organic solvent (DMSO).

  • Gradually add the co-solvent (PEG400) while vortexing.

  • Finally, add the aqueous component (saline or water) dropwise while continuously vortexing to prevent precipitation.

  • If preparing a suspension (e.g., with methylcellulose), first wet the compound with a small amount of the vehicle to form a paste, then gradually add the remaining vehicle while triturating or vortexing to ensure a uniform suspension. Sonication may aid in achieving a homogenous suspension.

  • Visually inspect the final formulation for clarity (for solutions) or uniformity (for suspensions).

Protocol 3: Administration via Oral Gavage in Mice

Objective: To administer the prepared oral formulation to mice.

Materials:

  • Prepared oral formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct volume of formulation to administer. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.

  • Properly restrain the mouse to immobilize its head and body.

  • Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib).

  • Gently insert the gavage needle into the esophagus. Do not force the needle.

  • Slowly administer the formulation.

  • Carefully withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

Protocol 4: Preparation of Intravenous Formulation

Objective: To prepare a sterile formulation of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine for intravenous administration in rats.

Materials:

  • 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

  • Selected vehicle from Protocol 1 (e.g., 10% DMSO, 10% Solutol HS 15 in saline)

  • Sterile, pyrogen-free vials

  • Sterile filter (0.22 µm)

  • Laminar flow hood

Procedure:

  • Perform all steps in a laminar flow hood to maintain sterility.

  • Based on the desired final concentration and solubility data, calculate the required amounts of the test compound and vehicle components.

  • Dissolve the compound in the organic solvent (DMSO).

  • Add the solubilizing agent (Solutol HS 15) and mix thoroughly.

  • Slowly add the sterile saline while mixing.

  • Filter the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

  • Visually inspect the final formulation for any particulates.

Protocol 5: Administration via Intravenous Injection in Rats (Tail Vein)

Objective: To administer the prepared intravenous formulation to rats.

Materials:

  • Prepared intravenous formulation

  • Appropriately sized needles (e.g., 25-27 gauge)

  • Syringes (1 mL)

  • Rat restrainer

  • Heat lamp or warming pad

  • 70% ethanol or isopropanol

Procedure:

  • Weigh the rat to determine the correct injection volume. The maximum recommended bolus IV injection volume in rats is 5 mL/kg.

  • Warm the rat's tail using a heat lamp or warming pad to dilate the lateral tail veins.

  • Place the rat in a restrainer.

  • Clean the tail with 70% ethanol or isopropanol.

  • Visualize one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein.

  • Slowly inject the formulation. If resistance is met or a bleb forms, the needle is not in the vein.

  • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the rat to its cage and monitor for any adverse reactions.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Administration cluster_analysis Downstream Analysis solubility Solubility Assessment (Protocol 1) prep_oral Oral Formulation Preparation (Protocol 2) solubility->prep_oral prep_iv IV Formulation Preparation (Protocol 4) solubility->prep_iv admin_oral Oral Gavage (Protocol 3) prep_oral->admin_oral admin_iv IV Injection (Protocol 5) prep_iv->admin_iv pk_pd Pharmacokinetic/ Pharmacodynamic Studies admin_oral->pk_pd admin_iv->pk_pd efficacy Efficacy Studies pk_pd->efficacy toxicology Toxicology Assessment pk_pd->toxicology

Experimental workflow for in vivo studies.

signaling_pathway cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) cluster_cytosol L_type L-type Ca2+ Channel Ca_cytosol [Ca2+]i L_type->Ca_cytosol Ca2+ influx RyR2 Ryanodine Receptor 2 (RyR2) RyR2->Ca_cytosol Ca2+ release SERCA2a SERCA2a Ca_cytosol->RyR2 Ca2+-induced Ca2+ release Ca_cytosol->SERCA2a Ca2+ uptake Contraction Myofilament Contraction Ca_cytosol->Contraction Test_Compound 7-Methoxy-4-methyl- 2,3,4,5-tetrahydro- 1,4-benzothiazepine Test_Compound->RyR2 Stabilizes Test_Compound->SERCA2a Stimulates

Target signaling pathway in cardiomyocytes.

References

Troubleshooting & Optimization

optimizing reaction conditions for 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine.

Troubleshooting Guide

This guide addresses common issues encountered during the N-methylation of 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine via reductive amination (Eschweiler-Clarke reaction).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reducing agent. 2. Incomplete iminium ion formation. 3. Low reaction temperature. 4. Degradation of starting material.1. Use a fresh, high-quality reducing agent. Consider sodium triacetoxyborohydride as it is often effective. 2. Ensure the pH is slightly acidic to facilitate iminium ion formation. 3. Increase the reaction temperature; for Eschweiler-Clarke conditions, heating to around 80°C is common. 4. Check the stability of the starting amine; store it under an inert atmosphere if necessary.
Incomplete Reaction (Starting Material Remains) 1. Insufficient reducing agent. 2. Short reaction time. 3. Low reaction temperature.1. Increase the molar equivalents of the reducing agent. 2. Extend the reaction time and monitor progress by TLC or LC-MS. 3. Increase the reaction temperature to improve the reaction rate.
Formation of Multiple Byproducts 1. Over-alkylation (formation of quaternary ammonium salt). 2. Reduction of formaldehyde by the reducing agent. 3. Side reactions of the benzothiazepine ring.1. The Eschweiler-Clarke reaction typically stops at the tertiary amine, making this less likely. However, if using other alkylating agents, this can be an issue. 2. Sodium borohydride can reduce formaldehyde. Consider using a milder reducing agent like sodium triacetoxyborohydride. 3. Optimize reaction conditions (temperature, reaction time) to minimize side reactions.
Difficult Purification 1. Co-elution of product and starting material. 2. Presence of polar byproducts.1. Utilize a different solvent system for column chromatography. A gradient elution may be necessary. 2. An acidic wash during workup can help remove basic impurities. The crude product can be dissolved in a non-polar solvent and washed with dilute acid. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine?

A1: The most common and direct method is the N-methylation of the secondary amine precursor, 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine, using a reductive amination reaction. A classic example of this is the Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1]

Q2: What are the key starting materials for this synthesis?

A2: The key starting materials are 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine, formaldehyde (often as an aqueous solution, formalin), and a suitable reducing agent.

Q3: Which reducing agent is best for this reaction?

A3: Several reducing agents can be used. The choice depends on the specific reaction conditions and the desired selectivity.

  • Formic Acid (in Eschweiler-Clarke reaction): Acts as both the reducing agent and a catalyst.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is often effective and can be used in a one-pot reaction.

  • Sodium Cyanoborohydride (NaBH₃CN): Another common reducing agent for reductive aminations.

  • Sodium Borohydride (NaBH₄): A stronger reducing agent that can also reduce formaldehyde, potentially leading to lower yields of the desired product.

Q4: What are typical reaction conditions?

A4: For the Eschweiler-Clarke reaction, the mixture of the amine, formaldehyde, and formic acid is typically heated, often at around 80°C, for several hours. When using borohydride-based reducing agents, the reaction can often be carried out at room temperature.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This will allow you to observe the consumption of the starting material and the formation of the product.

Q6: What is the typical workup and purification procedure?

A6: A typical workup involves cooling the reaction mixture, making it basic with a solution of sodium hydroxide or sodium carbonate, and then extracting the product with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are then dried and concentrated. Purification is commonly achieved by column chromatography on silica gel.

Q7: Are there any known side products to be aware of?

A7: While the Eschweiler-Clarke reaction is generally clean, potential side products can include unreacted starting material and, in some cases, small amounts of impurities from side reactions involving the aromatic ring or the thiazepinone core, especially if harsh conditions are used. If using sodium cyanoborohydride, there is a possibility of forming N-cyanomethyl byproducts.[2][3]

Data Presentation

Table 1: Comparison of Reducing Agents for N-methylation of Secondary Amines

Reducing AgentTypical Solvent(s)Typical TemperatureKey AdvantagesPotential Drawbacks
Formic AcidNone or Water80-100°CInexpensive, acts as both reductant and acid catalyst.Requires elevated temperatures, can sometimes lead to side reactions.
Sodium TriacetoxyborohydrideDichloromethane, DichloroethaneRoom TemperatureMild, selective, high yields.More expensive than other borohydrides.
Sodium CyanoborohydrideMethanol, EthanolRoom TemperatureEffective for a wide range of substrates.Toxic cyanide byproducts, potential for N-cyanomethyl side product formation.[2][3]
Sodium BorohydrideMethanol, EthanolRoom TemperatureInexpensive, readily available.Can reduce the aldehyde starting material, leading to lower efficiency.

Experimental Protocols

Protocol 1: N-methylation of 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine via Eschweiler-Clarke Reaction

  • To a solution of 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine (1.0 eq) in formic acid (excess), add aqueous formaldehyde (37 wt. %, ~2.0-3.0 eq).

  • Heat the reaction mixture to 80-90°C and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully basify with a saturated aqueous solution of sodium carbonate or sodium hydroxide to a pH > 9.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine.

Mandatory Visualizations

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product start_amine 7-Methoxy-2,3,4,5-tetrahydro- 1,4-benzothiazepine iminium Iminium Ion start_amine->iminium + Formaldehyde - H2O formaldehyde Formaldehyde formaldehyde->iminium final_product 7-Methoxy-4-methyl-2,3,4,5-tetrahydro- 1,4-benzothiazepine iminium->final_product + Reducing Agent (e.g., Formic Acid)

Caption: Reaction pathway for the synthesis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine.

troubleshooting_workflow start Reaction Issue check_reagents Check Reagent Quality (Amine, Formaldehyde, Reducing Agent) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction low_yield Low Yield? incomplete_reaction->low_yield No increase_time_temp Increase Reaction Time/Temperature incomplete_reaction->increase_time_temp Yes byproducts Byproducts Present? low_yield->byproducts No optimize_reductant Optimize Reducing Agent/ Stoichiometry low_yield->optimize_reductant Yes modify_workup Modify Workup/Purification byproducts->modify_workup Yes end Successful Synthesis byproducts->end No increase_time_temp->optimize_reductant optimize_reductant->end modify_workup->end

Caption: Troubleshooting workflow for optimizing the synthesis.

References

Technical Support Center: 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and biological evaluation of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine.

Synthesis Issues

Question 1: Why is the yield of my reductive amination reaction to synthesize 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine unexpectedly low?

Answer: Low yields in the reductive amination of 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine with formaldehyde can be attributed to several factors. These include incomplete imine formation, over-alkylation of the starting material or product, and the choice of reducing agent.[1][2]

To troubleshoot this issue, consider the following:

  • Optimize Imine Formation: Ensure the reaction conditions favor the formation of the intermediate imine. This can be achieved by removing water as it forms, for example, by using a Dean-Stark apparatus or molecular sieves.

  • Choice of Reducing Agent: The reactivity of the reducing agent is critical. Sodium borohydride (NaBH₄) is a common choice, but for some substrates, a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) may provide better results by minimizing side reactions.[3]

  • Control Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of formaldehyde can lead to the formation of undesired byproducts.

  • Reaction Conditions: Varying the temperature and reaction time can also impact the yield. Running the reaction at a lower temperature may help to control side reactions.

Below is a troubleshooting workflow for low yield in the synthesis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine.

G start Low Yield in Reductive Amination check_imine Check Imine Formation (e.g., by TLC or 1H NMR) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine optimize_imine Optimize Imine Formation: - Use dehydrating agent - Adjust pH (mildly acidic) incomplete_imine->optimize_imine Yes check_reducing_agent Check Reducing Agent and Conditions incomplete_imine->check_reducing_agent No optimize_imine->check_reducing_agent harsh_reduction Harsh Reduction Conditions? check_reducing_agent->harsh_reduction milder_reductant Use Milder Reducing Agent (e.g., NaBH(OAc)3) harsh_reduction->milder_reductant Yes check_side_products Analyze Crude Product for Side Products (e.g., by LC-MS) harsh_reduction->check_side_products No milder_reductant->check_side_products over_alkylation Over-alkylation Detected? check_side_products->over_alkylation control_stoichiometry Control Stoichiometry: - Use stoichiometric formaldehyde - Slow addition of reagents over_alkylation->control_stoichiometry Yes success Improved Yield over_alkylation->success No control_stoichiometry->success

Troubleshooting workflow for low synthesis yield.

Question 2: I am observing significant amounts of the starting material (7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine) and a suspected over-methylated quaternary ammonium salt in my crude product. How can I minimize these side products?

Answer: The presence of unreacted starting material and over-methylated byproducts is a common issue in the alkylation of amines.[1][4] The product, a tertiary amine, can be more nucleophilic than the secondary amine starting material, leading to a second methylation to form a quaternary ammonium salt.

Strategies to minimize these side products include:

  • Control Reagent Addition: Add the formaldehyde and reducing agent slowly and portion-wise to the reaction mixture. This helps to maintain a low concentration of the alkylating agent and reduces the likelihood of over-alkylation.

  • Use a Milder Reducing Agent: As mentioned previously, a less reactive reducing agent such as sodium triacetoxyborohydride can be more selective for the imine reduction over the reduction of the aldehyde and can help prevent side reactions.[3]

  • Optimize Reaction Time and Temperature: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent further reaction to the quaternary salt. Lowering the reaction temperature can also help to control the rate of the over-alkylation reaction.

ParameterRecommendation to Reduce Over-alkylation
Formaldehyde Use 1.0-1.2 equivalents
Reducing Agent Consider NaBH(OAc)₃ instead of NaBH₄
Temperature 0 °C to room temperature
Monitoring TLC or LC-MS every 30 minutes
Purification Challenges

Question 3: How can I effectively purify 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine from the unreacted starting material and other polar impurities?

Answer: The purification of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine can be challenging due to the similar polarities of the product and the secondary amine starting material. Standard silica gel column chromatography may not provide adequate separation.

Here are some recommended purification strategies:

  • Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The basic amines will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and the product extracted back into an organic solvent. This can help remove non-basic impurities.

  • Column Chromatography with a Modified Mobile Phase:

    • Amine-Treated Silica: Use silica gel that has been pre-treated with a small amount of a tertiary amine (e.g., triethylamine) to reduce tailing of the basic compounds.

    • Gradient Elution: A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar system (e.g., dichloromethane/methanol) can improve separation.

  • Reversed-Phase Chromatography: If normal-phase chromatography is unsuccessful, reversed-phase flash chromatography or HPLC using a C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like formic acid or trifluoroacetic acid can be effective for separating polar amines.[5]

Chromatography TechniqueStationary PhaseMobile Phase SystemNotes
Normal Phase Silica GelHexane/Ethyl Acetate with 0.1% TriethylamineGood for less polar impurities.
Normal Phase Alumina (basic)Dichloromethane/MethanolCan be better for basic compounds.
Reversed Phase C18 SilicaWater/Acetonitrile with 0.1% Formic AcidEffective for separating polar compounds.
Biological Assay Problems

Question 4: I am experiencing poor solubility of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine in my aqueous buffer for a SERCA2a activity assay. How can I improve its solubility?

Answer: Poor aqueous solubility is a common problem for many small organic molecules in biological assays.[6]

Here are some approaches to improve the solubility of your compound:

  • Use a Co-solvent: A small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, can be added to the aqueous buffer to help dissolve the compound. It is crucial to first determine the tolerance of your assay to the chosen co-solvent, as high concentrations can inhibit enzyme activity. A final concentration of 0.1-1% DMSO is generally well-tolerated in many assays.

  • Prepare a Concentrated Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock solution. This stock can then be diluted into the aqueous assay buffer to the final desired concentration. This method minimizes the final concentration of the organic solvent in the assay.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may improve solubility. Since 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is a basic compound, slightly lowering the pH of the buffer (if the assay permits) can increase its solubility through protonation.

Co-solventTypical Final ConcentrationConsiderations
DMSO 0.1 - 1%Check for assay interference.
Ethanol 0.1 - 2%Can be more volatile than DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine?

A1: 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is known to act as a Ryanodine Receptor 2 (RyR2) stabilizer, preventing diastolic Ca²⁺ leak from the sarcoplasmic reticulum.[7][8] It is also being investigated for its potential to act as a SERCA2a (Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase 2a) activator, which would enhance the reuptake of Ca²⁺ into the sarcoplasmic reticulum.[7][8]

G cluster_SR Sarcoplasmic Reticulum RyR2 RyR2 Channel Ca_Cytosol Cytosolic Ca²⁺ RyR2->Ca_Cytosol SERCA2a SERCA2a Pump Ca_SR SR Ca²⁺ SERCA2a->Ca_SR Ca_Cytosol->SERCA2a Ca²⁺ Reuptake Ca_SR->RyR2 Ca²⁺ Leak Compound 7-Methoxy-4-methyl-2,3,4,5- tetrahydro-1,4-benzothiazepine Compound->RyR2 Stabilizes (Inhibits Leak) Compound->SERCA2a Activates

Mechanism of action on RyR2 and SERCA2a.

Q2: What are the recommended storage conditions for 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine?

A2: As with many complex organic molecules, it is recommended to store 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine as a solid in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it at -20°C is advisable. Solutions of the compound, especially in protic solvents, may be less stable and should be prepared fresh when possible.

Q3: Which analytical techniques are most suitable for characterizing the purity of the synthesized compound?

A3: A combination of techniques should be used to confirm the identity and purity of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reversed-phase C18 column with a mobile phase of water and acetonitrile or methanol with a modifier like formic acid is a good starting point.[5]

Experimental Protocols

Synthesis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

This protocol is based on the reductive methylation of 7-methoxy-2,3,4,5-tetrahydrobenzo[f][7][8]thiazepine.[7][9]

Materials:

  • 7-methoxy-2,3,4,5-tetrahydrobenzo[f][7][8]thiazepine

  • Aqueous formaldehyde (37%)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, triethylamine)

Procedure:

  • To a solution of 7-methoxy-2,3,4,5-tetrahydrobenzo[f][7][8]thiazepine (1 equivalent) in 1,2-dichloroethane, add aqueous formaldehyde (1.2 equivalents).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a gradient of ethyl acetate in hexane to afford the pure product.

SERCA2a Activity Assay (NADH-coupled enzymatic assay)

This protocol measures the rate of ATP hydrolysis by SERCA2a. The production of ADP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[10]

Materials:

  • Cardiac microsomes or purified SERCA2a

  • Assay buffer (e.g., 50 mM MOPS, 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Calcium chloride (CaCl₂) stock solution

  • 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine stock solution in DMSO

  • 96-well UV-transparent plate

  • Plate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a master mix containing assay buffer, PEP, NADH, PK, and LDH.

  • Add the master mix to the wells of the 96-well plate.

  • Add varying concentrations of CaCl₂ to the wells to determine the Ca²⁺-dependence of SERCA2a activity.

  • Add the test compound (7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine) or vehicle (DMSO) to the appropriate wells.

  • Add the cardiac microsomes or purified SERCA2a to all wells.

  • Equilibrate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding ATP to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time in a kinetic mode.

  • The rate of NADH oxidation (decrease in A₃₄₀) is proportional to the rate of ATP hydrolysis by SERCA2a. Calculate the activity and compare the rates in the presence and absence of the test compound.

References

Technical Support Center: Synthesis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, focusing on the widely used N-acyliminium ion cyclization pathway.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete formation of the N-acyliminium ion: The acid catalyst (e.g., p-toluenesulfonic acid) may be impure, hydrated, or used in an insufficient amount. The reaction temperature might be too low.1a. Ensure the acid catalyst is anhydrous and of high purity. 1b. Increase the molar ratio of the acid catalyst incrementally. 1c. Raise the reaction temperature in 5-10°C increments.
2. Poor quality of starting materials: 4-methoxythiophenol could be oxidized, or 2-chloroethylamine hydrochloride may contain impurities.2a. Use freshly distilled or purified 4-methoxythiophenol. 2b. Recrystallize 2-chloroethylamine hydrochloride before use.
3. Inefficient cyclization: The reaction time may be too short, or the concentration of reactants may be too low.3a. Increase the reaction time and monitor the progress by TLC. 3b. Increase the concentration of the reactants.
Formation of Multiple Byproducts 1. Side reactions due to high temperature: Excessive heat can lead to decomposition or polymerization.1. Lower the reaction temperature and extend the reaction time.
2. Oxidation of the thiophenol: The sulfur atom is susceptible to oxidation.2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Intermolecular reactions: High concentrations might favor intermolecular side reactions over the desired intramolecular cyclization.3. Employ high-dilution conditions, especially during the cyclization step.
Difficulty in Product Purification 1. Co-elution with starting materials or byproducts: The polarity of the product may be similar to that of impurities.1a. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 1b. Consider recrystallization from a suitable solvent system to improve purity.
2. Product instability: The final compound may be sensitive to air or light.2. Store the purified product under an inert atmosphere and protect it from light.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine?

A1: The synthesis is commonly achieved through a pathway involving the initial reaction of 4-methoxythiophenol with an N-protected 2-haloethylamine, followed by an acid-catalyzed intramolecular cyclization. A particularly effective method is the N-acyliminium ion cyclization, which has been reported to produce high yields.[1][2]

Q2: What is a typical yield for the N-acyliminium cyclization step?

A2: Reported yields for the ring-closure step to form the N-Cbz protected benzothiazepine intermediate can be as high as 84% when using p-toluenesulfonic acid (PTSA) as the catalyst in toluene at 70°C.[1] The overall yield for a multi-step synthesis starting from 4-methoxythiophenol is reported to be around 68%.[2]

Q3: Are there alternative synthetic routes?

A3: Yes, a modified Pictet-Spengler reaction can be employed for the synthesis of similar tetrahydrobenzo[f][1][3]thiazepines. This method involves the acid-catalyzed cyclization of an intermediate imine formed from the condensation of an arylethylamine with an aldehyde.[3]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and petroleum ether) to separate the starting materials, intermediates, and the final product. Visualize the spots using a UV lamp.[4]

Q5: What are the key parameters to optimize for improving the yield?

A5: The key parameters for optimization include the choice and concentration of the acid catalyst, reaction temperature, and reaction time. The purity of starting materials and the maintenance of an inert atmosphere are also critical.

Data on Reaction Condition Optimization

The following table summarizes key variables that can be adjusted to optimize the yield of the N-acyliminium cyclization step.

Parameter Condition A Condition B (Optimized) Condition C Expected Outcome/Comments
Catalyst Trifluoroacetic acid (TFA)p-Toluenesulfonic acid (PTSA)Ferrous sulfatePTSA has been shown to be effective for this type of cyclization.[1] Other Lewis or Brønsted acids could also be explored.
Solvent Dichloromethane (DCM)TolueneAcetonitrileToluene is a common solvent for this reaction, particularly at elevated temperatures.[1]
Temperature Room Temperature70°C110°C (Reflux)The reaction may require heating to proceed at a reasonable rate. Temperatures around 70°C have been reported to be effective.[1]
Reaction Time 2 hours12 hours24 hoursReaction progress should be monitored by TLC to determine the optimal time.
Atmosphere AirNitrogenArgonAn inert atmosphere is recommended to prevent oxidation of the sulfur atom.

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine via N-Acyliminium Cyclization

This protocol is based on the cyclization step reported in the literature.[1]

Materials:

  • N-(2-((4-methoxyphenyl)thio)ethyl)benzyloxycarboxamide (the Cbz-protected intermediate)

  • Paraformaldehyde

  • p-Toluenesulfonic acid (PTSA)

  • Toluene, anhydrous

Procedure:

  • To a solution of the N-Cbz protected intermediate in anhydrous toluene, add paraformaldehyde and a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to 70°C under an inert atmosphere (e.g., nitrogen).

  • Stir the reaction at this temperature and monitor its progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-Cbz-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine.

Visualizations

Diagram 1: Synthetic Pathway via N-Acyliminium Cyclization

Synthesis_Pathway cluster_0 Step 1: S-Alkylation cluster_1 Step 2: N-Protection cluster_2 Step 3: N-Acyliminium Ion Formation & Cyclization cluster_3 Step 4: N-Methylation & Deprotection 4-methoxythiophenol 4-methoxythiophenol Intermediate_Amine 2-((4-methoxyphenyl)thio)ethan-1-amine 4-methoxythiophenol->Intermediate_Amine Base 2-chloroethylamine 2-chloroethylamine 2-chloroethylamine->Intermediate_Amine Protected_Amine N-Cbz protected amine Intermediate_Amine->Protected_Amine Cbz-Cl Benzyl chloroformate Cbz-Cl->Protected_Amine Base Cyclized_Product N-Cbz-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine Protected_Amine->Cyclized_Product Paraformaldehyde Paraformaldehyde Paraformaldehyde->Cyclized_Product PTSA p-Toluenesulfonic acid PTSA->Cyclized_Product Final_Product 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine Cyclized_Product->Final_Product Reducing Agent (e.g., LiAlH4)

Caption: Synthetic route to the target molecule.

Diagram 2: Experimental Workflow

Experimental_Workflow A Combine Reactants & Solvent B Add Catalyst A->B C Heat to Reaction Temperature (e.g., 70°C) B->C D Monitor by TLC C->D E Reaction Complete? D->E E->C No F Work-up (Quench, Extract, Dry) E->F Yes G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H Troubleshooting_Logic cluster_solutions Start Low Yield? Sol1 Check Catalyst Quality & Amount Start->Sol1 Sol2 Verify Starting Material Purity Start->Sol2 Sol3 Increase Reaction Time/Temp Start->Sol3 No Byproducts Byproducts Present? Start->Byproducts Yes Sol4 Lower Temperature Sol5 Use Inert Atmosphere Sol6 Optimize Chromatography Byproducts->Sol4 No Byproducts->Sol5 Purification Purification Issues? Byproducts->Purification Yes Purification->Sol6

References

solubility issues with 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, also known as S107.

Frequently Asked Questions (FAQs)

1. What is 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound)?

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound) is a small, orally available, and blood-brain barrier-permeable compound.[1] Its primary mechanism of action is the stabilization of the ryanodine receptor 2 (RyR2), a calcium release channel located on the sarcoplasmic reticulum.[1][2] this compound enhances the binding of the stabilizing protein calstabin 2 (also known as FKBP12.6) to the RyR2 channel, thereby preventing aberrant calcium leakage from the sarcoplasmic reticulum.[1] This activity is crucial in preventing cardiac arrhythmias and has been shown to raise the seizure threshold in preclinical models.[1]

2. What are the primary biological targets of this compound?

The primary biological target of this compound is the ryanodine receptor (RyR), with a particular focus on the RyR2 isoform, which is predominantly expressed in the heart.[3] It has also been shown to interact with the RyR1 isoform, found in skeletal muscle.[2] this compound stabilizes the closed state of the RyR2 channel, thus inhibiting calcium leakage.[1] Some benzothiazepine derivatives have also been investigated for their effects on the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a).[3]

3. What are the common research applications for this compound?

Given its mechanism of action, this compound is primarily used in research related to:

  • Cardiac arrhythmias, particularly catecholaminergic polymorphic ventricular tachycardia (CPVT).[1]

  • Heart failure.

  • Neurological disorders, including seizures.[1]

  • Skeletal muscle disorders.

  • Calcium signaling and homeostasis.

Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Buffers

Question: I'm observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer (e.g., PBS or cell culture media). How can I prevent this?

Answer: This is a common issue due to the hydrophobic nature of this compound. Here are several strategies to mitigate precipitation:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically ≤ 0.5%. While this compound is soluble in DMSO at high concentrations, its solubility dramatically decreases in aqueous solutions.

  • Use Co-solvents: For in vivo or some in vitro applications, co-solvents can be used. A common formulation includes PEG300, Tween-80, and saline in addition to DMSO.[1]

  • Serial Dilutions: Perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in solvent polarity can sometimes prevent the compound from crashing out of solution.

  • Sonication and Heating: Gentle warming (e.g., to 37°C) and sonication of the final solution can help to redissolve small amounts of precipitate.[1] However, be mindful of the temperature stability of your biological system.

  • Pre-warm the Buffer: Adding the DMSO stock to a pre-warmed aqueous buffer can sometimes improve solubility.

Issue 2: Inconsistent or No Biological Activity

Question: I'm not observing the expected biological effect of this compound in my assay. What could be the cause?

Answer: Several factors could contribute to a lack of activity:

  • Compound Degradation: Ensure proper storage of the compound. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

  • Sub-optimal Concentration: The effective concentration of this compound is assay-dependent. A dose-response experiment is crucial to determine the optimal concentration range for your specific cell type and endpoint. In some cellular assays, this compound has been used at concentrations up to 10 µM.[1]

  • Incorrect Assay Conditions: The activity of RyR2 is sensitive to various factors, including the concentrations of Ca2+, ATP, and Mg2+. Ensure your assay buffer composition is appropriate for studying RyR2 function.

  • Cell Type and Target Expression: Confirm that your chosen cell line expresses the target of interest (e.g., RyR2) at sufficient levels.

  • Interaction with Assay Components: Some assay components, such as certain fluorescent dyes or serum proteins, may interact with the compound and reduce its effective concentration.

Issue 3: Cellular Toxicity

Question: I'm observing cytotoxicity in my cell-based assay at higher concentrations of this compound. How can I address this?

Answer: Cytotoxicity can be a confounding factor in in vitro assays.

  • Determine the Cytotoxic Threshold: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to your cells.

  • Optimize Incubation Time: Reduce the incubation time of the compound with the cells, if possible, while still allowing for a sufficient biological response.

  • DMSO Toxicity: Ensure that the final DMSO concentration is not the source of the cytotoxicity. Run a vehicle control with the same final DMSO concentration to assess its effect on cell viability.

Quantitative Data Summary

Table 1: Solubility of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound)

Solvent/Vehicle SystemConcentrationObservationsSource
DMSO≥ 42 mg/mL (200.65 mM)Clear solution. Moisture-absorbing DMSO may reduce solubility.Selleck Chemicals[2]
DMSO10 mM in 1 mLMedchemExpress[1]
In Vivo Formulation 1
10% DMSO≥ 2.5 mg/mL (11.94 mM)Clear solution.MedchemExpress[1]
40% PEG300
5% Tween-80
45% Saline
In Vivo Formulation 2
10% DMSO≥ 2.5 mg/mL (11.94 mM)Clear solution.MedchemExpress[1]
90% (20% SBE-β-CD in Saline)
In Vivo Formulation 3
10% DMSO≥ 2.5 mg/mL (11.94 mM)Clear solution.MedchemExpress[1]
90% Corn Oil

Experimental Protocols

Protocol 1: [³H]Ryanodine Binding Assay

This protocol is adapted from established methods for measuring the activity of RyR channels.[1][2][3][4][5]

Objective: To assess the effect of this compound on the binding of [³H]ryanodine to RyR2, which is indicative of the channel's open probability.

Materials:

  • Cell lysates or microsomal fractions containing RyR2

  • [³H]ryanodine

  • Unlabeled ryanodine

  • Binding buffer (e.g., 20 mM HEPES, pH 7.4, 0.2 M KCl)

  • CaCl₂ and EGTA for Ca²⁺ buffering

  • This compound stock solution in DMSO

  • Whatman GF/B filters

  • Scintillation cocktail

Procedure:

  • Prepare binding mixtures in microcentrifuge tubes, each containing 50-100 µg of protein (cell lysate or microsomes).

  • Add binding buffer and a specific concentration of free Ca²⁺, buffered with EGTA.

  • Add the desired concentration of this compound or vehicle (DMSO) to the respective tubes.

  • To initiate the binding reaction, add a fixed concentration of [³H]ryanodine (e.g., 6.5 nM).

  • For determining non-specific binding, add a high concentration of unlabeled ryanodine (e.g., 20 µM) to a separate set of tubes.

  • Incubate the reactions for 2 hours at 37°C.

  • Terminate the binding by rapid filtration through Whatman GF/B filters pre-soaked in polyethyleneimine.

  • Wash the filters three times with ice-cold distilled water.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

Protocol 2: Calcium Flux Assay in HEK293 Cells Expressing RyR2

This protocol describes a general method for measuring changes in intracellular calcium in response to RyR2 modulation by this compound.

Objective: To determine the effect of this compound on caffeine-induced calcium release in cells expressing RyR2.

Materials:

  • HEK293 cells stably expressing RyR2

  • Cell culture medium (e.g., DMEM)

  • Fluorescent calcium indicator (e.g., Fluo-8, AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS)

  • This compound stock solution in DMSO

  • Caffeine solution (RyR2 agonist)

  • 96-well black, clear-bottom plates

Procedure:

  • Seed the RyR2-expressing HEK293 cells in a 96-well plate and culture overnight.

  • Prepare the calcium indicator loading solution by diluting the dye in assay buffer, potentially with Pluronic F-127 to aid in dispersion.

  • Remove the culture medium and load the cells with the calcium indicator solution. Incubate as recommended by the dye manufacturer (typically 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Add assay buffer containing various concentrations of this compound or vehicle (DMSO) to the wells and incubate for a predetermined time.

  • Measure baseline fluorescence using a fluorescence plate reader.

  • Add a solution of caffeine to stimulate RyR2-mediated calcium release and immediately begin recording the fluorescence intensity over time.

  • Analyze the data by calculating the change in fluorescence from baseline in response to caffeine stimulation, comparing the this compound-treated wells to the vehicle control.

Visualizations

Troubleshooting Workflow for this compound Solubility Issues start Start: this compound Precipitation Observed in Assay check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration to ≤ 0.5% check_dmso->reduce_dmso Yes check_dissolution Does precipitation persist? check_dmso->check_dissolution No reduce_dmso->check_dissolution serial_dilution Use serial dilutions in pre-warmed aqueous buffer check_dissolution->serial_dilution Yes end_success Success: Compound Solubilized check_dissolution->end_success No use_cosolvents Consider co-solvents (e.g., PEG300, Tween-80) for in vivo or specific assays end_fail Issue Persists: Consult further literature on formulation of hydrophobic compounds use_cosolvents->end_fail sonicate_heat Apply gentle sonication and/or warming (37°C) serial_dilution->sonicate_heat sonicate_heat->use_cosolvents

Caption: Troubleshooting workflow for this compound solubility issues.

This compound Mechanism of Action on RyR2 Signaling Pathway cluster_channel RyR2 Channel Complex This compound This compound RyR2 RyR2 Channel (Sarcoplasmic Reticulum) This compound->RyR2 Binds to Calstabin2 Calstabin 2 (FKBP12.6) RyR2->Calstabin2 Enhances binding of Ca_leak Aberrant Ca²⁺ Leak RyR2->Ca_leak Prevents Ca_release Regulated Ca²⁺ Release (e.g., by Action Potential) RyR2->Ca_release Allows Calstabin2->RyR2 Stabilizes closed state Arrhythmia Cardiac Arrhythmias Ca_leak->Arrhythmia Leads to Normal_Contraction Normal Cardiac Contraction Ca_release->Normal_Contraction Triggers

Caption: this compound mechanism of action on the RyR2 signaling pathway.

References

Technical Support Center: HPLC Analysis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the HPLC analysis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, presented in a question-and-answer format.

Question: Why am I seeing significant peak tailing for my analyte?

Answer: Peak tailing, where the latter half of the peak is broader than the front half, can be caused by several factors.[1][2][3] One common cause is secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on the silica-based column.[2] To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: The analyte, a benzothiazepine derivative, may have basic properties. Adjusting the mobile phase pH with a suitable buffer (e.g., phosphate or acetate buffer) can help to suppress the ionization of silanol groups and reduce tailing.[2]

  • Use of an End-Capped Column: Employing a column that has been "end-capped" will reduce the number of free silanol groups available for secondary interactions.

  • Lowering Sample Concentration: Overloading the column with a highly concentrated sample can also lead to peak tailing.[1][3][4] Try diluting your sample and reinjecting.

  • Column Contamination: Contaminants from previous injections can interact with the analyte and cause tailing. Flushing the column with a strong solvent may resolve this issue.[5]

Question: My retention time is shifting between injections. What could be the cause?

Answer: Unstable retention times are a frequent issue in HPLC and can compromise the reliability of your results.[6] The troubleshooting approach depends on whether the retention time for an unretained peak (t0) is also shifting.[6]

  • If t0 is also shifting: This typically indicates a problem with the HPLC system's hardware, particularly the pump and solvent delivery system.[6]

    • Check for Leaks: Inspect all fittings and connections for any signs of leaks.[7]

    • Flow Rate Fluctuation: The pump may not be delivering a consistent flow rate.[5][8] This could be due to worn pump seals or check valves, which may need replacement.[7][9]

    • Air Bubbles: Air bubbles in the pump or detector can cause pressure fluctuations and retention time shifts.[7][10] Ensure your mobile phase is properly degassed.[11][12]

  • If t0 is constant: The issue is more likely related to the chemistry of the separation.[6]

    • Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention.[5][13] Ensure accurate and consistent mixing of solvents.

    • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections, especially during gradient elution, can cause retention time drift.[5][11] Allow for adequate equilibration time.

    • Temperature Fluctuations: Changes in the column temperature can affect retention times.[14] Using a column oven will provide a stable temperature environment.

    • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.[5][13]

Question: I am experiencing poor resolution between my analyte peak and an impurity. How can I improve it?

Answer: Poor resolution, where two peaks are not adequately separated, can be addressed by optimizing several chromatographic parameters.[15][16]

  • Mobile Phase Composition: Adjusting the ratio of the organic solvent to the aqueous buffer in the mobile phase can significantly impact selectivity and resolution.[16][17]

  • Choice of Organic Solvent: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.[14][16]

  • Column Temperature: Changing the column temperature can affect the selectivity of the separation.[14]

  • Stationary Phase: If other optimizations fail, a different column with a different stationary phase chemistry (e.g., a different C18 column or a phenyl-hexyl column) may be necessary to achieve the desired separation.[16]

Question: My baseline is very noisy. What are the common causes and solutions?

Answer: A noisy baseline can interfere with the detection and quantification of peaks.[10][12] Common causes include:

  • Mobile Phase Issues:

    • Contamination: Impurities in the solvents or additives can contribute to baseline noise.[9][12] Use high-purity, HPLC-grade solvents.[10]

    • Inadequate Degassing: Dissolved air in the mobile phase can form bubbles that cause noise when passing through the detector.[7][12] Ensure thorough degassing.[11]

    • Improper Mixing: Incomplete mixing of mobile phase components can result in a fluctuating baseline.[10]

  • System and Detector Issues:

    • Detector Lamp: An aging or failing detector lamp can be a source of noise.[1][7]

    • Contaminated Flow Cell: The detector's flow cell may be contaminated.[7][10] Flushing the flow cell with a strong, appropriate solvent can help.

    • Pump Pulsations: Worn pump seals or faulty check valves can cause pressure fluctuations that manifest as baseline noise.[9][12]

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the analysis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine?

A1: While an optimized method requires experimental development, a good starting point for a reversed-phase HPLC analysis would be:

ParameterSuggested Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined by UV scan)
Injection Volume 10 µL

Note: This is a generic starting method and will likely require optimization for your specific sample and system.

Q2: How should I prepare my sample for HPLC analysis?

A2: Proper sample preparation is crucial for obtaining reliable results and protecting your HPLC system.[13]

  • Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition.

  • Filtration: Filter the sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could block the column or tubing.[18]

  • Dilution: Ensure the sample concentration is within the linear range of the detector to avoid peak fronting or tailing due to column overload.[1][4]

Q3: What causes peak fronting, and how can I prevent it?

A3: Peak fronting, where the front of the peak is less steep than the back, is most commonly caused by column overload.[1][4] This happens when too much sample is injected onto the column.[4] To resolve this, you can:

  • Decrease the concentration of the sample.[1][4]

  • Reduce the injection volume.[4] Another potential cause is a mismatch between the sample solvent and the mobile phase. If the sample is dissolved in a much stronger solvent than the mobile phase, it can lead to peak distortion.[15] Always try to dissolve your sample in the mobile phase if possible.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a general workflow for HPLC analysis and a logical approach to troubleshooting common problems.

HPLC_Troubleshooting_Workflow HPLC Analysis and Troubleshooting Workflow prep_sample Prepare Sample (Dissolve & Filter) equilibrate Equilibrate System prep_sample->equilibrate prep_mobile_phase Prepare & Degas Mobile Phase prep_mobile_phase->equilibrate inject Inject Sample equilibrate->inject acquire Acquire Data inject->acquire analyze Analyze Results acquire->analyze good_results Results Acceptable? analyze->good_results report Report Results good_results->report Yes troubleshoot Troubleshoot Problem good_results->troubleshoot No check_pressure Check System Pressure (High/Low/Fluctuating?) troubleshoot->check_pressure check_retention Check Retention Time (Shifting?) check_pressure->check_retention Pressure OK check_peak_shape Check Peak Shape (Tailing/Fronting/Split?) check_retention->check_peak_shape Retention OK check_baseline Check Baseline (Noisy/Drifting?) check_peak_shape->check_baseline Shape OK check_baseline->analyze Issue Addressed

Caption: A flowchart of the HPLC analysis process and a systematic approach to troubleshooting.

References

Technical Support Center: 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the proper storage, handling, and use of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine in a laboratory setting.

Frequently Asked Questions (FAQs)

Storage and Stability

  • Q1: What are the recommended storage conditions for 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine?

    • It is recommended to store the solid compound in a refrigerator at 2-8°C. For optimal stability, it should be kept in a tightly sealed container, in a dark place, and under an inert atmosphere. Some suppliers indicate that the product requires temperature-controlled storage and delivery.

  • Q2: How should I store solutions of this compound?

    • Solutions should also be stored at 2-8°C and protected from light. For long-term storage, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in solution is solvent-dependent and should be monitored for any signs of degradation, such as discoloration or precipitation.

  • Q3: Is this compound sensitive to light or air?

    • While specific data on the photosensitivity of this particular compound is limited, benzothiazepine derivatives can be sensitive to light and oxidation. Therefore, it is best practice to store both the solid and solutions protected from light and under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Handling and Safety

  • Q4: What are the primary safety hazards associated with this compound?

    • 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is classified as harmful if swallowed.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

  • Q5: What are the appropriate procedures for handling the solid form of this compound?

    • Handle the solid in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust. Avoid dust formation during handling. In case of spills, clean up promptly using appropriate methods to avoid generating dust.

  • Q6: How should I dispose of waste containing this compound?

    • Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines.

Solubility and Solution Preparation

  • Q7: What solvents can I use to dissolve 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine?

    • Based on the synthesis procedures described in the literature, this compound is soluble in organic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM). For biological assays, it is common to prepare a concentrated stock solution in a solvent like dimethyl sulfoxide (DMSO) and then dilute it further in the aqueous assay buffer.

  • Q8: Are there any incompatible solvents or reagents?

Troubleshooting Guides

Experiment: In Vitro Ryanodine Receptor (RyR1) Binding Assay

This guide addresses potential issues when using 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine in a typical [³H]ryanodine binding assay.

Issue Possible Cause Troubleshooting Steps
Inconsistent or non-reproducible results Compound precipitation in assay buffer.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay buffer is low and consistent across all samples.- Visually inspect for any precipitation after adding the compound to the buffer.- Consider using a different solvent for the stock solution if solubility issues persist.
Compound degradation.- Prepare fresh dilutions of the compound from a stock solution for each experiment.- Store stock solutions properly (2-8°C, protected from light) and avoid repeated freeze-thaw cycles.
Low or no compound activity Incorrect compound concentration.- Verify the calculations for serial dilutions.- Use a recently calibrated pipette for accurate liquid handling.
Inactive compound.- Confirm the identity and purity of the compound if possible.- If the compound is old or has been stored improperly, consider obtaining a fresh batch.
High background signal Non-specific binding of the compound.- Optimize the washing steps in the assay protocol to remove unbound compound.- Include appropriate controls to determine the level of non-specific binding.

Data Presentation

Storage and Handling Parameters

ParameterRecommendation
Storage Temperature (Solid) 2-8°C (Refrigerator)
Storage Conditions Dark place, inert atmosphere
Shipping Temperature Temperature-controlled
Appearance Solid (details may vary by supplier)

Experimental Protocols

Protocol: [³H]Ryanodine Binding Assay for RyR1 Modulation

This protocol is a general guideline for assessing the effect of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine on ryanodine binding to the RyR1 channel.

Materials:

  • HEK293 cells expressing RyR1

  • [³H]ryanodine

  • Assay Buffer (e.g., HEPES-buffered Krebs solution)

  • 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

  • DMSO (for stock solution)

  • 96-well plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Compound Preparation:

    • Prepare a concentrated stock solution of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine in DMSO.

    • Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations.

  • Cell Preparation:

    • Culture and harvest HEK293 cells expressing RyR1 according to standard cell culture protocols.

    • Prepare a cell membrane fraction containing the RyR1 channels.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, [³H]ryanodine, and the various dilutions of the test compound.

    • Include control wells with vehicle (DMSO) and a known modulator of RyR1 as positive and negative controls.

    • Incubate the plate under appropriate conditions (e.g., temperature and time) to allow for binding.

  • Harvesting and Detection:

    • Following incubation, rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound [³H]ryanodine.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the amount of [³H]ryanodine bound at each concentration of the test compound.

    • Plot the data and calculate relevant parameters, such as IC₅₀ or EC₅₀ values.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solution of compound in DMSO B Perform serial dilutions in assay buffer A->B D Incubate membranes, [3H]ryanodine, & compound B->D C Prepare RyR1-containing cell membranes C->D E Filter and wash D->E F Measure radioactivity E->F G Analyze data (IC50/EC50) F->G

Caption: Experimental workflow for a [³H]ryanodine binding assay.

logical_relationship storage Proper Storage (2-8°C, dark, inert atm.) experiment Consistent Experimental Execution storage->experiment handling Safe Handling (PPE, ventilation) handling->experiment dissolution Accurate Dissolution & Dilution dissolution->experiment results Reliable & Reproducible Results experiment->results

Caption: Key factors for obtaining reliable experimental results.

References

Technical Support Center: Synthesis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine.

Issue 1: Incomplete reaction or low yield of the final product.

  • Question: My reaction seems to have stalled, or the yield of the desired 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is significantly lower than expected. What are the possible causes and solutions?

  • Answer: Low conversion of the starting material, 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine, can be attributed to several factors related to the Eschweiler-Clarke reaction conditions.

    • Insufficient Reagents: Ensure that a molar excess of both formaldehyde and formic acid is used. Formic acid acts as the reducing agent, and formaldehyde is the source of the methyl group. A common protocol uses at least 2-3 equivalents of each.

    • Suboptimal Temperature: The Eschweiler-Clarke reaction typically requires heating.[1] If the reaction temperature is too low, the rate of reaction will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to degradation of reactants or products. A typical temperature range is 80-100 °C.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

    • Purity of Starting Material: Impurities in the starting 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine can interfere with the reaction. Ensure the starting material is of high purity.

Issue 2: Presence of a significant impurity with a slightly different polarity than the product.

  • Question: I am observing a major impurity in my crude product that is difficult to separate by column chromatography. What could this impurity be and how can I minimize its formation?

  • Answer: A common impurity in the Eschweiler-Clarke reaction is the N-formyl intermediate. This occurs when the iminium ion intermediate is hydrolyzed back to the formamide before it can be reduced by formic acid.

    • Identification: The N-formyl impurity (7-Methoxy-4-formyl-2,3,4,5-tetrahydro-1,4-benzothiazepine) will have a molecular weight of 223.29 g/mol , which is 14 units higher than the starting material and 14 units lower than the desired product. This can be confirmed by LC-MS analysis.

    • Minimization:

      • Ensure sufficient formic acid: A high concentration of formic acid will favor the reduction of the iminium ion over its hydrolysis.

      • Control water content: While the reaction is often performed in an aqueous solution, excessive water can promote the formation of the N-formyl impurity.

      • Reaction Temperature: Higher temperatures generally favor the completion of the reaction to the desired tertiary amine.

Issue 3: Difficulty in purifying the final product.

  • Question: My final product is difficult to purify, and I suspect the presence of multiple impurities. What purification strategies can I employ?

  • Answer: Purification of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine can be challenging due to the potential for closely related impurities.

    • Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution system using a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. Careful optimization of the solvent gradient is crucial for separating the desired product from the starting material and the N-formyl impurity.

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

    • Acid-Base Extraction: As the product is a tertiary amine, it can be protonated with an acid to form a water-soluble salt. This allows for the removal of non-basic impurities by extraction with an organic solvent. Subsequent basification of the aqueous layer and extraction with an organic solvent will recover the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine?

A1: The molecular formula is C11H15NOS, and the calculated molecular weight is approximately 209.31 g/mol .[2]

Q2: Is it possible to have over-methylation to form a quaternary ammonium salt in this synthesis?

A2: The Eschweiler-Clarke reaction mechanism inherently prevents the formation of quaternary ammonium salts.[1] The tertiary amine product cannot form an iminium ion with formaldehyde, which is a necessary intermediate for the methylation to occur. Therefore, over-methylation is not a significant concern under these reaction conditions.

Q3: What are the key starting materials for this synthesis?

A3: The primary starting material is 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine. The reagents used for the methylation are formaldehyde and formic acid.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any major impurities. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What analytical techniques are recommended for final product characterization and purity assessment?

A5: A combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities. A reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development.[3]

Data Presentation

Table 1: Key Compounds and Their Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
7-Methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepineC10H13NOS195.28Starting Material
FormaldehydeCH2O30.03Reagent (Methyl source)
Formic AcidCH2O246.03Reagent (Reducing agent)
7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepineC11H15NOS209.31Desired Product
7-Methoxy-4-formyl-2,3,4,5-tetrahydro-1,4-benzothiazepineC11H13NO2S223.29Potential Impurity (N-formyl intermediate)

Experimental Protocols

Protocol 1: Synthesis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine via Eschweiler-Clarke Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine (1.0 eq) in formic acid (5-10 eq).

  • Reagent Addition: To the stirred solution, add aqueous formaldehyde (37 wt. % in H₂O, 3.0-5.0 eq) dropwise.

  • Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine.

Protocol 2: HPLC Method for Purity Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH adjusted to 7.0) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the product and potential impurities have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Note: This is a general method and should be optimized for your specific instrument and separation needs.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates & Side Products cluster_product Product Starting Material 7-Methoxy-2,3,4,5-tetrahydro- 1,4-benzothiazepine Iminium Ion Iminium Ion Intermediate Starting Material->Iminium Ion + CH₂O Reagents Formaldehyde (CH₂O) Formic Acid (HCOOH) Reagents->Iminium Ion Product 7-Methoxy-4-methyl-2,3,4,5-tetrahydro- 1,4-benzothiazepine Reagents->Product N-Formyl N-Formyl Impurity Iminium Ion->N-Formyl + H₂O (Hydrolysis) Iminium Ion->Product + HCOOH (Reduction)

Caption: Synthesis pathway and potential impurity formation.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Incomplete Reaction? Start->Problem Check_Reagents Check Stoichiometry (Excess HCOOH & CH₂O) Problem->Check_Reagents Yes Impurity_Issue Significant Impurity Present? Problem->Impurity_Issue No Check_Temp Verify Reaction Temperature (80-100 °C) Check_Reagents->Check_Temp Check_Time Monitor Reaction by TLC/HPLC Check_Temp->Check_Time Check_Time->Impurity_Issue Identify_Impurity Characterize by LC-MS (Suspect N-Formyl) Impurity_Issue->Identify_Impurity Yes Purification_Problem Difficulty in Purification? Impurity_Issue->Purification_Problem No Optimize_Conditions Increase HCOOH conc. Control Water Content Identify_Impurity->Optimize_Conditions Optimize_Conditions->Purification_Problem Purification_Methods Optimize Column Chromatography Attempt Crystallization Use Acid-Base Extraction Purification_Problem->Purification_Methods Yes End Successful Synthesis Purification_Problem->End No Purification_Methods->End

Caption: Troubleshooting workflow for the synthesis.

References

mitigating off-target effects of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine. The benzothiazepine scaffold is present in a variety of pharmacologically active compounds, including kinase inhibitors and calcium channel modulators.[1][2][3] Off-target effects are a common challenge in drug development and can lead to misinterpretation of experimental results or adverse effects.[4][5] This guide focuses on identifying and mitigating potential off-target activities of this compound.

Frequently Asked Questions (FAQs)

Q1: We observe significant cytotoxicity in our cell-based assays at concentrations where the compound is expected to be selective for its primary target. What could be the cause?

A1: Unexpected cytotoxicity is often a result of off-target effects. We recommend a tiered approach to investigate this observation:

  • Confirm On-Target Potency: First, ensure the compound's potency against your primary target is accurately measured in your specific assay system.

  • Broad Kinase Profiling: Since benzothiazepine derivatives can act as kinase inhibitors, the observed cytotoxicity may stem from inhibition of essential housekeeping kinases.[6][7] We recommend screening the compound against a broad panel of kinases (e.g., a 100-kinase panel) at a concentration where you observe cytotoxicity.

  • hERG Channel Inhibition Assay: Off-target activity at the hERG potassium channel is a common cause of cardiotoxicity. An in vitro hERG assay can determine if your compound interacts with this channel.

  • Mitochondrial Toxicity Assay: Assess mitochondrial function (e.g., using a Seahorse XF Analyzer or MTT/XTT assays) to determine if the compound impairs cellular respiration.

Q2: Our in vivo results with 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine do not correlate with our in vitro potency. Why might this be?

A2: Discrepancies between in vitro and in vivo efficacy can arise from several factors:

  • Pharmacokinetics (PK): Poor absorption, rapid metabolism, or fast clearance can lead to insufficient exposure of the target tissue to the compound. A full PK study is recommended.

  • Metabolic Liabilities: The compound may be rapidly metabolized by cytochrome P450 (CYP) enzymes. An in vitro CYP inhibition assay can identify potential drug-drug interactions or rapid metabolic breakdown.

  • Target Engagement in Tissue: It is crucial to confirm that the compound is reaching and binding to its intended target in the in vivo model. A Cellular Thermal Shift Assay (CETSA) on tissue samples can be used to verify target engagement.

Q3: How can we proactively design experiments to minimize the impact of off-target effects?

A3: Proactive measures can save significant time and resources. Consider the following:

  • Early-Stage Selectivity Screening: Profile your compound against a panel of relevant off-targets early in the research process. For kinase inhibitors, this should include kinases from different families.[7]

  • Use of a Negative Control: Synthesize or procure a structurally similar but inactive analog of your compound. This can help differentiate on-target from off-target phenotypes.

  • Dose-Response Curves: Generate full dose-response curves for both on-target and off-target effects. This will help you determine a therapeutic window where on-target effects are maximized and off-target effects are minimized.

Troubleshooting Guides

Issue 1: Inconsistent Results in Kinase Assays

Symptoms: High variability in IC50 values between experimental runs; discrepancy between biochemical and cell-based assay results.

Possible Causes & Solutions:

CauseRecommended Action
ATP Concentration The inhibitory potency of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay. Ensure you are using a consistent ATP concentration, ideally at or near the Km value for the specific kinase.[8]
Assay Format Different assay formats (e.g., radiometric vs. fluorescence-based) can yield different results due to varying sensitivities and potential for compound interference.[9] Validate your findings using an orthogonal assay method.
Compound Stability The compound may be unstable in your assay buffer. Assess compound stability over the time course of your experiment using methods like HPLC.
Autophosphorylation Some kinases exhibit autophosphorylation, which can consume ATP and affect the accuracy of luciferase-based assays that measure remaining ATP.[8] Consider using an assay that directly measures substrate phosphorylation.
Issue 2: Unexpected Phenotype in Cellular Assays

Symptoms: The observed cellular phenotype does not align with the known function of the primary target.

Possible Causes & Solutions:

CauseRecommended Action
Off-Target Kinase Inhibition The phenotype may be due to inhibition of an unknown kinase in the same or a parallel signaling pathway. Use kinase profiling data to identify potential off-targets. Validate the involvement of these off-targets using siRNA/shRNA knockdown or by testing other selective inhibitors for those kinases.
Non-Kinase Off-Targets The compound may be interacting with other protein classes, such as GPCRs or ion channels. Broader off-target screening (e.g., against a safety panel of common off-targets) is recommended.
Compound-Induced Cellular Stress High concentrations of a compound can induce stress responses (e.g., oxidative stress, unfolded protein response) that are independent of its primary target. Measure markers of cellular stress to rule out this possibility.

Data Presentation: Hypothetical Off-Target Profile

The following tables represent hypothetical data for 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (referred to as "Compound X") to illustrate how quantitative data can be structured.

Table 1: Kinase Selectivity Profile of Compound X

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase A 15 1x
Off-Target Kinase B30020x
Off-Target Kinase C1,20080x
Off-Target Kinase D>10,000>667x

Table 2: Safety Pharmacology Profile of Compound X

AssayResult (IC50 or % Inhibition @ 10 µM)
hERG Channel Binding8,500 nM
CYP3A4 Inhibition25% Inhibition
Mitochondrial Toxicity> 25,000 nM

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay (Luminescence-Based)

This protocol outlines a common method for assessing kinase inhibitor selectivity by measuring the amount of ATP remaining after a kinase reaction.[9]

Objective: To determine the IC50 of a compound against a panel of kinases.

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Purified recombinant kinases

  • Substrate peptides/proteins for each kinase

  • Kinase assay buffer

  • Compound X serially diluted in DMSO

  • White, opaque 384-well assay plates

Methodology:

  • Prepare serial dilutions of Compound X in DMSO, then dilute further into the kinase assay buffer.

  • In a 384-well plate, add 5 µL of the diluted compound solution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Add 10 µL of a 2X kinase/substrate mixture to each well to initiate the reaction. The final ATP concentration should be at the Km for each respective kinase.

  • Incubate the plate at room temperature for the specified reaction time for each kinase (typically 60 minutes).

  • Add 15 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Incubate at room temperature for 10 minutes to allow the signal to stabilize.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that Compound X binds to its target protein in a cellular environment.

Methodology:

  • Culture cells to 80-90% confluency.

  • Treat cells with either Compound X at the desired concentration or a vehicle control for a specified time.

  • Harvest the cells and lyse them to obtain a protein lysate.

  • Aliquot the lysate into several PCR tubes.

  • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Centrifuge the tubes at high speed to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting or another protein detection method.

  • Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.

Visualizations

G cluster_0 Troubleshooting Workflow: Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed ConfirmPotency Confirm On-Target Potency Start->ConfirmPotency KinaseScreen Broad Kinase Profiling ConfirmPotency->KinaseScreen hERG hERG Assay ConfirmPotency->hERG MitoTox Mitochondrial Toxicity Assay ConfirmPotency->MitoTox IdentifyOffTarget Identify Potential Off-Target(s) KinaseScreen->IdentifyOffTarget hERG->IdentifyOffTarget MitoTox->IdentifyOffTarget OnTargetEffect Cytotoxicity is On-Target IdentifyOffTarget->OnTargetEffect No Significant Off-Targets Found OffTargetEffect Cytotoxicity is Off-Target IdentifyOffTarget->OffTargetEffect Off-Targets Identified

Caption: Troubleshooting logic for unexpected cytotoxicity.

G cluster_1 Experimental Workflow: Off-Target Characterization Start Synthesize/Obtain Compound BiochemAssay Biochemical Assay (Primary Target IC50) Start->BiochemAssay KinasePanel Broad Kinase Panel Screen (e.g., 100 kinases) BiochemAssay->KinasePanel CellAssay Cell-Based Potency Assay BiochemAssay->CellAssay SafetyPanel In Vitro Safety Panel (hERG, CYP, etc.) KinasePanel->SafetyPanel CETSA Target Engagement (CETSA) CellAssay->CETSA Decision Proceed to In Vivo? CETSA->Decision SafetyPanel->Decision

Caption: Workflow for characterizing off-target effects.

G cluster_2 Signaling Pathway: On- and Off-Target Effects Receptor Growth Factor Receptor TargetKinase Primary Target Kinase A Receptor->TargetKinase OffTargetKinase Off-Target Kinase B Receptor->OffTargetKinase Substrate1 Substrate 1 TargetKinase->Substrate1 Substrate2 Substrate 2 OffTargetKinase->Substrate2 DesiredEffect Desired Cellular Effect (e.g., Apoptosis) Substrate1->DesiredEffect UndesiredEffect Undesired Cellular Effect (e.g., Proliferation) Substrate2->UndesiredEffect Compound Compound X Compound->TargetKinase Inhibition (On-Target) Compound->OffTargetKinase Inhibition (Off-Target)

Caption: On-target vs. off-target kinase inhibition.

References

Validation & Comparative

Comparative Guide to Analytical Methods for 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine. Due to the limited availability of specific validated methods for this exact compound, this document outlines a proposed High-Performance Liquid Chromatography (HPLC) with UV detection method and a high-sensitivity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. These are presented alongside a typical Gas Chromatography-Mass Spectrometry (GC-MS) method commonly used for the analysis of structurally related benzodiazepine compounds. The information is compiled from established methods for analogous compounds to provide a robust starting point for method development and validation.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of three key techniques applicable to the analysis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine.

ParameterProposed HPLC-UV MethodProposed UPLC-MS/MS MethodTypical GC-MS Method for Related Compounds
Principle Separation based on polarity with a reversed-phase column and detection by UV absorbance.High-resolution separation with detection and quantification by mass-to-charge ratio.Separation of volatile compounds with detection by mass spectrometry.
Instrumentation HPLC system with a UV-Vis detector.UPLC system coupled to a tandem mass spectrometer.Gas chromatograph coupled to a mass spectrometer.
Sample Throughput ModerateHighLow to Moderate
Sensitivity ng/mL to µg/mL rangepg/mL to ng/mL rangeng/mL range
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; provides structural information and can distinguish between compounds with the same retention time.High; provides characteristic fragmentation patterns for identification.
Sample Preparation Protein precipitation or liquid-liquid extraction.Protein precipitation or solid-phase extraction.Liquid-liquid or solid-phase extraction, often requiring derivatization.
Advantages Widely available, cost-effective, robust for routine analysis.High sensitivity and selectivity, suitable for complex matrices like plasma and serum.[1]Excellent for volatile and thermally stable compounds, provides definitive identification.
Disadvantages Lower sensitivity compared to MS methods, potential for interference.Higher equipment and maintenance costs, potential for matrix effects.Not suitable for non-volatile or thermally labile compounds, may require derivatization which adds complexity.

Experimental Protocols

Proposed Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This proposed method is based on common practices for the analysis of related benzothiazepine and benzodiazepine derivatives.[2][3]

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV-Vis detector.

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the maximum absorbance of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine.

  • Sample Preparation (for plasma/serum):

    • To 1 mL of plasma/serum, add a suitable internal standard.

    • Perform protein precipitation by adding 2 mL of acetonitrile.

    • Vortex the mixture for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

Proposed Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This high-sensitivity method is adapted from validated procedures for the analysis of benzodiazepines in biological matrices.[1][4]

  • Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. A suitable column would be a C18 or equivalent (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to the analyte and internal standard.

  • Sample Preparation (for plasma/serum):

    • Spike 100 µL of plasma/serum with an internal standard.

    • Perform protein precipitation with 300 µL of cold acetonitrile.

    • Vortex and centrifuge the sample.

    • Dilute the supernatant with water containing 0.1% formic acid before injection.

Alternative Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of a wide range of compounds, including many benzodiazepines.[5]

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) and a mass selective detector.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Temperature Program: An initial oven temperature of around 150°C, ramped up to approximately 300°C.

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

  • Sample Preparation (for plasma/serum):

    • To 1 mL of plasma/serum, add an appropriate internal standard.

    • Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer and evaporate it to dryness.

    • Derivatize the residue if necessary to improve volatility and thermal stability.

    • Reconstitute the sample in a suitable solvent for injection.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC Detect UV Detection HPLC->Detect Data Data Acquisition & Processing Detect->Data

HPLC-UV experimental workflow.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dilute Dilution Centrifuge->Dilute Inject Injection Dilute->Inject UPLC UPLC Separation (C18 Column) Inject->UPLC Ionize ESI Source UPLC->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Data Data Acquisition & Processing Detect->Data

UPLC-MS/MS experimental workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Extract Liquid-Liquid Extraction Add_IS->Extract Evaporate Evaporation Extract->Evaporate Derivatize Derivatization (Optional) Evaporate->Derivatize Reconstitute Reconstitution Derivatize->Reconstitute Inject Injection Reconstitute->Inject GC GC Separation Inject->GC Ionize EI Source GC->Ionize Detect MS Detection Ionize->Detect Data Data Acquisition & Processing Detect->Data

GC-MS experimental workflow.

References

A Comparative Guide to 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine and Other Benzothiazepines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, a novel benzothiazepine derivative, with other compounds in its class, focusing on experimental data related to their mechanisms of action.

Introduction to Benzothiazepines

Benzothiazepines are a class of heterocyclic compounds that have found significant application in pharmacology. The most well-known member of this class is diltiazem, a potent calcium channel blocker used in the management of hypertension, angina, and certain arrhythmias.[1] More recent research has explored novel derivatives of the benzothiazepine scaffold, revealing alternative mechanisms of action that extend beyond L-type calcium channel blockade.

One such derivative, 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (also known as S107), has been identified as a stabilizer of the ryanodine receptor 2 (RyR2), an intracellular calcium release channel crucial for cardiac muscle excitation-contraction coupling.[2][3] This guide will compare the pharmacological profiles of this compound and its analogs with the classical benzothiazepine, diltiazem, highlighting their distinct effects on cellular calcium regulation.

Comparison of Mechanisms of Action

The primary distinction between 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound) and diltiazem lies in their principal molecular targets within the cardiomyocyte.

  • 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound): This compound acts as a RyR2 stabilizer.[2] In pathological conditions such as heart failure, RyR2 channels can become "leaky," leading to inappropriate diastolic calcium release from the sarcoplasmic reticulum (SR). This compound is thought to correct this by enhancing the binding of the stabilizing protein calstabin (FKBP12.6) to the RyR2 channel, thereby preventing calcium leak and subsequent cellular dysfunction.[3]

  • Diltiazem: As a classical benzothiazepine, diltiazem's primary mechanism of action is the blockade of L-type calcium channels located on the cell membrane.[1] By inhibiting the influx of calcium into the cell during depolarization, diltiazem reduces the trigger for calcium-induced calcium release from the SR, leading to decreased cardiac contractility and heart rate, as well as vasodilation of smooth muscle.[1] While some studies suggest that diltiazem can indirectly influence RyR2 levels and function, its primary effect is not direct stabilization of the channel.[4]

Below is a diagram illustrating the distinct sites of action of this compound and Diltiazem on cardiomyocyte calcium handling.

cluster_Extracellular Extracellular Space cluster_Sarcolemma Sarcolemma cluster_Cytosol Cytosol cluster_SR Sarcoplasmic Reticulum (SR) Ca_ext Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Ca_ext->L_type_Ca_Channel Influx Ca_cyt Ca²⁺ L_type_Ca_Channel->Ca_cyt Depolarization RyR2 RyR2 Ca_cyt->RyR2 Triggers (CICR) SERCA2a SERCA2a Ca_cyt->SERCA2a Uptake RyR2->Ca_cyt Release Ca_SR Ca²⁺ SERCA2a->Ca_SR Diltiazem Diltiazem Diltiazem->L_type_Ca_Channel Inhibits This compound 7-Methoxy-4-methyl- 2,3,4,5-tetrahydro- 1,4-benzothiazepine (this compound) This compound->RyR2 Stabilizes

Fig. 1: Different sites of action of this compound and Diltiazem.

Quantitative Comparison of Biological Activity

The following table summarizes the available quantitative data for 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine and related compounds. Direct comparative data for diltiazem on RyR2 and SERCA2a is limited as this is not its primary mechanism of action.

CompoundTarget(s)AssayResultReference
7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound) RyR1[³H]this compound binding to SR vesiclesEC₅₀ ~52 µM[3]
RyR2Ca²⁺ leak in RyR2-expressing cellsReduces Ca²⁺ leak[2]
SERCA2aCaffeine-induced Ca²⁺ releaseNo concentration-dependent effect observed[5]
Diltiazem L-type Ca²⁺ channelsInhibition of Ca²⁺-induced contractionIC₂₅ = 0.08 ± 0.02 µM (sheep coronary artery)
RyR2RyR2 protein levels in vivoRestores normal RyR2 levels in a cardiomyopathy mouse model[4]
Compound 12a (Novel Benzothiazepine Derivative) RyR2 / SERCA2aATP hydrolysis mediated by SERCA2aEC₅₀ = 383 nM[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

RyR2 Stabilization Assay (Calcium Leak Assay)

This assay measures the ability of a compound to prevent spontaneous calcium leak from the endoplasmic reticulum (ER) in cells expressing RyR2.

1. Cell Culture:

  • HEK-293 cells engineered to express RyR2 and an ER-localized calcium sensor (e.g., R-CEPIA1er) are cultured in black-walled, clear-bottom 96-well microplates.

2. Compound Incubation:

  • The cells are incubated with the test compound (e.g., this compound) or vehicle (DMSO) at various concentrations.

3. Fluorescence Measurement:

  • A fluorescence plate reader is used to monitor the fluorescence of the ER calcium sensor over time. A decrease in fluorescence indicates a reduction in ER calcium concentration, signifying a calcium leak. An increase or stabilization of fluorescence in the presence of the compound suggests inhibition of the leak.

4. Data Analysis:

  • The change in fluorescence over time is calculated and compared between compound-treated and vehicle-treated cells to determine the extent of RyR2 stabilization.

SERCA2a Activity Assay (Caffeine-Induced Calcium Release)

This assay assesses the activity of the SERCA2a pump by measuring the amount of calcium stored in the sarcoplasmic reticulum that can be released by a RyR2 agonist like caffeine.

1. Cell Preparation:

  • HL-1 cardiomyocytes are incubated with a fluorescent calcium indicator (e.g., FLIPR Calcium 6).

2. Compound Treatment:

  • The cells are then treated with various concentrations of the test compound.

3. Calcium Release Stimulation:

  • Calcium release from the SR is initiated by the addition of a high concentration of caffeine (e.g., 10 mM).

4. Fluorescence Measurement:

  • A fluorescence plate reader measures the transient increase in cytosolic calcium concentration upon caffeine addition. A higher peak fluorescence indicates a greater SR calcium load, suggesting enhanced SERCA2a activity.

5. Data Analysis:

  • The difference between the peak fluorescence induced by caffeine and the basal fluorescence is calculated to determine the SR calcium content. Dose-response curves can be generated to determine the EC₅₀ of the compound.

The workflow for the RyR2 Stabilization Assay is depicted in the diagram below.

Start Start Cell_Culture Culture HEK-293 cells (with RyR2 and ER Ca²⁺ sensor) in 96-well plates Start->Cell_Culture Compound_Addition Add test compounds (e.g., this compound) or vehicle (DMSO) to the wells Cell_Culture->Compound_Addition Incubation Incubate cells with compounds Compound_Addition->Incubation Fluorescence_Reading Measure ER Ca²⁺ sensor fluorescence over time with a plate reader Incubation->Fluorescence_Reading Data_Analysis Analyze fluorescence change to determine Ca²⁺ leak Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Fig. 2: Experimental workflow for the RyR2 Stabilization Assay.

Conclusion

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound) represents a departure from the classical pharmacology of benzothiazepines like diltiazem. While diltiazem's therapeutic effects are primarily mediated by the blockade of L-type calcium channels, this compound and its more potent analogs target intracellular calcium handling proteins, specifically by stabilizing RyR2 channels and, in the case of some analogs, enhancing SERCA2a activity. This dual-action profile on intracellular calcium regulation presents a novel therapeutic strategy for conditions characterized by RyR2 dysfunction, such as certain types of heart failure and arrhythmias. The experimental data, though still emerging, clearly delineates these distinct mechanisms and opens new avenues for the development of targeted benzothiazepine-based therapies. Further research is warranted to fully elucidate the therapeutic potential of these novel compounds in comparison to established cardiovascular drugs.

References

Comparative Guide to the Structure-Activity Relationship of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,4-Benzothiazepines

The 1,4-benzothiazepine core is a key pharmacophore in medicinal chemistry, most notably represented by diltiazem, a widely used calcium channel blocker for the treatment of cardiovascular diseases such as hypertension and angina.[1] These compounds primarily exert their therapeutic effects by inhibiting the influx of extracellular calcium through L-type calcium channels in cardiac and vascular smooth muscle cells. The substitution pattern on the benzothiazepine ring system significantly influences the potency and selectivity of these molecules.

Structure-Activity Relationship Analysis

While a comprehensive SAR study focused solely on 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine analogs as L-type calcium channel blockers is not extensively documented, valuable insights can be drawn from analogs of the parent compound and the broader class of diltiazem-related molecules.

A recent study explored a series of analogs of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine for their ability to modulate intracellular calcium by targeting RyR2 and SERCA2a, which are critical for cardiac muscle function.[2] Although the primary target is not the L-type calcium channel, this data provides the most direct SAR for analogs of the specified scaffold.

Key Structural Modifications and Their Impact on Biological Activity:

The core structure investigated is 4-methyl-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine, referred to as S107 in the study.[2] Modifications were introduced at the nitrogen atom (N-4) of the thiazepine ring.

Compound IDModification at N-4RyR2 Stabilizing Activity (EC50, µM)[2]SERCA2a Stimulating Activity (EC50, µM)[2]
This compound -CH3>100-
Analog 1 -(CH2)4-isoindoline-1,3-dioneNot ReportedNot Reported
Analog 2 -(CH2)4-NH2Not ReportedNot Reported
Analog 3 -(CH2)4-NH-cyclopropanol1.2 ± 0.20.38 ± 0.05
Analog 4 -(CH2)4-N(CH3)-cyclopropanol0.8 ± 0.10.5 ± 0.1

Interpretation of SAR:

  • N-4 Substitution is Crucial: The parent compound, this compound (4-methyl-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine), showed weak activity on RyR2. This suggests that a simple methyl group at the N-4 position is not optimal for this particular biological target.

  • Introduction of a Butylamino-cyclopropanol Moiety Enhances Activity: The introduction of a four-carbon chain with a terminal amino-cyclopropanol group at the N-4 position dramatically increased the potency for both RyR2 stabilization and SERCA2a stimulation.

  • N-Methylation of the Terminal Amine: Methylation of the terminal nitrogen in the side chain (Analog 4 vs. Analog 3) resulted in a slight improvement in RyR2 stabilizing activity, indicating that a tertiary amine might be preferred for this interaction.

It is important to note that these findings relate to RyR2 and SERCA2a modulation and may not directly translate to L-type calcium channel blocking activity. However, they provide a valuable starting point for designing future analogs of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine with potential cardiovascular effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Synthesis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound)

The synthesis of the parent compound can be achieved through reductive methylation of the corresponding secondary amine.[2]

Materials:

  • 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine

  • Aqueous formaldehyde (37%)

  • Formic acid

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3) solution

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine in a suitable solvent such as dichloromethane.

  • Add aqueous formaldehyde and formic acid to the solution.

  • Stir the reaction mixture at room temperature for the appropriate duration (e.g., overnight).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine.

In Vitro Calcium Channel Blocking Activity Assay (Fluorescence-Based)

This protocol describes a general method for assessing the calcium channel blocking activity of test compounds using a fluorescence-based assay with a calcium-sensitive dye like Fura-2 AM or Fluo-4 AM.

Materials:

  • A suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing the Cav1.2 channel subunit).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

  • Fura-2 AM or Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Potassium chloride (KCl) solution (for depolarization).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • A known calcium channel blocker as a positive control (e.g., diltiazem, verapamil).

  • A fluorescence plate reader capable of kinetic measurements.

Procedure:

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the cell culture medium and add the loading buffer to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.

  • Washing: Gently wash the cells with HBSS to remove extracellular dye.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include wells with vehicle control (e.g., DMSO) and a positive control. Incubate for a predetermined time (e.g., 15-30 minutes).

  • Depolarization and Signal Detection: Place the microplate in the fluorescence plate reader. Initiate a kinetic read to establish a baseline fluorescence. Add a depolarizing stimulus, such as a high concentration of KCl solution, to all wells to open the voltage-gated calcium channels.

  • Data Analysis: Monitor the change in fluorescence intensity over time. The increase in fluorescence upon depolarization corresponds to calcium influx. The inhibitory effect of the test compounds is determined by the reduction in the fluorescence signal compared to the vehicle control. Calculate the IC50 values by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the general signaling pathway of L-type calcium channel blockers and a typical experimental workflow for their evaluation.

G General Signaling Pathway of L-type Calcium Channel Blockers Depolarization Membrane Depolarization L_type_Ca_Channel L-type Calcium Channel (Voltage-Gated) Depolarization->L_type_Ca_Channel activates Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Contraction Smooth Muscle Contraction Intracellular_Ca->Contraction Blocker 1,4-Benzothiazepine Analog Blocker->L_type_Ca_Channel inhibits

Caption: L-type calcium channel signaling pathway.

G Experimental Workflow for SAR Evaluation cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis Synthesis Analog Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Screening Primary Screening (Fluorescence Assay) Characterization->Primary_Screening Dose_Response Dose-Response & IC₅₀ Determination Primary_Screening->Dose_Response SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

References

Comparative Efficacy of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine and Analogs in Modulating Biological Systems In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the in vivo biological activity of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, with a comparative analysis against other notable benzothiazepine derivatives.

The benzothiazepine scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with a broad spectrum of biological activities. This guide focuses on the in vivo biological profile of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, a compound of interest in cardiovascular research. To provide a comprehensive understanding of its potential, we compare its implied activity with established and experimental benzothiazepine derivatives that exhibit cardiovascular, antihyperglycemic, and anticancer properties.

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine: A Potential Cardiac Modulator

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, also known by its designation S107, has been identified in literature as a derivative of a class of compounds that exhibit dual activity as ryanodine receptor 2 (RyR2) stabilizers and sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) activators.[1][2] While direct in vivo studies confirming its biological activity are not extensively detailed in the available literature, its structural similarity to known "Rycals" suggests a significant potential in the management of cardiac dysfunction and heart failure.[1] The proposed mechanism of action involves the modulation of intracellular calcium handling, a critical process in cardiac muscle contraction and relaxation.

Experimental Workflow for Assessing Cardiac Function:

A proposed experimental workflow to confirm the in vivo cardiac activity of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine would involve animal models of heart failure.

G cluster_0 Animal Model Induction cluster_1 Treatment Regimen cluster_2 In Vivo Assessment cluster_3 Ex Vivo & Molecular Analysis animal_model Induction of Heart Failure in Rodents (e.g., Myocardial Infarction) treatment Chronic Administration of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine animal_model->treatment vehicle Vehicle Control Group animal_model->vehicle echo Echocardiography (LV function, dimensions) treatment->echo telemetry Telemetry (ECG, heart rate) treatment->telemetry vehicle->echo vehicle->telemetry ex_vivo Isolated Heart Studies (Langendorff perfusion) echo->ex_vivo telemetry->ex_vivo molecular Western Blot/qPCR (RyR2, SERCA2a expression/phosphorylation) ex_vivo->molecular

In vivo experimental workflow for cardiac assessment.

Comparative Analysis with Alternative Benzothiazepine Derivatives

To contextualize the potential of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, we compare it with other benzothiazepines with demonstrated in vivo activities.

Cardiovascular Agents: Diltiazem and Clentiazem

Diltiazem and its derivative, clentiazem, are well-established calcium channel blockers used in the treatment of hypertension, angina, and certain arrhythmias.[3][4] Their primary mechanism involves the inhibition of calcium influx into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced heart rate.

CompoundMechanism of ActionIn Vivo ModelKey Findings
Diltiazem L-type calcium channel blockerIsolated rat hearts (ischemia-reperfusion)Preserved endothelium-dependent relaxation.[4]
Clentiazem L-type calcium channel blockerIsolated rat hearts (ischemia-reperfusion)More potent than diltiazem at lower concentrations in preserving endothelial response.[4]
Antihyperglycemic Benzothiazepine Derivatives

Several 1,4- and 1,5-benzothiazepine derivatives have been investigated for their potential as antidiabetic agents.[5][6] These compounds have shown significant efficacy in reducing blood glucose levels in animal models of diabetes.

Compound ClassIn Vivo ModelExperimental ProtocolKey Findings
1,4-Benzothiazepine-2-one derivatives Alloxan-induced diabetic Wistar ratsOral administration of compounds; blood glucose monitoring.[5]Significant reduction in elevated blood glucose levels.[5]
2,3-Dihydro-1,5-benzothiazepine derivatives Streptozotocin-induced diabetic Wistar ratsOral administration of compounds; blood glucose and oral glucose tolerance tests.[6][7]Significant antidiabetic activity and improved glucose tolerance.[6][7]
Anticancer Benzothiazepine Derivatives

The benzothiazepine scaffold has also been explored for its anticancer potential, with several derivatives demonstrating cytotoxic activity against various cancer cell lines.[8][9]

Compound ClassIn Vitro ModelKey Findings
1,5-Benzothiazepine derivatives Human liver (Hep G-2) and prostate (DU-145) cancer cell linesPotent cytotoxic activity, with some compounds showing higher efficacy than the standard drug, Methotrexate.[8][9]

Signaling Pathways

The diverse biological activities of benzothiazepine derivatives stem from their interaction with various cellular signaling pathways.

G cluster_0 Cardiovascular Modulation cluster_1 Antihyperglycemic Effect cluster_2 Anticancer Activity This compound 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine RyR2 RyR2 Stabilization This compound->RyR2 SERCA2a SERCA2a Activation This compound->SERCA2a Ca_handling Improved Intracellular Ca2+ Handling RyR2->Ca_handling SERCA2a->Ca_handling Cardiac_function Enhanced Cardiac Function Ca_handling->Cardiac_function Antidiabetic_BTZ Antihyperglycemic Benzothiazepines Glucose_uptake Modulation of Glucose Metabolism Pathways Antidiabetic_BTZ->Glucose_uptake Blood_glucose Reduced Blood Glucose Glucose_uptake->Blood_glucose Anticancer_BTZ Anticancer Benzothiazepines Apoptosis Induction of Apoptosis Anticancer_BTZ->Apoptosis Cell_death Tumor Cell Death Apoptosis->Cell_death

Diverse signaling pathways of benzothiazepine derivatives.

Experimental Protocols

Antihyperglycemic Activity in Alloxan-Induced Diabetic Rats[5]
  • Animal Model: Male Wistar rats are induced with diabetes via a single intraperitoneal injection of alloxan.

  • Treatment: Synthesized 1,4-benzothiazepine-2-one derivatives are administered orally to the diabetic rats.

  • Data Collection: Blood glucose levels are monitored at regular intervals post-administration.

  • Comparison: The results are compared with a vehicle control group and a standard antidiabetic drug like metformin.

In Vitro Cytotoxicity Assay (MTT Assay)[8]
  • Cell Culture: Human cancer cell lines (e.g., Hep G-2, DU-145) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of the synthesized 1,5-benzothiazepine derivatives.

  • MTT Assay: After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. The formation of formazan crystals, which is proportional to the number of viable cells, is quantified spectrophotometrically.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the cytotoxic potency of the compounds.

Conclusion

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine stands as a promising candidate for the development of novel therapies for cardiovascular diseases, particularly heart failure, owing to its potential dual-action on RyR2 and SERCA2a. The broader family of benzothiazepines continues to be a rich source of pharmacologically active compounds, with derivatives demonstrating significant in vivo efficacy as antihyperglycemic and anticancer agents. Further in vivo studies are warranted to fully elucidate the therapeutic potential and safety profile of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine and to explore the vast chemical space of its analogs.

References

Comparative Efficacy of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (S107) and Related RyR2 Stabilizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, also known as S107, a ryanodine receptor 2 (RyR2) stabilizer. Its performance is compared with other notable RyR2 stabilizers, JTV-519 and ARM210, based on available experimental data. This comparison aims to offer objective insights for research and drug development in the context of cardiovascular diseases, particularly those linked to aberrant intracellular calcium handling.

Executive Summary

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound) is a second-generation 1,4-benzothiazepine derivative designed to be a more specific RyR2 stabilizer compared to its predecessor, JTV-519. While both this compound and JTV-519 aim to prevent pathological calcium leak from the sarcoplasmic reticulum (SR) by enhancing the binding of the stabilizing protein calstabin-2 (FKBP12.6) to the RyR2 channel, key differences in their activity and specificity have been reported. JTV-519, while effective in reducing SR Ca2+ leak, has been described as a "dirty" drug due to its off-target effects, including the inhibition of multiple ion channels and SERCA activity.[1] this compound was developed to improve upon this specificity. ARM210 represents a newer generation of RyR2 stabilizing compounds, known as Rycals, with a distinct binding site on the RyR channel.

Data Presentation

The following tables summarize the available quantitative and qualitative data comparing the efficacy of this compound, JTV-519, and ARM210.

Table 1: Comparative Efficacy on RyR2 Stabilization

Feature7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound)JTV-519 (K201)ARM210
Mechanism of Action Enhances the binding of calstabin-2 to RyR2, stabilizing the closed state of the channel.[2]Enhances the binding of calstabin-2 to RyR2; also described as a multi-channel blocker.[3]Binds to a cleft at the periphery of the RyR channel, distinct from the JTV-519/S107 interaction site, to stabilize the closed state.[1]
RyR2 Stabilization Shown to reduce diastolic SR Ca2+ leak in intact myocytes.[3] In one study with hypoxic cardiomyocytes, 10 µM this compound did not show a significant effect on SR Ca2+ leak.[4]Reduces SR Ca2+ leak in heart failure models.[5][6] At 1µM, it reduced hypoxia-induced SR Ca2+ leak by 35%.[7]Prevents fatal cardiac arrhythmias and reduces SR Ca2+ leak in RyR2 mutant mice.[2]
Effect on Calstabin-2 Binding Prevents depletion of calstabin-2 from the RyR2 complex.[3]Increases the amount of calstabin-2 bound to the RyR2 channel.[5][8]Stabilizes the closed conformation of RyR2, which is associated with proper calstabin-2 function.
Specificity Considered more RyR2-specific compared to JTV-519.[3]Known to be a multi-channel blocker, affecting other ion channels.[3]Developed for greater specificity for RyR channels.[1]

Table 2: Comparative Effects on SERCA2a Activity

CompoundEffect on SERCA2a Activity
7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound) In one study, this compound did not significantly affect SERCA2a gene or protein expression.[4]
JTV-519 (K201) Shown to inhibit Ca2+-dependent SERCA activity.[5][9]
ARM210 Primarily targets RyR2; significant direct effects on SERCA2a are not a primary reported mechanism of action.

Experimental Protocols

[3H]-Ryanodine Binding Assay for RyR2 Activity

This assay provides a quantitative measure of RyR2 channel activity, as [3H]-ryanodine preferentially binds to the open state of the channel.

Methodology:

  • Preparation of SR Microsomes: Sarcoplasmic reticulum vesicles are isolated from cardiac tissue or from cells expressing recombinant RyR2.

  • Incubation: Microsomes are incubated with [3H]-ryanodine in a buffer solution containing varying concentrations of Ca2+ to assess Ca2+-dependent activation and inactivation. The buffer typically contains MOPS or HEPES, KCl, and protease inhibitors.

  • Treatment: The assay is performed in the presence and absence of the test compounds (this compound, JTV-519, ARM210) at various concentrations.

  • Separation: Bound and free [3H]-ryanodine are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting. The specific binding is calculated by subtracting non-specific binding (determined in the presence of a large excess of unlabeled ryanodine).

  • Data Analysis: The amount of bound [3H]-ryanodine is plotted against the free Ca2+ concentration to determine the effects of the compounds on the Ca2+-dependence of RyR2 activation.

NADH-Coupled ATPase Assay for SERCA2a Activity

This spectrophotometric assay measures the rate of ATP hydrolysis by SERCA2a, providing an indication of its activity.

Methodology:

  • Reaction Mixture: A reaction buffer is prepared containing pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), NADH, and ATP. The buffer is typically maintained at a specific pH and temperature (e.g., pH 7.0, 37°C).

  • Microsome Addition: Cardiac SR microsomes containing SERCA2a are added to the reaction mixture.

  • Treatment: The assay is conducted in the presence and absence of the test compounds.

  • Measurement: The activity of SERCA2a is initiated by the addition of Ca2+. The hydrolysis of ATP by SERCA2a produces ADP. PK then converts PEP and ADP to pyruvate and ATP. LDH, in turn, catalyzes the reduction of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+.

  • Data Acquisition: The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis by SERCA2a.

  • Data Analysis: The rate of ATP hydrolysis is calculated from the change in absorbance and compared between control and compound-treated samples.

Mandatory Visualization

Signaling_Pathway cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 Channel (Closed State) RyR2_open RyR2 Channel (Open State) RyR2->RyR2_open Opens Ca_cyto Cytosolic Ca2+ RyR2_open->Ca_cyto Ca2+ Leak SERCA2a SERCA2a Ca_SR Ca2+ Store SERCA2a->Ca_SR Ca2+ Uptake Ca_cyto->SERCA2a Activates Contraction Muscle Contraction Ca_cyto->Contraction Initiates Calstabin2 Calstabin-2 Calstabin2->RyR2 Stabilizes This compound This compound This compound->RyR2 Stabilizes JTV519 JTV-519 JTV519->RyR2 Stabilizes JTV519->SERCA2a Inhibits ARM210 ARM210 ARM210->RyR2 Stabilizes HF Heart Failure (Stress) HF->RyR2 Promotes opening & Calstabin-2 dissociation

Caption: Signaling pathway of RyR2 modulation by this compound and comparators.

Experimental_Workflow cluster_RyR2 RyR2 Stabilization Assay cluster_SERCA SERCA2a Activity Assay prep_sr_ryr Prepare Cardiac SR Microsomes incubate_ryr Incubate with [3H]-Ryanodine & Test Compound (this compound, etc.) prep_sr_ryr->incubate_ryr filter_ryr Filter to Separate Bound & Free Ligand incubate_ryr->filter_ryr quantify_ryr Quantify Radioactivity filter_ryr->quantify_ryr analyze_ryr Analyze Ca2+ Dependence of Binding quantify_ryr->analyze_ryr prep_sr_serca Prepare Cardiac SR Microsomes reaction_mix Prepare NADH-Coupled Reaction Mixture prep_sr_serca->reaction_mix add_compound Add Test Compound reaction_mix->add_compound measure_serca Initiate with Ca2+ & Monitor NADH Absorbance add_compound->measure_serca analyze_serca Calculate ATP Hydrolysis Rate measure_serca->analyze_serca

Caption: Experimental workflows for RyR2 and SERCA2a activity assays.

References

Cross-Validation of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, also known as S107, and its alternatives. The focus is on its modulatory effects on key calcium-regulating proteins, the Ryanodine Receptor 2 (RyR2) and Sarco/Endoplasmic Reticulum Ca2+-ATPase 2a (SERCA2a). The data presented is compiled from recent studies to facilitate objective comparison and inform future research directions.

Compound Overview

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound) is a benzothiazepine derivative investigated for its therapeutic potential in conditions associated with aberrant calcium signaling, such as cardiac arrhythmias and heart failure. It is known to act as a stabilizer of the RyR2 channel, preventing diastolic calcium leaks.

Comparative Bioassay Data

The following tables summarize the quantitative data from various bioassays comparing this compound with other known RyR2 modulators and novel 1,4-benzothiazepine derivatives.

Compound Target(s) Caffeine-Induced Ca2+ Release Assay (HL-1 cells) RyR2 R-CEPIA1er Assay NADH-Coupled ATPase Assay (HEK-293 Microsomes) Reference
This compound RyR2Potentiation of releaseNot specifiedNot specified[1]
ARM210 RyR2, SERCA2aNot specifiedNot specifiedNot specified[1]
Compound 11a RyR2Most potent in this assayNot specifiedNo significant activation[1]
Compound 12a RyR2, SERCA2aNot specifiedMicromolar stabilizing activityNanomolar EC50 (383 nM)[1][2]

Table 1: Comparative activity of 1,4-benzothiazepine derivatives in key bioassays.

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Caffeine-Induced Ca2+ Release Assay

This assay is used to assess the potentiation of RyR2 channel opening in response to caffeine, an RyR2 agonist.

  • Cell Line: HL-1, a cardiac muscle cell line.

  • Procedure:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The compound of interest (e.g., this compound, Compound 11a) is added at a specific concentration (e.g., 10 μM).

    • Caffeine is then added to induce RyR2-mediated calcium release from the sarcoplasmic reticulum.

    • The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity.

    • An increase in the caffeine-induced calcium transient in the presence of the compound indicates a sensitizing or potentiating effect on RyR2.[1]

NADH-Coupled ATPase Assay

This spectrophotometric assay measures the activity of ATPases like SERCA2a by coupling the hydrolysis of ATP to the oxidation of NADH.

  • Preparation: Microsomal vesicles from HEK-293 cells or mouse hearts are used as a source of SERCA2a.

  • Principle: The breakdown of ATP by SERCA2a is coupled to the pyruvate kinase and lactate dehydrogenase enzyme system. The hydrolysis of one molecule of ATP ultimately leads to the oxidation of one molecule of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

  • Procedure:

    • Microsomal vesicles are incubated with the test compound (e.g., Compound 12a) at various concentrations.

    • The reaction is initiated by the addition of ATP.

    • The rate of NADH oxidation is measured as a decrease in absorbance at 340 nm over time.

    • The EC50 value, the concentration of the compound that produces half-maximal activation of SERCA2a, is then calculated.[2]

Visualizing Molecular Pathways and Workflows

The following diagrams illustrate the signaling pathway involving RyR2 and SERCA2a and a typical experimental workflow for compound screening.

SR Sarcoplasmic Reticulum (SR) RyR2 RyR2 Channel SERCA2a SERCA2a Pump Cytosol Cytosol Ca_Cyto Ca²⁺ RyR2->Ca_Cyto Ca²⁺ Release Ca_SR Ca²⁺ SERCA2a->Ca_SR Ca²⁺ Reuptake Ca_Cyto->SERCA2a This compound This compound This compound->RyR2 Stabilizes Compound12a Compound 12a Compound12a->SERCA2a Activates

Caption: Signaling pathway of calcium regulation by RyR2 and SERCA2a.

start Start: Compound Library assay_prep Prepare Bioassay (e.g., Ca²⁺ Release Assay) start->assay_prep incubation Incubate Cells/Microsomes with Compounds assay_prep->incubation measurement Measure Biological Response (e.g., Fluorescence) incubation->measurement data_analysis Data Analysis (e.g., EC50 Calculation) measurement->data_analysis hit_id Hit Identification data_analysis->hit_id end End: Lead Compound hit_id->end

Caption: General workflow for in vitro bioassay screening.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (S107) and its structural analogs, including S36, ARM210, and JTV-519. These compounds, collectively known as Rycals, are modulators of the ryanodine receptor (RyR), a critical intracellular calcium release channel. This comparison focuses on their effects on RyR2 (the cardiac isoform) and the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), presenting available experimental data to inform research and drug development in cardiovascular and muscular diseases.

Introduction

Ryanodine receptors are large ion channels responsible for the release of calcium from the sarcoplasmic/endoplasmic reticulum, a key process in muscle contraction and other cellular functions. Dysregulation of RyR, leading to "leaky" channels and aberrant calcium release, is implicated in various pathologies, including heart failure, cardiac arrhythmias, and muscular dystrophies. The 1,4-benzothiazepine class of compounds has emerged as a promising therapeutic strategy to stabilize RyR channels and restore normal calcium homeostasis. This guide focuses on a head-to-head comparison of prominent members of this class.

Compound Structures

Below are the chemical structures of the compounds discussed in this guide.

  • 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound): A specific derivative of JTV-519, designed for improved selectivity.

  • S36: A related benzothiazepine derivative.

  • ARM210 (S48168): A second-generation Rycal with reported higher affinity for RyR1 than this compound.

  • JTV-519 (K201): An early benzothiazepine derivative that also exhibits effects on other ion channels.

Comparative Biological Data

Table 1: Ryanodine Receptor (RyR) Modulation

CompoundTargetAssay TypeParameterValueReference
7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound) RyR1[3H]this compound BindingEC50~52 µM[1]
ARM210 (S48168) RyR1Competition Binding vs. [3H]this compoundAffinityHigher than this compound[2]
JTV-519 (K201) RyR2[3H]ryanodine bindingInhibitionYes[3]
S36 RyR2Ca2+ spark frequency in human iPSC-CMsInhibitionYes[4]

Data for direct, quantitative head-to-head comparison of binding affinities (Ki or Kd) and functional inhibition (IC50 for Ca2+ leak) for all compounds on RyR2 are not consistently available in the literature.

Table 2: SERCA Modulation

CompoundTargetAssay TypeParameterValueReference
JTV-519 (K201) SERCA (Cardiac Muscle)ATPase ActivityIC50 (at 0.25 µM Ca2+)9 µM[5]
JTV-519 (K201) SERCA (Cardiac Muscle)ATPase ActivityIC50 (at 2 µM Ca2+)19 µM[5]
JTV-519 (K201) SERCA (Cardiac Muscle)ATPase ActivityIC50 (at 200 µM Ca2+)130 µM[5]

Pharmacokinetic Properties

Detailed and comparative pharmacokinetic data for all compounds are not publicly available. Phase 1 clinical trial data for ARM210 (S48168) in patients with RYR1-related myopathies showed a dose-dependent pharmacokinetic profile and good tolerability at doses of 120 mg and 200 mg daily.[6]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for these compounds is the stabilization of the closed state of the RyR channel, thus reducing pathological calcium leak. This is thought to occur through binding to the RyR protein and enhancing the association of the stabilizing subunit calstabin (FKBP12 for RyR1 and FKBP12.6 for RyR2). However, some studies suggest that the action of JTV-519 on RyR2 may be independent of FKBP12.6.[3]

ARM210, a second-generation Rycal, has been shown to bind to the RyR2-R2474S mutant channel, which is associated with catecholaminergic polymorphic ventricular tachycardia (CPVT), and revert its "primed" state towards a more stable, closed conformation.

JTV-519, while an effective RyR modulator, is considered a less specific agent, exhibiting inhibitory effects on SERCA in a calcium-dependent manner and potentially interacting with other ion channels. This compound was developed as a more specific derivative to minimize these off-target effects.

The following diagram illustrates the proposed signaling pathway and the points of intervention for these compounds.

cluster_SR Sarcoplasmic Reticulum cluster_Cyto Cytosol cluster_Compounds Therapeutic Intervention RyR2 RyR2 (Ryanodine Receptor 2) Ca_Cyto Ca2+ (Cytosol) RyR2->Ca_Cyto Ca2+ Leak SERCA SERCA2a Ca_SR Ca2+ (SR Lumen) SERCA->Ca_SR ATP Ca_Cyto->SERCA Ca2+ Uptake This compound This compound This compound->RyR2 Stabilizes Closed State S36 S36 S36->RyR2 Stabilizes Closed State ARM210 ARM210 ARM210->RyR2 Stabilizes Closed State JTV519 JTV-519 JTV519->RyR2 Stabilizes Closed State JTV519->SERCA Inhibits

Figure 1: Modulation of RyR2 and SERCA2a by Benzothiazepine Derivatives.

Experimental Protocols

RyR Channel Activity Assay ([Ca2+]ER Measurement)

This assay is based on the principle that the steady-state calcium concentration in the endoplasmic reticulum ([Ca2+]ER) reflects RyR channel activity. Leaky RyR channels result in a lower [Ca2+]ER.

Workflow Diagram:

start HEK293 cells expressing RyR2 and ER-targeted Ca2+ sensor (e.g., G-CEPIA1er) add_compounds Add test compounds (e.g., this compound, vehicle control) start->add_compounds incubate Incubate for a defined period add_compounds->incubate measure_fluorescence Measure fluorescence of the ER-targeted Ca2+ sensor incubate->measure_fluorescence analyze Analyze data: An increase in fluorescence indicates RyR2 channel inhibition (reduced leak) measure_fluorescence->analyze

Figure 2: Workflow for RyR Channel Activity Assay.

Detailed Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells are stably or transiently co-transfected with the RyR2 expression vector and a vector encoding a genetically encoded, ER-targeted calcium indicator (e.g., G-CEPIA1er).

  • Compound Application: Cells are plated in multi-well plates and incubated with various concentrations of the test compounds (this compound, S36, ARM210, JTV-519) or a vehicle control.

  • Fluorescence Measurement: The fluorescence of the ER-targeted calcium indicator is measured using a fluorescence plate reader or a high-content imaging system. An increase in fluorescence intensity corresponds to an increase in [Ca2+]ER, indicating inhibition of the RyR2 calcium leak.

  • Data Analysis: Dose-response curves are generated to determine the IC50 values for each compound.

SERCA2a Activity Assay (ATPase Activity)

This assay measures the rate of ATP hydrolysis by SERCA2a, which is coupled to calcium transport.

Workflow Diagram:

start Isolate cardiac sarcoplasmic reticulum (SR) vesicles reaction_mixture Prepare reaction mixture containing: - SR vesicles - ATP - Calcium buffer (to set free [Ca2+]) - Test compound or vehicle start->reaction_mixture incubate Incubate at a controlled temperature (e.g., 37°C) reaction_mixture->incubate measure_pi Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis incubate->measure_pi analyze Calculate SERCA2a activity (nmol Pi/mg protein/min) and determine EC50 or IC50 values measure_pi->analyze

Figure 3: Workflow for SERCA2a ATPase Activity Assay.

Detailed Methodology:

  • Preparation of SR Vesicles: Sarcoplasmic reticulum vesicles are isolated from cardiac tissue through differential centrifugation.

  • Reaction: The ATPase activity of SERCA2a is measured by incubating the SR vesicles in a reaction buffer containing ATP, Mg2+, and a defined free Ca2+ concentration, in the presence of various concentrations of the test compounds.

  • Phosphate Detection: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: The rate of ATP hydrolysis is calculated and normalized to the protein concentration. Dose-response curves are constructed to determine the EC50 (for activators) or IC50 (for inhibitors) of the compounds on SERCA2a activity.

Conclusion

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound) and its analogs, S36 and ARM210, represent a more targeted approach to RyR modulation compared to the broader-spectrum agent JTV-519. While all these compounds aim to stabilize RyR channels, their specific binding affinities, functional potencies, and off-target effects can differ significantly. ARM210, as a second-generation Rycal, appears to have a higher affinity for RyR1 than this compound. JTV-519's utility may be limited by its inhibition of SERCA and other ion channels.

The development of more specific and potent RyR stabilizers is a critical area of research for cardiovascular and muscle diseases. Further head-to-head comparative studies, including comprehensive pharmacokinetic profiling and assessment of off-target activities, are necessary to fully elucidate the therapeutic potential of these and future benzothiazepine derivatives. The experimental protocols provided in this guide offer a framework for such comparative evaluations.

References

Validating the Mechanism of Action of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, also known as S107, with other notable modulators of intracellular calcium signaling. The focus is on its dual activity as a stabilizer of the ryanodine receptor 2 (RyR2) and its potential effects on the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a). Experimental data from various studies are presented to validate its mechanism and compare its performance against alternative compounds.

Core Mechanism of Action: Dual Modulation of RyR2 and SERCA2a

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound) belongs to a class of 1,4-benzothiazepine derivatives that have been identified as "Rycals," compounds that correct dysfunctional intracellular calcium signaling. The primary mechanism of action for this compound is the stabilization of the RyR2 channel, a critical component of excitation-contraction coupling in cardiomyocytes. Pathological conditions can lead to a "leaky" RyR2 channel, causing diastolic Ca²⁺ leakage from the sarcoplasmic reticulum (SR), which can contribute to cardiac arrhythmias and heart failure. This compound is believed to enhance the binding of the stabilizing protein calstabin2 (FKBP12.6) to RyR2, thereby preventing this leakage.

In addition to its well-established role as an RyR2 stabilizer, emerging evidence suggests that some 1,4-benzothiazepine derivatives may also modulate SERCA2a activity. SERCA2a is responsible for pumping Ca²⁺ back into the SR during diastole, and its enhanced activity can improve cardiac relaxation and contractility. This guide will explore the experimental validation of this compound's primary mechanism and compare its efficacy with other compounds targeting RyR2 and SERCA2a.

Comparative Performance Analysis

The following tables summarize the quantitative data from various studies, comparing the efficacy and potency of this compound and its alternatives on RyR2 and SERCA2a.

Table 1: Comparison of Ryanodine Receptor 2 (RyR2) Modulators

CompoundClassMechanism of ActionPotency (IC₅₀/EC₅₀)EfficacyKey Findings
7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound) 1,4-Benzothiazepine (Rycal)Stabilizes the closed state of RyR2 by enhancing calstabin2 binding.Not explicitly quantified in comparative studies.Reduces RyR2-mediated Ca²⁺ sparks.Ineffective on Ca²⁺ spark activity in some studies using permeabilized WT cardiomyocytes.[1]
ARM210 (S48168) 1,4-Benzothiazepine (Rycal)Allosteric modulator that binds preferentially to leaky RyR channels and repairs the leak.Not explicitly quantified in comparative studies.Reverts the "primed" state of mutant RyR2 towards the closed state.Shows promise in clinical trials for RYR1-related myopathies and CPVT.[2][3][4]
S36 1,4-Benzothiazepine (Rycal)Stabilizes the closed state of RyR2.Not explicitly quantified in comparative studies.Significantly decreases Ca²⁺ spark frequency.More pronounced inhibitory action on RyR2 in mutant (R2474S/+) cardiomyocytes compared to WT.[5][6]
Dantrolene Hydantoin derivativeInhibits RyR2 Ca²⁺ release.IC₅₀ = 0.16 ± 0.03 µM (in the presence of Calmodulin)[7][8]Reduces Ca²⁺ wave frequency and amplitude.[7][8]Inhibition of RyR2 is dependent on the presence of both Calmodulin and FKBP12.6.[7][9][10]

Table 2: Comparison of Sarco/Endoplasmic Reticulum Ca²⁺-ATPase 2a (SERCA2a) Modulators

CompoundClassMechanism of ActionPotency (EC₅₀)EfficacyKey Findings
7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (this compound) 1,4-Benzothiazepine (Rycal)Potential indirect modulation of SERCA2a activity.Not explicitly quantified.May indirectly affect SERCA2a function by altering SR Ca²⁺ load.Some studies suggest it may slow SR Ca²⁺ uptake.[1]
CDN1163 Small moleculeAllosteric activator of SERCA2.Not explicitly quantified.Increases Ca²⁺-ATPase activity and Ca²⁺ uptake by ER microsomes.Rescues cells from ER stress-induced cell death.[11][12]
Istaroxime Steroidal derivativeStimulates SERCA2a activity by relieving phospholamban (PLB) inhibition.Not explicitly quantified.Enhances SERCA2a activity and Ca²⁺ uptake into SR vesicles.Represents a luso-inotropic agent by also inhibiting the Na⁺-K⁺ ATPase.[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for critical evaluation and replication of the findings.

Ryanodine Receptor 2 (RyR2) Stabilization Assay ([³H]ryanodine Binding Assay)

This assay quantitatively measures the activity of the RyR2 channel. Ryanodine, a plant alkaloid, specifically binds to the open state of the RyR channel with high affinity. Therefore, the amount of bound [³H]ryanodine is a direct indicator of channel activity.

Materials:

  • Cell lysates or sarcoplasmic reticulum (SR) vesicles containing RyR2.

  • [³H]ryanodine (radiolabeled ligand).

  • Unlabeled ryanodine (for determining non-specific binding).

  • Binding buffer (e.g., 0.2 M KCl, 20 mM Na-HEPES, pH 7.4).

  • Calcium and EGTA solutions to buffer free Ca²⁺ concentration.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare binding reaction mixtures containing cell lysate/SR vesicles (50-100 µg protein), binding buffer, a fixed concentration of [³H]ryanodine (e.g., 6.5 nM), and varying concentrations of free Ca²⁺.

  • For competition assays, include varying concentrations of the test compound (e.g., this compound).

  • To determine non-specific binding, prepare parallel reactions containing a high concentration of unlabeled ryanodine (e.g., 20 µM).

  • Incubate the reactions for a set time at a specific temperature (e.g., 2 hours at 37°C) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the amount of bound [³H]ryanodine using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data to determine parameters such as EC₅₀ or IC₅₀ values for the test compounds.

SERCA2a Activity Assay (NADH-Coupled Enzyme Assay)

This assay measures the ATPase activity of SERCA2a, which reflects its Ca²⁺ pumping function. The hydrolysis of ATP by SERCA is coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.

Materials:

  • Cardiac SR vesicles or purified SERCA2a.

  • Assay buffer (e.g., 50 mM MOPS, 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA).

  • ATP, phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), and NADH.

  • Calcium solutions of known concentrations.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture containing assay buffer, SR vesicles, PK, LDH, PEP, and NADH.

  • Add varying concentrations of free Ca²⁺ to the reaction mixture.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding ATP.

  • Monitor the decrease in NADH absorbance at 340 nm over time.

  • The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by SERCA2a.

  • Calculate the specific activity of SERCA2a (e.g., in µmol ATP/mg protein/min).

  • Determine the effect of the test compound on SERCA2a activity and calculate parameters such as EC₅₀.

Visualizing the Signaling Pathways

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Cardiomyocyte Calcium Signaling Pathway cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) LCC L-type Ca²⁺ Channel Ca_cyto Cytosolic Ca²⁺ LCC->Ca_cyto NCX Na⁺/Ca²⁺ Exchanger RyR2 RyR2 RyR2->Ca_cyto Release (Leak) SERCA2a SERCA2a Ca_SR Ca²⁺ Store SERCA2a->Ca_SR Ca_ext Extracellular Ca²⁺ Ca_ext->LCC Influx Ca_cyto->NCX Efflux Ca_cyto->RyR2 CICR Ca_cyto->SERCA2a Uptake Contraction Myofilament Contraction Ca_cyto->Contraction This compound 7-Methoxy-4-methyl-2,3,4,5- tetrahydro-1,4-benzothiazepine (this compound) This compound->RyR2 Stabilizes (Inhibits Leak) Experimental Workflow for Screening RyR2/SERCA2a Modulators cluster_primary Primary Screening cluster_secondary Secondary Validation cluster_tertiary In Vivo Models Compound_Library Compound Library RyR2_Assay RyR2 Stabilization Assay ([³H]ryanodine binding or Ca²⁺ spark frequency) Compound_Library->RyR2_Assay SERCA2a_Assay SERCA2a Activity Assay (NADH-coupled ATPase assay) Compound_Library->SERCA2a_Assay Dose_Response Dose-Response & Potency (EC₅₀/IC₅₀) RyR2_Assay->Dose_Response SERCA2a_Assay->Dose_Response Cell_Based Cell-Based Assays (Cardiomyocyte Ca²⁺ transients) Dose_Response->Cell_Based Animal_Models Animal Models of Cardiac Dysfunction Cell_Based->Animal_Models

References

A Comparative Analysis of the Pharmacokinetic Profiles of Benzothiazepine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the pharmacokinetic profiles of benzothiazepine derivatives, a class of drugs known for their cardiovascular effects, primarily as calcium channel blockers. The information is intended for researchers, scientists, and professionals in drug development, offering a concise summary of key pharmacokinetic parameters, experimental methodologies, and relevant biological pathways.

Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters for representative benzothiazepine derivatives. It is important to note that these values can vary depending on the animal model, analytical method, and specific experimental conditions. Diltiazem is the most extensively studied compound in this class, and therefore, more data is available for it.

DerivativeAnimal ModelDose & RouteTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (t1/2) (h)Bioavailability (%)
Diltiazem Rat2 mg/kg i.v.--11.49 ± 3.673.1 ± 1.0-
RatOral--18.12 ± 5.43 (with enhancer)--
Human60 mg oral3.2 ± 1.3--3.2 ± 1.342 ± 18
Human15 mg i.v.---3.1 ± 1.0-
Human120 mg oral (solution)0.63 ± 0.1---44 ± 4[1]
Human120 mg oral (SR tablet)2.75 ± 0.37----[1]
Diltiazem (Modified Release) Human60 mg oral---6.25 ± 1.2-[2]
Diltiazem (Immediate Release) Human60 mg oral---2.69 ± 0.2-[2]

Data for other benzothiazepine derivatives are less commonly reported in comparative studies. The values for Diltiazem are compiled from multiple sources and represent a general pharmacokinetic profile.

Experimental Protocols

The determination of the pharmacokinetic parameters listed above relies on robust experimental designs and analytical methods. Below are detailed methodologies representative of those used in the study of benzothiazepine derivatives.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a benzothiazepine derivative after oral and intravenous administration in rats.

Animal Model: Male Wistar rats (n=4 per group), weighing 200-250g.

Drug Administration:

  • Intravenous (i.v.): The compound is dissolved in a suitable vehicle (e.g., saline) and administered as a bolus injection via the tail vein.

  • Oral (p.o.): The compound is dissolved or suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) and administered by oral gavage.

Blood Sampling:

  • Blood samples (approximately 0.25 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -20°C until analysis.[3]

Sample Preparation and Analysis (HPLC Method):

  • Protein Precipitation: To a 100 µL plasma sample, 200 µL of a protein precipitating agent (e.g., acetonitrile) containing an internal standard is added.

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Injection: The supernatant is collected and a specific volume (e.g., 20 µL) is injected into the HPLC system.[4]

HPLC Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 65:35 v/v).[4]

  • Flow Rate: Typically around 1.0 mL/min.[4]

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 240 nm for diltiazem).[3]

Pharmacokinetic Analysis:

  • Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Quantitative Analysis by LC-MS/MS

For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often employed.

Sample Preparation:

  • Similar to HPLC, protein precipitation is a common method. For a 25 µL plasma sample, an organic solvent like acetonitrile can be used.[5]

LC-MS/MS Conditions:

  • Chromatography: A suitable LC column and mobile phase gradient are used to separate the analyte from endogenous plasma components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is typically used.

  • Ionization: Electrospray ionization (ESI) in positive mode is common for benzothiazepine derivatives.[6]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.[6]

Mandatory Visualizations

Signaling Pathway of Benzothiazepine Derivatives

Benzothiazepines, such as diltiazem, primarily exert their therapeutic effects by blocking L-type calcium channels. This action modulates intracellular calcium levels, leading to various physiological responses.

Benzothiazepine_Signaling_Pathway cluster_0 Benzothiazepine Benzothiazepine Derivative L_type_Ca_Channel L-type Calcium Channel (α1C subunit) Benzothiazepine->L_type_Ca_Channel Binds to and inhibits Ca_Influx Ca²⁺ Influx Intracellular_Ca ↓ Intracellular [Ca²⁺] Vascular_Smooth_Muscle Vascular Smooth Muscle Intracellular_Ca->Vascular_Smooth_Muscle Cardiac_Muscle Cardiac Muscle Intracellular_Ca->Cardiac_Muscle Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Decreased_Contractility ↓ Contractility Cardiac_Muscle->Decreased_Contractility Decreased_HR ↓ Heart Rate Cardiac_Muscle->Decreased_HR PK_Workflow start Start drug_admin Drug Administration (i.v. or Oral) start->drug_admin blood_sampling Serial Blood Sampling drug_admin->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_prep Sample Preparation (Protein Precipitation) plasma_separation->sample_prep analysis LC-MS/MS or HPLC Analysis sample_prep->analysis data_processing Data Processing and Pharmacokinetic Modeling analysis->data_processing end End data_processing->end

References

Safety Operating Guide

Prudent Disposal of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. For a novel or less-common compound like 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, a cautious approach is necessary. In the absence of a specific Safety Data Sheet (SDS), it should be treated as a hazardous substance.

Core Principles for Disposal

  • Avoid Sink and Trash Disposal: Never dispose of this compound or its containers in the regular trash or down the drain.[1][2][3] Organic compounds can be harmful to aquatic life and may interfere with wastewater treatment processes.

  • Segregation is Key: Do not mix this waste with incompatible materials.[2] Store it in a designated, properly labeled waste container.

  • Consult EHS: Your institution's Environmental Health & Safety (EHS) department is the primary resource for guidance on chemical waste disposal.[2][4] They can provide specific instructions and appropriate waste containers.

Step-by-Step Disposal Procedures

1. Unused or Surplus Compound (Solid or Liquid):

  • Containerization: Place the pure compound in a designated hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure lid.[2]

  • Labeling: Clearly label the container with a hazardous waste tag.[4] The label should include the full chemical name ("7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine"), the quantity, and any known hazards (e.g., "Caution: Unknown Hazards").

  • Storage: Store the waste container in a designated satellite accumulation area, such as a chemical fume hood, away from incompatible chemicals.[5]

  • Pickup: Arrange for disposal through your institution's EHS department.

2. Contaminated Labware and Materials (e.g., gloves, weighing paper, pipette tips):

  • Collection: Place all solid materials contaminated with the compound into a designated solid hazardous waste container. This is typically a labeled bag or drum.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[6]

  • Decontamination: Glassware that will be reused should be decontaminated. A common procedure is to rinse it with a suitable solvent (e.g., acetone, ethanol) to remove the compound. The solvent rinse must then be collected as hazardous waste. After the initial rinse, the glassware can typically be washed with soap and water.

3. Solutions Containing the Compound:

  • Aqueous Solutions: Aqueous solutions containing this compound should be collected as aqueous hazardous waste. Do not pour them down the drain.[7]

  • Organic Solvent Solutions: Solutions of the compound in organic solvents must be collected in a designated organic solvent waste container.[7] Be mindful of compatibility; for instance, do not mix halogenated and non-halogenated solvents unless permitted by your EHS.

Experimental Workflow for Disposal

The following diagram illustrates the general decision-making process and workflow for the disposal of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine waste.

G Disposal Workflow for 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containerization cluster_3 Storage & Disposal Start Generation of Waste Containing 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine Identify Identify Waste Type Start->Identify Solid Solid Waste (Pure compound, contaminated items) Identify->Solid Solid Liquid Liquid Waste (Solutions) Identify->Liquid Liquid Sharps Contaminated Sharps Identify->Sharps Sharps Solid_Container Place in Labeled Solid Hazardous Waste Container Solid->Solid_Container Liquid_Container Place in Labeled Liquid Hazardous Waste Container Liquid->Liquid_Container Sharps_Container Place in Puncture-Proof Sharps Container Sharps->Sharps_Container Store Store in Satellite Accumulation Area Solid_Container->Store Liquid_Container->Store Sharps_Container->Store EHS Contact EHS for Pickup and Final Disposal Store->EHS

Caption: Disposal workflow for laboratory chemical waste.

Summary of Best Practices

Given the lack of specific hazard information for 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, a conservative and compliant approach to its disposal is essential. By treating it as a hazardous chemical and following the established procedures of your institution, you contribute to a safe and environmentally responsible research environment. Always prioritize safety and when in doubt, seek guidance from your EHS department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.